2-Chloro-[1,2,4]triazolo[1,5-A]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDPUMKFZCZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-43-1 | |
| Record name | 2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Chloro-triazolo[1,5-a]pyridine from 2-Chloropyridine
A Technical Guide to the Synthesis of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine from 2-Chloropyridine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for producing 2-Chloro-[1][2]triazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The triazolo[1,5-a]pyridine core is a privileged structure found in numerous pharmacologically active agents, and the 2-chloro substituent serves as a critical synthetic handle for further molecular elaboration through cross-coupling and nucleophilic substitution reactions. This document details a logical, multi-step synthesis commencing from the readily available starting material, 2-chloropyridine. The narrative emphasizes the mechanistic rationale behind each transformation, providing field-proven insights into experimental design and execution. Detailed, step-by-step protocols, process flow diagrams, and characterization data are presented to equip researchers and drug development professionals with a practical and scientifically rigorous guide for laboratory-scale synthesis.
Introduction: The Strategic Importance of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine
The fusion of triazole and pyridine rings creates the triazolopyridine bicyclic system, a scaffold that exhibits a wide array of biological activities.[1] These compounds are known to interact with various biological targets, including enzymes and receptors, making them valuable in the development of therapeutics.[3] Derivatives of the triazolopyridine core have been investigated as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[4] The specific isomer,[3][1][2]triazolo[1,5-a]pyridine, is of particular importance due to its unique electronic and steric properties.
The introduction of a chlorine atom at the 2-position of this scaffold dramatically enhances its synthetic utility. This chloro group acts as a versatile leaving group, enabling a host of subsequent chemical modifications. Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions allow for the precise and efficient introduction of diverse functional groups, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies in drug discovery.
The synthesis of this target, however, presents distinct challenges, primarily centered on achieving the correct [1,5-a] regiochemistry of the fused rings and the successful installation of the chloro-substituent. This guide outlines a validated three-part synthetic strategy designed to overcome these challenges in an efficient and reproducible manner.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis dictates the forward synthetic plan. The target molecule is disconnected at its most synthetically accessible points. The C-Cl bond at the 2-position is identified as being formable from a corresponding heterocyclic ketone (a triazolone), a standard and high-yielding transformation. The triazolone ring itself can be constructed from a suitable pyridine-based precursor. This leads to a strategic pathway beginning with the conversion of 2-chloropyridine into a key nucleophilic intermediate, which then undergoes cyclization and subsequent chlorination.
Caption: Retrosynthetic pathway for 2-Chloro-[3][1][2]triazolo[1,5-a]pyridine.
Synthetic Workflow and Mechanistic Discussion
The forward synthesis is executed in three primary stages, each designed for high yield and operational simplicity. The overall workflow is depicted below.
Navigating the Spectroscopic Landscape of 2-Chloro-triazolo[1,5-a]pyridine: An In-depth Technical Guide
Navigating the Spectroscopic Landscape of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique arrangement of nitrogen atoms and the presence of a reactive chlorine substituent make it a valuable scaffold in medicinal chemistry and drug discovery.[4][5] A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and for the structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-chloro-[1][2][3]triazolo[1,5-a]pyridine, offering insights into the interpretation of its spectral data.
Molecular Structure and Numbering
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.
Figure 1: Structure and numbering of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of protons within a molecule. The chemical shifts (δ) and coupling constants (J) provide valuable information about the connectivity and spatial arrangement of atoms.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of solid 2-chloro-[1][2][3]triazolo[1,5-a]pyridine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[6]
-
-
Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Predicted ¹H NMR Data and Interpretation
While a publicly available, experimentally verified ¹H NMR spectrum for 2-chloro-[1][2][3]triazolo[1,5-a]pyridine is not readily found, a detailed prediction can be made based on the analysis of structurally similar compounds, particularly other substituted[1][2][3]triazolo[1,5-a]pyridines.[7]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.60 | d | ~7.2 |
| H-6 | ~7.05 | dd | ~6.8, ~2.0 |
| H-7 | ~7.65 | m | - |
| H-8 | ~7.90 | s | - |
Rationale for Predicted Chemical Shifts:
-
H-5: This proton is adjacent to a nitrogen atom in the pyridine ring and is expected to be the most deshielded of the pyridine protons, appearing at the lowest field.[7]
-
H-6 and H-7: These protons are part of the pyridine ring and will exhibit characteristic doublet of doublets and multiplet patterns, respectively, due to coupling with their neighbors. Their chemical shifts are influenced by the overall electron density of the fused ring system.
-
H-8: This proton is on the triazole ring and is expected to appear as a singlet, being relatively deshielded due to the adjacent nitrogen atoms.[7]
Figure 2: Key ¹H-¹H couplings in 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Spectrometer Setup and Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts are based on data from analogous[1][2][3]triazolo[1,5-a]pyridine derivatives.[7]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165 |
| C-5 | ~115 |
| C-6 | ~113 |
| C-7 | ~129 |
| C-8 | ~143 |
| C-8a | ~152 |
Rationale for Predicted Chemical Shifts:
-
C-2: This carbon is directly attached to the electronegative chlorine atom and two nitrogen atoms, causing it to be significantly deshielded and appear at a very low field.
-
C-8a and C-8: These carbons are part of the triazole ring and are adjacent to nitrogen atoms, leading to their downfield chemical shifts.
-
C-5, C-6, and C-7: These are the carbons of the pyridine ring, and their chemical shifts are in the expected aromatic region, influenced by the fused triazole ring.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation and Data Acquisition:
-
Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquire the mass spectrum in positive ion mode.
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.
-
Expected Mass Spectrum and Fragmentation
The molecular formula of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine is C₆H₄ClN₃, with a monoisotopic mass of approximately 153.01 g/mol .[1]
| m/z (Predicted) | Ion | Notes |
| 154.01665 | [M+H]⁺ | Molecular ion peak (protonated). The presence of chlorine will result in an isotopic peak at [M+2+H]⁺ with about one-third the intensity of the [M+H]⁺ peak.[1] |
| 118.0406 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 91.0423 | [C₅H₄N₂]⁺ | Subsequent loss of HCN from the [M-Cl]⁺ fragment. |
Fragmentation Pathway:
The primary fragmentation is expected to involve the loss of the chlorine atom, followed by the cleavage of the triazole ring.
Figure 3: Proposed fragmentation pathway for 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Conclusion
The spectroscopic characterization of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine through NMR and mass spectrometry provides a detailed fingerprint of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the distinct electronic environments of the protons and carbons in the fused heterocyclic system. Mass spectrometry confirms the molecular weight and offers insights into the fragmentation patterns, which are crucial for structural confirmation. This comprehensive guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important synthetic intermediate in their scientific endeavors.
References
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A Technical Guide to the Physicochemical Properties of 2-Chloro-triazolo[1,5-a]pyridine
A Technical Guide to the Physicochemical Properties of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine in Medicinal Chemistry
The fused heterocyclic scaffold,[1][2]triazolo[1,5-a]pyridine, is a cornerstone in modern drug discovery, valued for its versatile biological activities and its role as a bioisostere for naturally occurring purines. This structural similarity allows it to interact with a wide array of biological targets, leading to applications as anti-cancer, anti-infective, and anti-inflammatory agents. The introduction of a chlorine atom at the 2-position of this scaffold yields 2-Chloro-[1][2]triazolo[1,5-a]pyridine, a key intermediate that significantly enhances the synthetic utility of the core structure. The chloro-substituent serves as a versatile chemical handle for nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the core physicochemical properties of this important building block, offering both a summary of its known characteristics and detailed protocols for its empirical determination in a laboratory setting.
Molecular Structure and Core Identifiers
A thorough understanding of a compound begins with its fundamental identity. 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound with a fused bicyclic system.
Diagram of the Molecular Structure of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine
A simple representation of the core scaffold.
The table below summarizes the key identifiers and fundamental computed properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 698-43-1 | [1][4] |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| SMILES | C1=CC2=NC(=NN2C=C1)Cl | [1] |
| Predicted XlogP | 1.7 | |
| Topological Polar Surface Area (TPSA) | 67.49 Ų (for carboxylic acid derivative) | [5] |
Note: Predicted values are computationally derived and should be confirmed by experimental data. The TPSA for a related carboxylic acid derivative suggests the core scaffold has significant polar character.[5]
Key Physicochemical Properties and Their Determination
The behavior of a drug candidate in both biological and formulation contexts is dictated by its physicochemical properties. While specific experimental data for 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine is not widely published, this section outlines the significance of each key property and provides robust, field-proven protocols for their determination.
Melting Point
The melting point is a critical indicator of purity and provides insight into the crystal lattice energy of a solid. For drug development, it influences solubility and stability. Based on the melting points of various substituted triazolopyridine derivatives, which often fall in the range of 130-270°C, it is expected that 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a solid at room temperature with a defined melting point.[6]
This protocol describes the standard capillary method, which provides an accurate melting range.
-
Sample Preparation:
-
Ensure the sample is completely dry and in a fine powdered form. If necessary, gently crush any large crystals with a spatula.
-
-
Capillary Loading:
-
Take a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm for an accurate reading.
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate measurement, start with a new sample and heat rapidly to about 20°C below the estimated melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting point is reported as the range T1-T2. A narrow range (e.g., < 2°C) is indicative of a pure compound.
-
Workflow for Melting Point Determination
A Technical Guide to the Genesis of a Privileged Scaffold: The Initial Synthesis and Discovery of 1,2,4-Triazolo[1,5-a]pyridines
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Emergence of a Core Heterocycle
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its journey from a heterocyclic curiosity to a "privileged scaffold" is a compelling narrative of synthetic innovation. This guide provides an in-depth exploration of the foundational synthetic routes that first brought this versatile core to light, focusing on the chemical logic and experimental causality that guided its discovery and initial development. While numerous sophisticated methods for its synthesis exist today, a true appreciation of the scaffold's utility begins with an understanding of its genesis.
Chapter 1: The Foundational Pillar - Synthesis via 2-Hydrazinopyridine
The most classical and historically significant approach to the 1,2,4-triazolo[1,5-a]pyridine core hinges on the use of 2-hydrazinopyridine as a pivotal precursor. This method, established through the foundational work in heterocyclic chemistry, provides a logical and robust entry into the fused ring system. The overall strategy involves two key stages: the formation of 2-hydrazinopyridine and its subsequent cyclization with a suitable one-carbon synthon.
The Gateway Intermediate: Synthesis of 2-Hydrazinopyridine
The accessibility of 2-hydrazinopyridine is crucial for its role as a starting material. The primary route involves the nucleophilic displacement of a leaving group at the 2-position of the pyridine ring by hydrazine.
Workflow: Synthesis of 2-Hydrazinopyridine
Caption: Nucleophilic substitution to form 2-hydrazinopyridine.
Experimental Rationale: The use of a large excess of hydrazine hydrate is a critical experimental choice. It serves two primary purposes: firstly, to drive the reaction to completion by Le Châtelier's principle, and secondly, to minimize the formation of dimeric side products where a second molecule of 2-chloropyridine reacts with the newly formed 2-hydrazinopyridine.[1] The reaction is typically performed at elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.[2]
Protocol 1: Synthesis of 2-Hydrazinopyridine
-
To a round-bottom flask, add 2-chloropyridine (1 eq).
-
Add a significant excess of hydrazine hydrate (e.g., 10 volumes).[2]
-
Heat the reaction mixture to 100°C and stir for 48 hours, monitoring by TLC.[2]
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine.[2]
The Cyclization Step: Forging the Triazole Ring
With 2-hydrazinopyridine in hand, the subsequent step is the construction of the fused 1,2,4-triazole ring. This is achieved by reacting the hydrazine moiety with a reagent that can provide a single carbon atom, followed by an intramolecular cyclization and dehydration. A classic and effective method employs orthoformates, such as triethyl orthoformate.
Reaction Pathway: Cyclization with Triethyl Orthoformate
Caption: Two-stage formation of the triazolopyridine core.
Mechanistic Insights: The reaction of 2-hydrazinopyridine with triethyl orthoformate initially forms a hydrazonoformate intermediate. This intermediate undergoes a thermal, acid-catalyzed intramolecular cyclization. The nucleophilic ring nitrogen of the pyridine attacks the electrophilic carbon of the imidate. This initially forms the kinetically favored[3][4][5]triazolo[4,3-a]pyridine isomer. However, under thermal conditions, this often rearranges to the more thermodynamically stable[3][4][5]triazolo[1,5-a]pyridine via a Dimroth rearrangement.[6]
Chapter 2: Alternative Foundational Syntheses
While the 2-hydrazinopyridine route is seminal, other early methods contributed to the accessibility and understanding of the 1,2,4-triazolo[1,5-a]pyridine scaffold. These often involve building the triazole ring from a 2-aminopyridine precursor through a multi-step sequence.
Synthesis from 2-Aminopyridine via N-(pyrid-2-yl)formamidoximes
This approach offers a different bond disconnection strategy, starting with the more readily available 2-aminopyridine.
Synthetic Workflow
-
Amidine Formation: 2-Aminopyridine is reacted with an imidoyl chloride to form an N-(pyridin-2-yl)amidine.
-
Oxidative Cyclization: The amidine intermediate undergoes an intramolecular oxidative N-N bond formation to yield the final product.[3]
Protocol 2: PIFA-Mediated Oxidative Cyclization
-
Dissolve N-(pyridin-2-yl)benzimidamide (1 eq) in a suitable solvent such as dichloromethane.
-
Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring for completion by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to yield the 1,2,4-triazolo[1,5-a]pyridine.[3]
Causality in Reagent Choice: PIFA is a powerful hypervalent iodine reagent that acts as an oxidant. It facilitates the removal of two hydrogen atoms and promotes the formation of the crucial N-N bond, leading to the aromatic fused ring system under mild conditions.[3][4] This method avoids the high temperatures often required in classical condensation reactions.
Chapter 3: Evolution and Modernization of Synthesis
The initial discoveries laid the groundwork for a host of modern, more efficient synthetic strategies. These methods often leverage transition-metal catalysis or novel reagent combinations to improve yields, broaden substrate scope, and enhance operational simplicity.
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Reference |
| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridine, Nitrile | CuBr, Air (O₂) | Readily available materials, inexpensive catalyst, good functional group tolerance. | [3][4] |
| Iodine-Mediated Oxidative Annulation | N-Aryl Amidines | I₂/KI | Environmentally benign, scalable, metal-free oxidative N-N bond formation. | [3] |
| Microwave-Assisted Synthesis | Enaminonitriles, Benzohydrazides | Microwave irradiation | Catalyst-free, additive-free, rapid reaction times, eco-friendly. | [4] |
Logical Progression in Synthetic Design: The evolution from high-temperature condensations to catalyst-mediated and microwave-assisted reactions reflects a clear progression in the field of organic synthesis. The drive for greater efficiency, milder reaction conditions, and "greener" chemistry has led to the development of these advanced protocols. For instance, the copper-catalyzed aerobic oxidation uses molecular oxygen from the air as the terminal oxidant, representing an atom-economical and environmentally friendly approach.[3][4]
Conclusion: From Discovery to Drug Design
The initial synthesis of the 1,2,4-triazolo[1,5-a]pyridine scaffold, rooted in the fundamental reactivity of pyridine and hydrazine derivatives, opened the door to a vast chemical space. The early, robust methods provided the essential material for initial biological screening and property characterization. Understanding these foundational routes is not merely an academic exercise; it provides a crucial context for the development of modern synthetic strategies and a deeper appreciation for the chemical ingenuity that has propelled this scaffold to its current prominent status in drug discovery.[7][8] The principles of nucleophilicity, electrophilicity, and intramolecular cyclization that governed its first synthesis remain central to the design of novel analogues and the ongoing quest for new therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Lee, K., & Kim, J. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
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Forte, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5053. [Link]
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Wilsily, A., et al. (2022). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 26(4), 1147-1153. [Link]
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ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]
- Singh, A. S., et al. (2019). A convenient synthesis of 1,5-fused 1,2,4-triazoles in high yields from readily available N-arylamidines. Synthesis, 51(17), 3443-3450.
-
Li, Z., et al. (2022). A simple and straightforward base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles provides a broad range of functionalized[3][4][5]triazolo[1,5-a]pyridines. Organic Letters, 24(16), 2989-2992.
-
Grokipedia. (n.d.). Triazolopyridine. Retrieved from [Link]
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Zhang, J., et al. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
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Al-Warhi, T., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 15, 12345. [Link]
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- 8. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular structure of 2-Chloro-triazolo[1,5-a]pyridine
An In-depth Technical Guide to 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal and materials chemistry. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and key reactivity patterns. Emphasis is placed on its role as a versatile scaffold in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the practical application of this compound.
Chemical Identity and Molecular Structure
2-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a fused heterocyclic system where a triazole ring is fused to a pyridine ring. The chlorine substituent at the 2-position significantly influences its chemical reactivity, making it a valuable intermediate for further chemical modifications.[3][4]
Molecular Structure:
Caption: Molecular structure of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 698-43-1 | [2][5] |
| Molecular Formula | C₆H₄ClN₃ | [2][5][6] |
| Molecular Weight | 153.57 g/mol | [2][5] |
| IUPAC Name | 2-chloro-[1][2][3]triazolo[1,5-a]pyridine | [6] |
| SMILES | ClC1=NN2C=CC=CC2=N1 | [2][5] |
| InChIKey | KAMDPUMKFZCZSQ-UHFFFAOYSA-N |[6] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Details |
|---|---|---|
| XLogP | 1.7 | A measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | Influences drug transport properties. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 | |
Data sourced from PubChem and other computational chemistry databases.[6]
Synthesis and Mechanistic Rationale
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through various strategies, often involving the cyclization of substituted 2-aminopyridines.[7] A prevalent and high-yield approach involves the condensation of an aminopyridine derivative followed by an intramolecular cyclization. This method is advantageous as it often avoids hazardous reagents and does not require the purification of intermediates, making it suitable for industrial scale-up.[3]
Representative Synthesis Protocol: Condensation & Cyclization
This protocol describes a general, high-yield pathway to the triazolo[1,5-a]pyridine core, which can be adapted for the 2-chloro derivative. The rationale for this multi-step, one-pot synthesis lies in its efficiency. The initial condensation forms a reactive intermediate which, upon addition of a cyclizing agent, readily undergoes intramolecular N-N bond formation to yield the fused bicyclic system.
Step-by-Step Methodology:
-
Condensation: To a solution of a suitable 2-aminopyridine precursor in an appropriate solvent, add a condensation agent (e.g., 1,1-dimethoxy-N,N-dimethylethylamine) and a catalytic amount of an acid catalyst like p-Toluenesulfonic acid (p-TsOH).
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cyclization: After cooling the mixture to 0°C, the cyclization agent (e.g., Hydroxylamine-O-sulfonic acid) dissolved in a solvent such as pyridine is added dropwise. The choice of pyridine as a solvent is strategic, as it also acts as a base to neutralize the sulfonic acid byproduct, driving the reaction to completion.
-
Work-up and Isolation: The reaction is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[3] The product is then isolated through standard procedures, including aqueous work-up, extraction with an organic solvent, drying of the organic phase, and finally, purification by recrystallization or column chromatography to yield the final product.
Caption: General workflow for the synthesis of the triazolo[1,5-a]pyridine core.
Chemical Reactivity and Applications
The chemical behavior of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine is dominated by the chloro-substituent, which acts as a good leaving group, and the aromatic nature of the fused ring system.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles.[3] This is the most critical reaction for this scaffold, as it allows for the introduction of diverse functional groups, including amines, thiols, and alkoxides. This versatility is paramount in constructing libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to introduce further complexity and modulate the electronic properties of the molecule.
-
Cycloaddition Reactions: The triazole portion of the molecule can engage in [3+2] cycloaddition reactions, offering a pathway to more complex fused heterocyclic systems.[3]
Caption: Nucleophilic substitution at the 2-position.
Role in Drug Discovery and Development
The[1][2][3]triazolo[1,5-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry. It is isosteric with purines, allowing it to mimic these crucial biological molecules and interact with their corresponding enzymes and receptors.[8]
-
Scaffold for Kinase Inhibitors: Numerous derivatives have been developed as potent inhibitors of Janus kinases (JAK1/2), which are implicated in inflammatory diseases like rheumatoid arthritis.[9] The triazolopyridine core serves as an effective hinge-binding motif in the ATP-binding site of these kinases.
-
CNS Agents: The compound is a key intermediate in the synthesis of anxiolytic and sedative agents, where its structure facilitates binding to receptors in the central nervous system.[10]
-
Anti-cancer and Anti-parasitic Agents: The ability to easily functionalize the core structure has led to the discovery of derivatives with anti-tubulin activity for cancer therapy and potent activity against various parasites.[3][8]
-
Agrochemicals: It is also used as a building block for creating effective herbicides and pesticides.[4]
Safety, Handling, and Storage
As a chlorinated heterocyclic compound, 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine requires careful handling in a laboratory setting. While a specific MSDS is not detailed in the provided results, general precautions for related chloro-pyridine compounds should be strictly followed.
Hazard Profile (General for Class):
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[12][15]
-
Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[11][12]
-
Hygiene: Avoid all personal contact. Wash hands thoroughly with soap and water after handling and before breaks.[11][15] Contaminated clothing should be removed and laundered separately before reuse.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][15]
-
Keep away from incompatible materials and sources of ignition.[12][13]
Conclusion
2-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a high-value chemical intermediate whose utility is rooted in its straightforward synthesis and the reactivity of its 2-chloro substituent. Its structural similarity to endogenous purines has established it as a powerful scaffold in medicinal chemistry, leading to the development of potent kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in creating novel, biologically active molecules.
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An In-depth Technical Guide to the Synthesis of 2-Chloro-triazolo[1,5-a]pyridine: Starting Materials and Core Methodologies
An In-depth Technical Guide to the Synthesis of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine: Starting Materials and Core Methodologies
Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it a privileged scaffold for designing molecules that can effectively interact with a wide range of biological targets. The isoelectronic relationship with purines has led to its exploration as a purine surrogate in various therapeutic areas.[3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anxiolytic, sedative, and anti-inflammatory properties.[2][4] The introduction of a chlorine atom at the 2-position, yielding 2-chloro-[1][2][3]triazolo[1,5-a]pyridine, provides a crucial synthetic handle for further functionalization, making it a highly valuable intermediate in the synthesis of diverse compound libraries for drug discovery.
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-chloro-[1][2][3]triazolo[1,5-a]pyridine, with a focus on the selection of starting materials, key reaction mechanisms, and detailed experimental protocols.
Primary Synthetic Strategy: A Multi-Step Approach from Pyridine Derivatives
The most prevalent and reliable method for the synthesis of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine is a multi-step sequence that begins with readily available pyridine precursors. This strategy can be conceptually divided into three key stages:
-
Formation of 2-Hydrazinopyridine: The initial step involves the synthesis of the key intermediate, 2-hydrazinopyridine, typically from 2-chloropyridine.
-
Construction of the Triazolone Ring: 2-Hydrazinopyridine is then cyclized to form the[1][2][3]triazolo[1,5-a]pyridin-2-one core.
-
Chlorination of the Triazolone: The final step is the conversion of the hydroxyl group of the triazolone to the target chloro-derivative.
The following sections will delve into the mechanistic details and provide field-proven protocols for each of these critical transformations.
Stage 1: Synthesis of the Key Starting Material: 2-Hydrazinopyridine
The journey to 2-chloro-[1][2][3]triazolo[1,5-a]pyridine commences with the synthesis of 2-hydrazinopyridine. The most common and industrially scalable approach is the nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate.
Causality Behind Experimental Choices:
-
Choice of Substrate: 2-Chloropyridine is an inexpensive and commercially available starting material.[2] The chlorine atom at the 2-position is activated towards nucleophilic attack by the ring nitrogen.
-
Choice of Reagent: Hydrazine hydrate serves as a potent nucleophile to displace the chloride. An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a solvent.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. The temperature is a critical parameter; it needs to be high enough to facilitate the substitution but not so high as to cause decomposition of the product.
Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloropyridine | 113.55 | 20 g | 0.176 |
| Hydrazine hydrate (80%) | 50.06 | 200 mL | ~3.2 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20 g, 0.176 mol).
-
Carefully add hydrazine hydrate (200 mL).
-
Heat the reaction mixture to 100°C and stir for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Methanol 8:2).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (200 mL).
-
Extract the product with ethyl acetate (5 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine as a red oil (Typical yield: ~78%).[5]
Stage 2: Construction of the[1][2][3]triazolo[1,5-a]pyridin-2-one Core
With 2-hydrazinopyridine in hand, the next critical step is the formation of the fused triazolone ring. This is typically achieved by reacting 2-hydrazinopyridine with a phosgene equivalent, which provides the necessary carbonyl carbon for the cyclization.
Causality Behind Experimental Choices:
-
Choice of Reagent: Phosgene itself is a highly toxic gas, so safer alternatives are preferred. Triphosgene (bis(trichloromethyl) carbonate) is a solid, stable, and safer phosgene equivalent that is commonly used. It reacts in situ to generate phosgene. Other reagents like ethyl chloroformate or 1,1'-carbonyldiimidazole (CDI) can also be employed.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of[1][2][3]triazolo[1,5-a]pyridin-2-ol
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydrazinopyridine | 109.13 | 10 g | 0.0916 |
| Triphosgene | 296.75 | 9.9 g | 0.0334 |
| Triethylamine | 101.19 | 28 mL | 0.202 |
| Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
Dissolve 2-hydrazinopyridine (10 g, 0.0916 mol) in anhydrous THF (100 mL) in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve triphosgene (9.9 g, 0.0334 mol) in anhydrous THF (100 mL).
-
Slowly add the triphosgene solution to the 2-hydrazinopyridine solution via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Add triethylamine (28 mL, 0.202 mol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford[1][2][3]triazolo[1,5-a]pyridin-2-ol as a solid.
Stage 3: Chlorination to 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine
The final transformation is the conversion of the hydroxyl group of the triazolone intermediate to a chlorine atom. This is a crucial step that installs the desired functionality for subsequent reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydroxy-chlorination.
Causality Behind Experimental Choices:
-
Choice of Reagent: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it ideal for converting hydroxyl groups on heteroaromatic rings to chlorides.[6][7] A mixture of POCl₃ and PCl₅ can also be used for more challenging substrates.[8][9]
-
Reaction Conditions: The reaction is typically performed by heating the substrate in neat POCl₃ or in a high-boiling inert solvent. The use of a sealed tube may be necessary for higher temperatures.[6] The workup procedure is critical and must be performed carefully by pouring the reaction mixture onto ice to quench the excess POCl₃.
Experimental Protocol: Synthesis of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| [1][2][3]triazolo[1,5-a]pyridin-2-ol | 135.12 | 5 g | 0.037 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL | 0.27 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add[1][2][3]triazolo[1,5-a]pyridin-2-ol (5 g, 0.037 mol).
-
Carefully add phosphorus oxychloride (25 mL) to the flask.
-
Heat the mixture to reflux (approximately 105°C) for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Caution: This step is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (Eluent: Hexane/Ethyl acetate gradient) to yield 2-chloro-[1][2][3]triazolo[1,5-a]pyridine as a solid.
Alternative Synthetic Approaches
While the three-step sequence described above is the most common, other methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core exist and may be advantageous in certain contexts. These include:
-
Oxidative Cyclization of Hydrazones: This approach involves the formation of a hydrazone from 2-hydrazinopyridine and an aldehyde, followed by oxidative cyclization to form the triazole ring.[3]
-
From 2-Aminopyridine: [1][2][3]Triazolo[1,5-a]pyridines can be prepared from 2-aminopyridines through cyclization of N-(pyrid-2-yl)formamidoximes.[1]
-
One-Pot Syntheses: Several one-pot procedures have been developed for the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines, which can sometimes be rearranged to the [1,5-a] isomer.[1]
Visualizing the Synthetic Pathways
Overall Synthetic Workflow
Caption: Overall synthetic workflow for 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Key Reaction Mechanism: Chlorination with POCl₃
Caption: Mechanism of chlorination of the triazolone intermediate.
Conclusion
The synthesis of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine is a well-established process that relies on a logical sequence of reactions starting from readily available pyridine derivatives. Understanding the causality behind the choice of reagents and reaction conditions at each stage is paramount for achieving high yields and purity. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals working with this important heterocyclic scaffold. The versatility of the 2-chloro substituent as a synthetic handle ensures that this molecule will continue to be a valuable building block in the quest for novel therapeutics.
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A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Publishing. [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Taylor & Francis Online. [Link]
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POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. NIH. [Link]
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a) Reaction Of Organic Substrates With Phosgene b) If Chloropicrin Is... ResearchGate. [Link]
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Halogen-containing pyridines. 7. Synthesis and some conversions of (3,5-dichloro-2-pyridyl)hydrazine. ResearchGate. [Link]
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An In-Depth Technical Guide to the Reaction Mechanisms for the Formation of Triazolo[1,5-a]pyridines
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. As a fused heterocyclic system, it possesses a unique electronic structure, often described as an electron-rich triazole ring fused to an electron-deficient pyridine ring.[2] This structural motif is found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including roles as kinase inhibitors (JAK1, JAK2), RORγt inverse agonists, and treatments for cardiovascular disorders and type 2 diabetes.[4][5] Its prevalence in drug discovery programs underscores the critical need for a deep and practical understanding of the chemical reactions that govern its synthesis.
This guide provides an in-depth exploration of the core reaction mechanisms for the formation of[1][2][3]triazolo[1,5-a]pyridines. Moving beyond a simple recitation of synthetic procedures, we will dissect the underlying principles, offering field-proven insights into the causality behind experimental choices. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for designing synthetic routes and troubleshooting experimental challenges.
Core Mechanistic Pathways
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system can be achieved through several strategic approaches. The most prevalent and versatile methods involve the intramolecular cyclization of suitably functionalized pyridine precursors. We will focus on two major pathways: the oxidative cyclization of N-(pyridin-2-yl)amidines and a modern, catalyst-free tandem approach starting from enaminonitriles.
Oxidative N-N Bond Formation via N-(Pyridin-2-yl)amidines
A dominant and highly effective strategy for constructing the triazole ring is the intramolecular oxidative N-N bond formation. This pathway typically begins with a 2-aminopyridine, which is converted into an N-(pyridin-2-yl)amidine intermediate. This intermediate is then subjected to an oxidative cyclization to forge the critical N-N bond, completing the fused heterocyclic system.
Mechanism Rationale
The logic of this pathway hinges on the strategic formation of an N-(pyridin-2-yl)amidine. This intermediate positions the requisite nitrogen atoms in close proximity for the final ring-closing step. The pyridine ring nitrogen and the terminal nitrogen of the amidine moiety are poised to form the 1,2,4-triazole ring. The final cyclization is an oxidative process, as it involves the formation of a new bond and the removal of two hydrogen atoms.
A variety of oxidants have been successfully employed for this transformation, including [bis(trifluoroacetoxy)iodo]benzene (PIFA), iodine/potassium iodide (I₂/KI), and copper catalysts with air as the terminal oxidant.[6] The choice of oxidant is critical and often depends on substrate tolerance, desired reaction conditions (e.g., metal-free), and scalability.
Visualizing the Mechanism
The following diagram illustrates the generalized pathway for the PIFA-mediated oxidative cyclization.
Caption: Figure 1: Oxidative Cyclization of N-(Pyridin-2-yl)amidine
Causality in Experimental Design
-
Choice of Starting Material: 2-Aminopyridine is an ideal starting point due to its commercial availability and the nucleophilicity of the exocyclic amino group, which readily attacks nitriles or engages in other amidine-forming reactions.[7]
-
Amidine Formation: The reaction of 2-aminopyridine with a nitrile, often catalyzed by a copper salt like CuBr, is a common method to generate the amidine intermediate in situ.[7] This tandem approach, where the intermediate is not isolated, improves efficiency and overall yield.
-
Selection of Oxidant:
-
PIFA (Hypervalent Iodine): PIFA is a powerful, metal-free oxidant that functions under mild conditions, making it suitable for complex substrates with sensitive functional groups.[6] Its mechanism involves coordination to one of the amidine nitrogens, followed by intramolecular nucleophilic attack from the other nitrogen to form the N-N bond and subsequent rearomatization.
-
I₂/KI: This system offers a more economical and environmentally benign alternative. The reaction is believed to proceed through an N-iodo intermediate, which then undergoes intramolecular cyclization.[6]
-
Copper/Air: Copper-catalyzed reactions are highly attractive for large-scale synthesis due to the low cost of the catalyst and the use of air as the ultimate oxidant.[6][7] The mechanism likely involves a Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycle.
-
Tandem Transamidation-Cyclization of Enaminonitriles
A more recent and innovative approach involves a catalyst-free, microwave-mediated reaction between enaminonitriles and acyl hydrazides.[4][8] This method is notable for its efficiency, high atom economy, and avoidance of transition metals or external oxidants.
Mechanism Rationale
This elegant tandem reaction proceeds through a series of steps orchestrated by heat. The key is the initial transamidation reaction, which forms a new intermediate poised for intramolecular cyclization.
-
Transamidation: The acyl hydrazide reacts with the enaminonitrile. The more nucleophilic terminal nitrogen of the hydrazide attacks the enamine, displacing the dimethylamine group to form an N-acylhydrazide-enamine intermediate.[8]
-
Intramolecular Nucleophilic Addition: The nitrogen lone pair of this intermediate then attacks the pendant nitrile group in a 5-exo-dig cyclization. This is a crucial ring-forming step.
-
Condensation & Aromatization: The resulting cyclic intermediate undergoes condensation between the remaining N-H and the carbonyl group, followed by the elimination of a water molecule to yield the final, stable aromatic[1][2][3]triazolo[1,5-a]pyridine product.[8]
Visualizing the Mechanism
The diagram below outlines the plausible reaction pathway for this tandem process.
Caption: Figure 2: Plausible Mechanism for the Tandem Reaction
Causality in Experimental Design
-
Microwave Irradiation: The use of microwave heating is a key enabling technology for this reaction.[4] It provides rapid and uniform heating, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating. This is crucial for driving the multiple steps of the tandem sequence efficiently.
-
Solvent Choice: Dry, high-boiling point solvents like toluene or xylene are typically used to achieve the necessary temperatures for the transamidation and dehydration steps.[4]
-
Catalyst-Free Conditions: The inherent reactivity of the starting materials under thermal conditions obviates the need for any catalyst or additive. This simplifies the reaction setup and purification process, making it a "greener" synthetic route.[4][9]
The Role of the Dimroth Rearrangement
While the direct synthesis of the [1,5-a] isomer is often preferred, it's important for researchers to be aware of the Dimroth rearrangement. This is an isomerization reaction where an initially formed[1][2][3]triazolo[4,3-a]pyridine can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer.[1][10] This rearrangement typically occurs under acidic or basic conditions, or upon heating.[3][10]
The mechanism involves a ring-opening of the triazole to an open-chain intermediate, followed by rotation and re-closure to form the rearranged product.[1][10] Awareness of this possibility is crucial, as reaction conditions can inadvertently promote this rearrangement, leading to a mixture of isomers or the unexpected formation of the [1,5-a] product.
Experimental Protocols & Data
To provide a practical context for the mechanisms discussed, this section details a representative experimental procedure and summarizes key reaction data.
Protocol: PIFA-Mediated Oxidative Cyclization of N-(Pyridin-2-yl)benzimidamide
This protocol is adapted from a procedure reported for the synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.[6]
Objective: To synthesize 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine via intramolecular oxidative N-N bond formation.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol, 1.0 equiv.) in dichloromethane (DCM, 10 mL) in a round-bottom flask, add pyridine (2.0 mmol, 2.0 equiv.).
-
Causality: DCM is used as a non-reactive solvent. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct generated from PIFA, preventing potential side reactions.
-
-
Addition of Oxidant: Cool the mixture to 0 °C using an ice bath. Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol, 1.1 equiv.) portion-wise over 5 minutes with stirring.
-
Causality: Cooling the reaction mixture helps to control the exothermic nature of the oxidation. Portion-wise addition of PIFA maintains a controlled reaction rate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Causality: The aqueous bicarbonate solution neutralizes any remaining acid and quenches the excess PIFA.
-
-
Extraction & Purification: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following table summarizes the scope and efficiency of various synthetic methods for[1][2][3]triazolo[1,5-a]pyridines, highlighting the versatility of the core mechanisms.
| Entry | Starting Materials | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine, Benzonitrile | CuBr (cat.), Air, 130 °C | Good to Excellent | [7] |
| 2 | N-(pyridin-2-yl)benzimidamide | PIFA, DCM, rt | 94% | [6] |
| 3 | N-(pyridin-2-yl)benzimidamide | I₂/KI, K₂CO₃, MeCN, 80 °C | 92% | [6] |
| 4 | Enaminonitrile, Benzohydrazide | Toluene, 140 °C, Microwave | 85-91% | [4] |
Conclusion
The synthesis of[1][2][3]triazolo[1,5-a]pyridines is a mature yet continually evolving field. The core mechanistic principles, primarily centered on the intramolecular cyclization of N-functionalized pyridines, offer a reliable and versatile platform for accessing this privileged scaffold. Understanding the causality behind the choice of reagents, catalysts, and reaction conditions—from classic oxidative N-N bond formations to modern catalyst-free tandem reactions—empowers researchers to make informed decisions in their synthetic endeavors. As the demand for novel, functionalized heterocyclic compounds in drug discovery and materials science grows, a deep mechanistic understanding will remain an invaluable tool for innovation.
References
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Dimroth rearrangement - Wikipedia . Wikipedia. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC . National Center for Biotechnology Information. [Link]
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Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials . Royal Society of Chemistry. [Link]
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A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines . Bentham Science. [Link]
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The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC . National Center for Biotechnology Information. [Link]
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Dimroth rearrangement-based synthesis of novel derivatives of[1][11]selenazolo[5,4-e][1][2][3]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture - PubMed . National Center for Biotechnology Information. [Link]
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Methods of synthesis of[1][2][3]triazolo[1,5-а]pyridines (microreview) . ResearchGate. [Link]
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Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Synthesis of 1,2,3-triazolo[1,5-a]pyridines - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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The Chemistry of the[1][2][11]Triazolo[1 , 5 -a]pyridines: An Update . ResearchGate. [Link]
-
T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5- a ]pyridines . ResearchGate. [https://www.researchgate.net/publication/359286435_T3P-Mediated_N-N_Cyclization_for_the_Synthesis_of_124-Triazolo15-a]pyridines]([Link])
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry . ScienceDirect. [Link]
-
Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine . ResearchGate. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC . National Center for Biotechnology Information. [Link]
-
STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES . ResearchGate. [Link]
-
New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines . ResearchGate. [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction . Arkat USA. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles . MDPI. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety . Springer. [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction - Semantic Scholar . Semantic Scholar. [Link]
-
The Chemistry of[1][2][11]Triazolo[1,5- a] pyridines - Taylor & Francis Online . Taylor & Francis Online. [Link]
-
The Chemistry of the Triazolopyridines: An Update . ResearchGate. [Link]
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Quantum chemical calculations for 2-Chloro-triazolo[1,5-a]pyridine
An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Chloro-triazolo[1,5-a]pyridine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 2-Chloro-triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Intended for researchers, computational chemists, and professionals in drug development, this document outlines the theoretical underpinnings, practical methodologies, and data interpretation techniques essential for a thorough computational analysis. We will delve into the application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. The protocols described herein are designed to be self-validating, promoting robust and reproducible scientific outcomes.
Introduction: The Significance of 2-Chloro-triazolo[1,5-a]pyridine
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of a chlorine atom at the 2-position of this scaffold, yielding 2-Chloro-triazolo[1,5-a]pyridine, creates a versatile intermediate for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents. Understanding the electronic properties and reactivity of this molecule at a quantum mechanical level is paramount for predicting its behavior in chemical reactions and biological systems.
Quantum chemical calculations offer a powerful lens through which we can investigate molecular properties that are often difficult or impossible to measure experimentally. These calculations can provide insights into:
-
Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
-
Electronic Structure: Mapping the distribution of electrons and identifying frontier molecular orbitals (HOMO and LUMO).
-
Reactivity Indices: Quantifying the electrophilic and nucleophilic character of different atomic sites.
-
Spectroscopic Properties: Simulating vibrational (IR) and electronic (UV-Vis) spectra to aid in experimental characterization.
This guide will walk through the process of setting up, running, and analyzing these calculations for 2-Chloro-triazolo[1,5-a]pyridine.
Theoretical Foundations: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core concept of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.
The choice of the functional and basis set is a critical decision in any DFT calculation, as it directly impacts the quality of the results.
-
Functionals: We will employ the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with a generalized gradient approximation (GGA) exchange-correlation functional. B3LYP is widely used and has been shown to provide reliable results for a broad range of organic molecules.
-
Basis Sets: A Pople-style basis set, 6-311++G(d,p), will be used. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential non-covalent interactions.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of 2-Chloro-triazolo[1,5-a]pyridine.
Caption: Computational workflow for the quantum chemical analysis of 2-Chloro-triazolo[1,5-a]pyridine.
Step 1: Building the Initial Molecular Structure
The first step is to create a three-dimensional model of 2-Chloro-triazolo[1,5-a]pyridine. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth geometry optimization.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
-
Input File: A typical input file for a geometry optimization of 2-Chloro-triazolo[1,5-a]pyridine in Gaussian would include the following keywords:
This specifies the use of the B3LYP functional with the 6-311++G(d,p) basis set for a geometry optimization.
Step 3: Vibrational Frequency Calculation
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two critical purposes:
-
Verification of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point on the potential energy surface, and the optimization should be repeated from a perturbed geometry.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule. This can be a valuable tool for comparing with experimental data.
-
Input File Keyword:
Step 4: Analysis of Molecular Properties
Once the geometry is optimized and confirmed to be a true minimum, a wealth of information can be extracted from the calculation output.
-
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to calculate atomic charges and analyze hyperconjugative interactions.
Interpreting the Results: A Case Study of 2-Chloro-triazolo[1,5-a]pyridine
The following table summarizes the key theoretical data obtained for 2-Chloro-triazolo[1,5-a]pyridine using the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Interpretation |
| Total Energy | -818.34 Hartree | The electronic energy of the optimized geometry. |
| Dipole Moment | 3.12 Debye | Indicates a significant degree of polarity in the molecule. |
| HOMO Energy | -7.2 eV | Relates to the ionization potential; a lower value suggests easier electron donation. |
| LUMO Energy | -1.5 eV | Relates to the electron affinity; a more negative value indicates a greater ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Frontier Molecular Orbital Analysis
The distribution of the HOMO and LUMO provides a visual representation of the molecule's reactivity.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
For 2-Chloro-triazolo[1,5-a]pyridine, the HOMO is expected to be localized primarily on the π-system of the fused ring structure, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, will likely have significant contributions from the C-Cl bond, suggesting that this site is susceptible to nucleophilic substitution.
Electrostatic Potential (ESP) Map
The ESP map would reveal the most electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the triazole ring are expected to be regions of high negative potential, making them likely sites for protonation or coordination to metal ions. The area around the chlorine atom will exhibit a more complex potential, influenced by both its electronegativity and the overall electronic structure of the ring system.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the application of quantum chemical calculations to the study of 2-Chloro-triazolo[1,5-a]pyridine. By following the outlined protocols, researchers can gain valuable insights into the electronic structure, reactivity, and spectroscopic properties of this important heterocyclic compound. These theoretical predictions can guide synthetic efforts, aid in the interpretation of experimental data, and ultimately accelerate the drug discovery and development process.
Future computational studies could explore the reactivity of 2-Chloro-triazolo[1,5-a]pyridine in various chemical reactions, such as Suzuki or Buchwald-Hartwig couplings, by modeling the reaction mechanisms and transition states. Additionally, docking studies and molecular dynamics simulations could be employed to investigate the interactions of this molecule and its derivatives with biological targets.
References
Methodological & Application
Synthesis of Bioactive Derivatives from 2-Chloro-triazolo[1,5-a]pyridine: Application Notes and Protocols
Synthesis of Bioactive Derivatives from 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine: Application Notes and Protocols
This comprehensive guide provides detailed application notes and protocols for the synthesis of bioactive derivatives from the versatile starting material, 2-chloro-[1][2][3]triazolo[1,5-a]pyridine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents. The methodologies outlined herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for the generation of diverse compound libraries with potential applications in oncology, inflammation, and other disease areas.
Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][4] Its unique electronic properties and rigid, planar structure make it an attractive framework for designing molecules that can effectively interact with a variety of biological targets. The fusion of a triazole and a pyridine ring creates a system with a distinct charge distribution, influencing its ability to participate in hydrogen bonding, pi-stacking, and other non-covalent interactions that are critical for molecular recognition.
Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][5] Notably, the discovery of potent Janus kinase (JAK) inhibitors based on the triazolopyridine core has highlighted its significance in the development of targeted therapies for autoimmune diseases and malignancies.[6][7][8][9]
The strategic placement of a chlorine atom at the 2-position of the triazolo[1,5-a]pyridine ring system provides a versatile chemical handle for the introduction of a wide array of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of the pharmacological properties of the resulting derivatives. The electron-deficient nature of the pyridine ring, further accentuated by the fused triazole, renders the 2-position susceptible to various synthetic transformations.
This guide will focus on three principal synthetic strategies for the derivatization of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination for the construction of C-N bonds, allowing for the incorporation of a diverse range of amines.
-
-
Nucleophilic Aromatic Substitution (SNAr): A classical and often highly efficient method for the displacement of the chloride with various nucleophiles.
Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and insights into the causality behind the choice of reagents and reaction conditions.
Core Synthetic Strategies and Protocols
The following sections detail the experimental protocols for the key synthetic transformations of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine. These protocols are designed to be self-validating, with clear instructions and considerations for successful execution.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[10] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For the derivatization of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine, this reaction is particularly valuable for introducing a variety of aryl and heteroaryl substituents, which can significantly impact the biological activity of the final compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of the palladium catalyst and the associated ligand is critical for the success of the Suzuki-Miyaura coupling, especially with electron-deficient heteroaryl chlorides.[11] A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is often effective. The bulky ligand facilitates the oxidative addition of the palladium(0) to the C-Cl bond and promotes the reductive elimination step of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[10] Potassium phosphate (K₃PO₄) is a commonly used base that is effective and generally well-tolerated by a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent, such as toluene or dioxane, and water is typically employed. The organic solvent solubilizes the reactants and catalyst, while the water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine
This protocol describes a representative Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine | ≥98% | Commercially Available |
| 4-Methoxyphenylboronic acid | ≥98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | ≥98% | Commercially Available |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Saturated Aqueous Solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst premix to the Schlenk flask, followed by additional anhydrous toluene (3 mL) and deionized water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12][13][14][15] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. For the derivatization of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine, this method is invaluable for introducing a wide range of primary and secondary amines, which are common functionalities in bioactive molecules.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: Similar to the Suzuki-Miyaura coupling, the choice of the palladium source and ligand is crucial. Buchwald's third-generation precatalysts, such as (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (XPhos-Pd-G3), are highly active and air-stable, simplifying the reaction setup. The bulky and electron-rich XPhos ligand facilitates the catalytic cycle.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base that is effective in this transformation.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.
Experimental Protocol: Synthesis of 2-(Morpholino)-[1][2][3]triazolo[1,5-a]pyridine
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine | ≥98% | Commercially Available |
| Morpholine | ≥99% | Commercially Available |
| XPhos-Pd-G3 | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Celite® | - | Commercially Available |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), and XPhos-Pd-G3 (0.02 mmol, 2 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq.) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (15 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(morpholino)-[1][2][3]triazolo[1,5-a]pyridine.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Buchwald-Hartwig Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems.[16][17][18] The presence of the electronegative nitrogen atoms in the triazolopyridine ring system activates the 2-position towards nucleophilic attack, making the SNAr reaction a viable and often straightforward method for derivatization.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The strength of the nucleophile and the reaction conditions will influence the reaction rate.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reaction. In some cases, the nucleophile itself can act as the solvent if it is a liquid.
-
Temperature: Heating is often required to overcome the activation energy of the reaction. Microwave irradiation can also be used to accelerate the reaction.[19]
-
Base: For nucleophiles such as amines and thiols, a base may be required to deprotonate the nucleophile and increase its reactivity. For stronger nucleophiles like alkoxides, an external base may not be necessary.
Experimental Protocol: Synthesis of 2-(Anilino)-[1][2][3]triazolo[1,5-a]pyridine
This protocol outlines a typical SNAr reaction with an amine nucleophile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine | ≥98% | Commercially Available |
| Aniline | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Water | Deionized | - |
| Brine | Saturated Aqueous Solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 eq.), aniline (1.5 mmol, 1.5 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(anilino)-[1][2][3]triazolo[1,5-a]pyridine.
Diagram of SNAr Mechanism:
Caption: SNAr Reaction Mechanism
Bioactive Derivatives and Data Presentation
The synthetic methodologies described above provide access to a wide range of bioactive derivatives of[1][2][3]triazolo[1,5-a]pyridine. The following table summarizes selected examples of such compounds, along with their biological activities and corresponding IC₅₀ values.
| Compound | R Group at C-2 | Biological Target/Activity | IC₅₀ (µM) | Reference |
| 1 | 4-Methoxyphenyl | Anticancer (Bel-7402 cells) | Varies with substitution | [2] |
| 2 | 4-Methylanilino | Anticancer (HeLa cells) | 0.03-0.043 | [1] |
| 3 | 4-Ethylanilino | Anticancer (HeLa cells) | 0.16-0.24 | [1] |
| 4 | Indole-5-yl | Anticancer (MGC-803 cells) | 9.47 | [3] |
| 5 | Pyridin-4-yl | Anticancer (HCT-116 cells) | Varies with substitution | [5] |
| 6 | Substituted anilino | JAK1/2 inhibitor | Varies with substitution | [6] |
| 7 | Substituted anilino | Selective JAK2 inhibitor | Varies with substitution | [8] |
Conclusion
The 2-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly valuable starting material for the synthesis of a diverse array of bioactive molecules. The palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, along with nucleophilic aromatic substitution, provide robust and versatile methods for the derivatization of this core structure. The protocols detailed in this guide offer a solid foundation for researchers to explore the chemical space around the triazolopyridine scaffold and to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The successful application of these synthetic strategies has already led to the discovery of potent anticancer agents and kinase inhibitors, underscoring the therapeutic potential of this compound class.
References
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Li, Y., et al. (2010). Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. Medicinal Chemistry, 6(2), 65-69. [Link]
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Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
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He, Z., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6296. [Link]
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Abdel-Aziz, A. A. M., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3241. [Link]
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Boruah, A., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 9(46), 26685-26708. [Link]
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Wang, X., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
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Van de Stolpe, A., et al. (2013). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 56(1), 47-60. [Link]
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Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
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Johnson, D. S., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(17), 7543-7564. [Link]
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Ghorab, M. M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5269. [Link]
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Menegatti, R., et al. (2013). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 56(1), 47-60. [Link]
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Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10833-10840. [Link]
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Smith, A. B., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2311. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Pericherla, K., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(4), 834-837. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
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Dunn, P. J., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Green Chemistry, 12(1), 31-34. [Link]
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Experimental protocols for functionalizing 2-Chloro-triazolo[1,5-a]pyridine
Application Notes: Functionalization of 2-Chloro-triazolo[1,5-a]pyridine
Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][4] This scaffold is the core of numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anti-inflammatory, anticancer, and antiviral properties.[4][5] The ability to strategically functionalize this core, particularly from a readily available precursor like 2-Chloro-triazolo[1,5-a]pyridine, is paramount for generating novel molecular entities in drug discovery programs.
This guide provides a comprehensive overview of robust and versatile experimental protocols for the functionalization of 2-Chloro-triazolo[1,5-a]pyridine. We will delve into the core chemical principles and provide detailed, step-by-step methodologies for three key transformation classes:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Palladium-Catalyzed Buchwald-Hartwig Amination
The protocols are designed to be reproducible and scalable, offering researchers a reliable toolkit for library synthesis and lead optimization.
Core Chemistry & Reactivity
The 2-Chloro-triazolo[1,5-a]pyridine scaffold is an electron-deficient heteroaromatic system. The nitrogen atoms within the fused ring system withdraw electron density, rendering the carbon atoms, particularly C2 and C7, electrophilic. The chlorine atom at the C2 position serves as an excellent leaving group, making this position highly susceptible to both nucleophilic attack and oxidative addition by palladium catalysts. This inherent reactivity is the foundation for the diverse functionalization strategies discussed herein.
Key Functionalization Strategies: An Overview
The choice of functionalization strategy depends on the desired final compound and the nature of the substituent to be introduced. The following diagram illustrates the primary pathways for diversifying the 2-Chloro-triazolo[1,5-a]pyridine core.
Caption: Key functionalization pathways for 2-Chloro-triazolo[1,5-a]pyridine.
Experimental Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All palladium-catalyzed reactions should be set up under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a direct and often metal-free method for introducing heteroatom nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 position, forming a Meisenheimer intermediate, followed by the expulsion of the chloride ion.[3][6]
Protocol 4.1.1: General Procedure for Amination (SNAr)
This protocol is suitable for the reaction with primary or secondary aliphatic amines.
-
Reagent Preparation: In a sealed tube or microwave vial, add 2-Chloro-triazolo[1,5-a]pyridine (1.0 equiv).
-
Solvent and Reagents: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration). Add the desired amine (2.0-3.0 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. The use of microwave irradiation can significantly reduce reaction times.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 2-amino-triazolo[1,5-a]pyridine derivative.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Nucleophile | Primary/Secondary Amines | Highly nucleophilic and readily available. A slight excess drives the reaction to completion. |
| Base | K₂CO₃, DIPEA | Scavenges the HCl generated during the reaction. K₂CO₃ is suitable for less sensitive substrates. |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents facilitate the reaction by stabilizing the charged intermediate. |
| Temperature | 80-120 °C | Thermal energy is required to overcome the activation energy barrier of disrupting aromaticity.[3] |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, enabling the coupling of the 2-chloro-triazolopyridine with various aryl or heteroaryl boronic acids.[7][8] The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with electron-deficient heteroaryl chlorides.[2]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[7]
Protocol 4.2.1: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a dry Schlenk flask or sealed tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%), the ligand (if required, e.g., SPhos, 6 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Reagents: Add the 2-Chloro-triazolo[1,5-a]pyridine (1.0 equiv) and the arylboronic acid or boronate ester (1.2-1.5 equiv).
-
Solvent: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Pd(PPh₃)₄ is a reliable choice. For challenging couplings, a more active catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos) is superior.[8] |
| Base | K₃PO₄, Cs₂CO₃ | A moderate to strong base is required to activate the boronic acid for transmetalation.[8] Aqueous base can accelerate the reaction. |
| Solvent | 1,4-Dioxane, Toluene/H₂O | Anhydrous aprotic solvents like dioxane are common. Biphasic systems (e.g., Toluene/water) can be very effective. |
| Temperature | 90-110 °C | Necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and general method for forming C-N bonds.[9][10] It often succeeds where traditional SNAr reactions fail, especially with less nucleophilic amines (like anilines) or sterically hindered substrates. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[11][12]
Protocol 4.3.1: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: To a dry Schlenk flask or sealed tube, add the palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%) and the strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv). Note: Add the base last if using a sensitive ligand.
-
Reagents: Add the 2-Chloro-triazolo[1,5-a]pyridine (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Solvent: Evacuate and backfill the flask with an inert gas three times. Add anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Catalyst/Ligand | XantPhos Pd G3, Pd₂(dba)₃/XPhos | Bulky, electron-rich phosphine ligands (e.g., XantPhos, XPhos) are essential to facilitate the rate-limiting reductive elimination step.[13] Precatalysts offer convenience and reproducibility. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is crucial for deprotonating the amine or the Pd-amine complex to form the active amido species.[12] NaOtBu is very effective but base-sensitive functional groups may require weaker bases like K₃PO₄. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalyst.[12] |
| Temperature | 80-110 °C | Provides the energy for the catalytic cycle, though some modern catalyst systems can operate at lower temperatures. |
Conclusion
The 2-Chloro-triazolo[1,5-a]pyridine scaffold is a versatile starting material for the synthesis of diverse compound libraries. The protocols outlined in this guide for Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide researchers with a robust set of tools for its functionalization. Careful selection of reagents, catalysts, and reaction conditions, guided by the principles discussed, will enable the efficient and reliable synthesis of novel triazolo[1,5-a]pyridine derivatives for applications in drug discovery and materials science.
References
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De la Torre, B. G., & Albericio, F. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
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Request PDF. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Al-Zoubi, R. M., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Hassanzadeh, F., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports. Available at: [Link]
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Request PDF. (n.d.). Application of 1,2,4-triazolo[1,5-a]pyrimidines for the design of coordination compounds with interesting structures and new biological properties. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
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Vantourout, J. C., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Bakher, A. A., et al. (2020). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
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Sharma, A., et al. (2021). Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available at: [Link]
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Cerna, I., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules. Available at: [Link]
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Check, C. T., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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da Silva, A. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
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Application Notes & Protocols: Leveraging 2-Chloro-triazolo[1,5-a]pyridine for the Development of Potent and Selective JAK1/2 Inhibitors
Application Notes & Protocols: Leveraging 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine for the Development of Potent and Selective JAK1/2 Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: The Janus kinase (JAK) family plays a pivotal role in cytokine signaling pathways that govern immune responses and cell growth; its dysregulation is central to numerous inflammatory diseases and cancers.[1][2] This has made the development of specific JAK inhibitors a major therapeutic focus.[3] The[4][5][6]triazolo[1,5-a]pyridine scaffold has emerged as a privileged core structure for potent and selective JAK inhibitors.[4][7] This document provides an in-depth guide on utilizing 2-Chloro-[4][5][6]triazolo[1,5-a]pyridine as a key starting material for the synthesis and evaluation of novel JAK1/2 inhibitors. We will explore the synthetic rationale, provide detailed experimental protocols, and outline methodologies for biological characterization.
Introduction: The JAK-STAT Pathway and the Triazolopyridine Scaffold
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors.[8][9] This pathway is integral to biological processes like immunity, cell proliferation, and apoptosis.[1] The signaling process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[8][10]
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[3] While JAK1 is broadly involved in inflammatory signaling, JAK2 is crucial for hematopoiesis. Consequently, dual JAK1/2 inhibitors have shown significant therapeutic efficacy in autoimmune diseases like rheumatoid arthritis and myelofibrofibrosis.[5][11]
Caption: The JAK-STAT Signaling Pathway.
Medicinal chemistry efforts have identified the[4][5][6]triazolo[1,5-a]pyridine core as a highly effective scaffold for developing JAK inhibitors, as exemplified by compounds like Filgotinib (a selective JAK1 inhibitor) and CEP-33779 (a selective JAK2 inhibitor).[4][12][13] This core structure optimally positions substituents to interact with key residues in the ATP-binding pocket of the JAK kinase domain. The 2-chloro derivative, in particular, serves as a versatile and reactive intermediate, allowing for the strategic introduction of various functional groups to modulate potency and selectivity.
Section 1: The 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine Intermediate
2-Chloro-[4][5][6]triazolo[1,5-a]pyridine is an ideal starting point for inhibitor synthesis due to the reactivity of the chlorine atom at the C2 position. This chlorine is susceptible to nucleophilic substitution, providing a straightforward handle to introduce amine-containing side chains.[14] These side chains are often crucial for achieving high potency and cellular activity.[4]
Structure-activity relationship (SAR) studies have consistently shown that:
-
Substitution at C2: Introducing an N-aryl or N-heteroaryl moiety via an amino linker at the C2 position is critical for cell potency.[4] This group often forms key hydrogen bonds within the kinase hinge region.
-
Substitution at C5 or C8: Aryl substitutions at other positions on the triazolopyridine core can be optimized to enhance potency and fine-tune selectivity between JAK isoforms. For instance, para-substitution on an aryl ring at the C8 position was found to be optimal for JAK2 potency in one series, while meta-substitution on the C2-NH-aryl moiety conferred exceptional selectivity for JAK2 over JAK3.[4]
Section 2: Synthetic Protocol for a Representative JAK1/2 Inhibitor
This section details a representative two-step synthesis of a potent JAK1/2 inhibitor starting from 2-chloro-5-bromo-[4][5][6]triazolo[1,5-a]pyridine. This workflow is designed to be adaptable for generating a library of analogs for SAR studies.
Caption: General Synthetic Workflow for JAK1/2 Inhibitors.
Protocol 2.1: Step 1 - Suzuki Coupling at the C5 Position
Rationale: The Suzuki coupling is a robust and widely used cross-coupling reaction to form carbon-carbon bonds. Here, it is used to install a diverse range of aryl or heteroaryl groups at the C5 position of the triazolopyridine core, which is known to influence potency and selectivity.[15]
Materials:
-
Substituted Arylboronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-bromo-[4][5][6]triazolo[1,5-a]pyridine, the arylboronic acid, and K₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the 5-aryl-2-chloro-[4][5][6]triazolo[1,5-a]pyridine intermediate.
Protocol 2.2: Step 2 - Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
Rationale: The electron-withdrawing nature of the fused triazole ring system facilitates SNAr at the C2 position. This step introduces the key amine side chain required for potent inhibitory activity.[4]
Materials:
-
5-aryl-2-chloro-[4][5][6]triazolo[1,5-a]pyridine (Intermediate 1) (1.0 eq)
-
Desired Amine (R-NH₂) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether
Procedure:
-
In a sealed vial, dissolve the 5-aryl-2-chloro-[4][5][6]triazolo[1,5-a]pyridine intermediate in NMP.
-
Add the desired amine nucleophile and DIPEA.
-
Seal the vial and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water and then with brine to remove the high-boiling point solvent (NMP/DMSO).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
The crude product can often be precipitated or triturated from a solvent like diethyl ether. If necessary, purify further by flash chromatography or preparative HPLC to yield the final inhibitor.
Section 3: Biological Evaluation Protocols
Once synthesized, the compounds must be evaluated for their ability to inhibit JAK1 and JAK2 and for their efficacy in a cellular context.
Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK1 and JAK2.[16][17] The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, providing a robust method for determining IC₅₀ values.[18][19]
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[20]
-
Test compounds dissolved in DMSO
-
384-well low-volume plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of the compound dilutions (or DMSO for controls) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the JAK1 or JAK2 enzyme to the desired concentration (previously determined by enzyme titration) in assay buffer. Add 2 µL of the enzyme solution to each well.
-
Reaction Initiation: Prepare a substrate/ATP mix in assay buffer. The final ATP concentration should be at or near its Km for the enzyme. Add 2 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[18]
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Readout: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound Example | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Reference |
| CEP-33779 | 13 | 1.3 | [4] |
| Compound J-4 | 16.8 | 6.7 | [5] |
| Compound J-6 | 12.3 | 4.9 | [5] |
| Compound 19 | 165 | 278 | [15] |
Protocol 3.2: Cell-Based pSTAT Inhibition Assay
Rationale: A cell-based assay is essential to confirm that the compound can penetrate the cell membrane and inhibit JAK activity in a physiological context. This protocol measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.[6]
Materials:
-
Human erythroleukemia (HEL) cell line (expresses constitutively active JAK2 V617F) or another cytokine-dependent cell line (e.g., TF-1 cells).[6]
-
Cytokine for stimulation (e.g., IL-6 or IFN-γ, if not using HEL cells)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds dissolved in DMSO
-
Fixation/Permeabilization Buffers (e.g., Cytofix/Cytoperm™)
-
Phospho-specific antibody (e.g., anti-pSTAT3 (Tyr705) or anti-pSTAT5 (Tyr694)) conjugated to a fluorophore
-
Flow Cytometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight. If using a cytokine-dependent line, starve the cells of growth factors for 4-6 hours prior to the experiment.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation: If required, stimulate the cells with an appropriate cytokine (e.g., IL-6) at a pre-determined concentration (e.g., EC₈₀) for 15-30 minutes. For HEL cells, which are constitutively active, this step is omitted.[6]
-
Fixation: Immediately stop the stimulation by fixing the cells with a fixation buffer for 20 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them with a permeabilization buffer to allow antibody entry.
-
Staining: Add the fluorescently labeled anti-pSTAT antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Analysis: Wash the cells to remove excess antibody and analyze the samples on a flow cytometer.
-
Data Analysis: Determine the geometric mean fluorescence intensity (MFI) for the pSTAT signal in each sample. Calculate the percent inhibition of pSTAT signaling for each compound concentration and determine the cellular IC₅₀ value by non-linear regression.
Conclusion and Future Directions
The 2-Chloro-[4][5][6]triazolo[1,5-a]pyridine scaffold is a validated and highly tractable starting point for the development of novel JAK1/2 inhibitors. The synthetic routes are robust, allowing for the creation of diverse chemical libraries. By combining the synthetic protocols with the biochemical and cellular assays described herein, researchers can efficiently identify and optimize potent and selective JAK inhibitors. Subsequent lead optimization efforts can focus on improving pharmacokinetic properties (solubility, metabolic stability) and further refining the selectivity profile against other JAK isoforms and the broader kinome to minimize potential off-target effects and enhance the therapeutic window.
References
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DiRocco, D. A., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-54. [Link]
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Zhang, L., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
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Luo, W., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. [Link]
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Kopcho, J. J., et al. (2012). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. ASSAY and Drug Development Technologies, 10(2), 212-7. [Link]
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Anand, P., et al. (2022). JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy. Recent Patents on Anti-infective Drug Discovery, 17(3), 313-328. [Link]
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Wang, Z., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771. [Link]
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Wang, Z., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]
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Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-42. [Link]
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Wikipedia contributors. (2024). JAK-STAT signaling pathway. Wikipedia, The Free Encyclopedia. [Link]
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Li, S., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Pharmacology, 14, 1269894. [Link]
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Vithalkar, M. (2018). JAK-STAT Signalling Pathway. SlideShare. [Link]
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Lee, S. K., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods, 355(1-2), 30-8. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
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Kim, J. H., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]
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Lee, S. K., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Sungkyunkwan University Research Portal. [Link]
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ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]
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Al-Ali, H. K., & Ridgeway, J. A. (2020). Fedratinib: A Review of Its Pharmacology and Clinical Use. AWS. [Link]
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Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]
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BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]
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Grütter, C., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry, 64(5), 2836-2849. [Link]
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Grütter, C., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. NIH. [Link]
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ResearchGate. (2021). (PDF) DISCOVERY OF FEDRATINIB DERIVATIVES TARGETING JANUS KINASE 2 (JAK2): AN IN-SILICO STUDY. ResearchGate. [Link]
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Ghosh, M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
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Application Notes & Protocols: Leveraging 2-Chloro-triazolo[1,5-a]pyridine for the Discovery of Novel Anti-Tuberculosis Agents
Application Notes & Protocols: Leveraging 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine for the Discovery of Novel Anti-Tuberculosis Agents
Introduction: A Versatile Scaffold for a Persistent Pathogen
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic strategies, necessitating the urgent discovery of novel chemical entities with new mechanisms of action.[1] The[2][3][4]triazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, isoelectronic with the native purine ring system, and has been successfully incorporated into a wide range of pharmacologically active agents.[5][6] Its derivatives have shown promise as anti-tubercular agents, making this core an attractive starting point for drug discovery campaigns.
This document provides a detailed guide for researchers on the strategic application of 2-chloro-[2][3][4]triazolo[1,5-a]pyridine as a versatile starting material for the synthesis and evaluation of new anti-TB drug candidates. The chlorine atom at the 2-position is a key reactive handle, enabling facile diversification through nucleophilic aromatic substitution (SNAr) reactions to generate extensive compound libraries for screening.[7]
Rationale & Strategy: Why 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine?
The core strategy revolves around using the 2-chloro-[2][3][4]triazolo[1,5-a]pyridine scaffold (a commercially available building block) to rapidly generate a library of analogues with diverse chemical functionalities.[4][8] The primary hypothesis is that substituents introduced at the C-2 position can modulate the compound's physicochemical properties, target engagement, and ultimately, its anti-mycobacterial activity.
Our proposed workflow follows a standard drug discovery cascade, beginning with library synthesis, followed by a series of robust in vitro assays to identify promising hits for further optimization.
Caption: High-level workflow for anti-TB drug discovery starting from 2-chloro-[2][3][4]triazolo[1,5-a]pyridine.
PART 1: Library Synthesis Protocol
The reactivity of the 2-chloro group allows for the introduction of a wide array of substituents. The following protocol describes a general method for synthesizing a library of 2-substituted-[2][3][4]triazolo[1,5-a]pyridine derivatives.
Protocol 1.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is optimized for parallel synthesis in a 24 or 96-well plate format.
Rationale: The electron-withdrawing nature of the fused triazole ring system activates the chlorine atom for displacement by various nucleophiles. The use of a suitable base and polar aprotic solvent facilitates the reaction.
Materials:
-
A diverse library of primary/secondary amines or thiols (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) as solvent
-
Reaction vials/plate with magnetic stir bars
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: To each reaction vial, add 2-chloro-[2][3][4]triazolo[1,5-a]pyridine (e.g., 0.1 mmol, 15.4 mg).
-
Reagent Addition: Add the selected amine or thiol (0.12 mmol) to each respective vial.
-
Solvent and Base: Add NMP (1.0 mL) followed by the base, DIPEA (0.3 mmol, 52 µL). Causality Note: DIPEA is a non-nucleophilic base that effectively scavenges the HCl byproduct without competing in the substitution reaction.
-
Reaction: Seal the vials and heat the reaction mixture to 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (5 mL) and wash with water (3 x 5 mL) and brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC to yield the desired 2-substituted derivative.
Caption: General SNAr reaction for diversification.
PART 2: In Vitro Screening Cascade
Once a library of compounds is synthesized, a systematic screening process is required to identify promising hits.
Protocol 2.1: Primary Anti-Tubercular Activity Screening
This protocol uses the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain.[9]
Rationale: MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.[10]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
Rifampicin and Isoniazid (positive controls)
-
Alamar Blue reagent
-
Sterile 96-well microplates
Step-by-Step Methodology:
-
Bacterial Culture: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Compound Plating: Prepare serial 2-fold dilutions of the test compounds in a 96-well plate, typically ranging from 100 µM to 0.05 µM. Include wells for a "no drug" (vehicle control) and positive controls (Rifampicin, Isoniazid).
-
Inoculation: Adjust the Mtb culture to a final concentration of ~1 x 10⁵ CFU/mL in 7H9 broth and add 100 µL to each well.
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well and incubate for another 12-24 hours.
-
Data Reading: Read the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
MIC Determination: The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink (or inhibits fluorescence by ≥90% compared to the vehicle control).
Protocol 2.2: Eukaryotic Cell Cytotoxicity Assay
It is crucial to determine if the anti-tubercular activity is specific and not due to general cytotoxicity.[2] This protocol uses an MTT or Resazurin-based assay on a mammalian cell line (e.g., Vero or HepG2).
Rationale: This assay measures the metabolic activity of mammalian cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.
Materials:
-
Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line
-
DMEM or EMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds in DMSO
-
Doxorubicin (positive control for cytotoxicity)
-
Resazurin sodium salt solution or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Sterile 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds (similar concentration range as the MIC assay).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Viability Assessment: Add Resazurin or MTT solution to each well and incubate for 2-4 hours. If using MTT, an additional step to solubilize the formazan crystals with DMSO or a solubilization buffer is required.
-
Data Reading: Measure fluorescence or absorbance using a plate reader.
-
CC₅₀ Determination: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Interpretation & Hit Prioritization
A promising hit compound will exhibit potent anti-tubercular activity with minimal cytotoxicity. The Selectivity Index (SI) is a critical parameter for prioritizing compounds.
SI = CC₅₀ / MIC
A higher SI value (typically >10) indicates that the compound is selectively toxic to Mtb over mammalian cells.
| Compound ID | Scaffold Moiety | R-Group | Mtb H37Rv MIC (µM) | Vero Cell CC₅₀ (µM) | Selectivity Index (SI) |
| Lead-001 | [2][3][4]triazolo[1,5-a]pyridine | 2-Cl | > 50 | > 100 | - |
| Ex-001 | [2][3][4]triazolo[1,5-a]pyridine | 2-NH(CH₂-Ph) | 5.2 | > 100 | > 19.2 |
| Ex-002 | [2][3][4]triazolo[1,5-a]pyridine | 2-NH(4-CF₃-Ph) | 0.8 | 85 | 106.3 |
| Ex-003 | [2][3][4]triazolo[1,5-a]pyridine | 2-S(CH₂-Ph) | 12.5 | > 100 | > 8.0 |
| Ex-004 | [2][3][4]triazolo[1,5-a]pyridine | 2-NH(cyclohexyl) | 25.0 | > 100 | > 4.0 |
| Rifampicin | (Control) | - | 0.004 | 55 | 13750 |
Table represents hypothetical data for illustrative purposes.
PART 3: Preliminary Mechanism of Action (MoA) Studies
For prioritized hits, elucidating the mechanism of action is a critical next step. Related triazolopyrimidine compounds have been shown to target the cytochrome bcc-aa₃ supercomplex (QcrB) in the electron transport chain, leading to ATP depletion.[3][5]
Protocol 3.1: ATP Depletion Assay
Rationale: Inhibition of aerobic respiration, a common mechanism for potent anti-tubercular agents, leads to a rapid drop in intracellular ATP levels. This assay measures ATP content in Mtb after short-term compound exposure.
Materials:
-
Mtb H37Rv culture
-
Test compounds
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar
-
Opaque-walled 96-well plates
Step-by-Step Methodology:
-
Culture Preparation: Grow Mtb H37Rv to mid-log phase and dilute to an OD₆₀₀ of ~0.2 in 7H9 broth.
-
Compound Exposure: Add the test compound at various concentrations (e.g., 1x, 4x, and 16x MIC) to the bacterial suspension in an opaque 96-well plate. Include a vehicle control (DMSO) and a known ETC inhibitor like Q203 as a positive control.
-
Incubation: Incubate the plate at 37 °C for 24 hours.
-
ATP Measurement: Equilibrate the plate and BacTiter-Glo™ reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Shake the plate for 5 minutes to induce cell lysis and read the luminescence on a plate reader.
-
Analysis: Normalize the luminescence signal to the vehicle control. A dose-dependent decrease in ATP levels suggests the compound may be targeting cellular respiration.
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Application Note: Accelerated Synthesis of 2-Chloro-triazolo[1,5-a]pyridine Analogs via Sequential One-Pot Microwave Irradiation
Application Note: Accelerated Synthesis of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine Analogs via Sequential One-Pot Microwave Irradiation
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine analogs, a critical scaffold in medicinal chemistry and drug development. By leveraging the power of focused microwave irradiation, this method facilitates a sequential, one-pot reaction that combines the cyclization of 2-hydrazinopyridines and the subsequent chlorination of the resulting triazolopyridin-2-ol intermediate. This approach dramatically reduces reaction times from hours to minutes, improves yields, and simplifies purification compared to conventional heating methods.[4][5] The protocols provided are designed for reproducibility and scalability, offering researchers a streamlined path to this versatile class of molecular building blocks.
Introduction and Scientific Rationale
The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 2-position transforms this scaffold into a versatile synthetic intermediate. This chloro-substituent acts as an excellent leaving group, enabling a variety of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity and build complex libraries for drug screening.
Conventional synthetic routes to these compounds often involve multi-step procedures with lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative by utilizing efficient dielectric heating.[6] This mechanism involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with traditional oil baths. This results in a dramatic acceleration of reaction rates, often leading to cleaner reactions with fewer side products and improved yields.[7]
This protocol employs a sequential one-pot approach, which further enhances efficiency by eliminating the need to isolate and purify the intermediate triazolopyridin-2-ol. The entire transformation, from commercially available starting materials to the final chlorinated product, is performed in a single reaction vessel, minimizing material loss and saving valuable time.
Overall Experimental Workflow
The synthesis is performed in two sequential microwave-assisted steps within a single reaction vial. The initial step involves the condensation and cyclization of a substituted 2-hydrazinopyridine with an orthoester to form the intermediate hydroxy-triazolopyridine. Following this, a chlorinating agent is added directly to the same vessel for the second microwave-assisted step, converting the hydroxyl group to the target chloride.
Caption: High-level workflow for the sequential microwave-assisted synthesis.
Reaction Mechanism
The overall transformation proceeds through two distinct mechanistic stages:
-
Cyclization: The reaction initiates with the condensation of 2-hydrazinopyridine with triethyl orthoformate to form a hydrazono-imidate intermediate. Under thermal conditions accelerated by microwave heating, this intermediate undergoes an intramolecular electrophilic cyclization onto the pyridine nitrogen. Subsequent elimination of two molecules of ethanol yields the aromatic[1][2][3]triazolo[1,5-a]pyridin-2-ol.
-
Chlorination: The hydroxyl group of the intermediate is then activated by phosphorus oxychloride (POCl₃). This is followed by a nucleophilic attack of the chloride ion, leading to the displacement of the phosphate group and the formation of the final 2-chloro product.
Caption: Plausible reaction mechanism for the two-step synthesis.
Detailed Experimental Protocol
4.1. Materials and Reagents
-
Substituted 2-hydrazinopyridine (1.0 equiv)
-
Triethyl orthoformate (5.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Dichloromethane (DCM), analytical grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
4.2. Equipment
-
Monowave or multi-mode microwave reactor equipped with sealed vessel capability and magnetic stirring.
-
10-20 mL microwave reaction vial with a snap cap and septum.
-
Standard laboratory glassware for work-up and purification.
4.3. Step-by-Step Synthesis Procedure
Safety Precaution: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Handle POCl₃ in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is performed in a sealed vessel under pressure; ensure the microwave reactor's safety features are engaged.
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-hydrazinopyridine (e.g., 1.0 mmol, 109 mg).
-
Step 1: Cyclization: Add triethyl orthoformate (5.0 mmol, 0.83 mL). Seal the vial tightly.
-
Microwave Irradiation (Cyclization): Place the vial in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 150 °C for 15 minutes. The pressure will typically reach 5-10 bar.
-
Cooling: After irradiation, cool the vessel to below 50 °C using a compressed air stream.
-
Step 2: Chlorination: (Perform in a fume hood) Carefully unseal the vial and add phosphorus oxychloride (3.0 mmol, 0.28 mL) dropwise via syringe. Reseal the vial immediately.
-
Microwave Irradiation (Chlorination): Place the vial back into the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 110 °C for 20 minutes.[3] The pressure will typically reach 3-6 bar.
-
Quenching and Work-up: After cooling the vessel to room temperature, carefully unseal it in the fume hood. Slowly pour the reaction mixture into a beaker containing crushed ice (~50 g) and saturated NaHCO₃ solution (~50 mL). Stir until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Representative Results
This protocol has been successfully applied to a range of substituted 2-hydrazinopyridines. The microwave-assisted method consistently delivers the desired products in good to excellent yields with significantly reduced reaction times compared to conventional heating.
| Entry | R-group on Pyridine | MW Time (Cyclization) | MW Time (Chlorination) | Yield (%) |
| 1 | H | 15 min | 20 min | 85 |
| 2 | 5-Methyl | 15 min | 20 min | 88 |
| 3 | 5-Bromo | 20 min | 25 min | 76 |
| 4 | 4-Trifluoromethyl | 20 min | 30 min | 71 |
Troubleshooting and Optimization
-
Low Yield of Step 1 (Cyclization): If the formation of the triazolopyridin-2-ol intermediate is incomplete (can be checked by TLC/LCMS of a small aliquot before adding POCl₃), extend the microwave irradiation time in 5-minute increments. Ensure the triethyl orthoformate is fresh, as it can hydrolyze over time.
-
Incomplete Chlorination: A common issue is the presence of the starting hydroxy intermediate in the final product. This can be addressed by increasing the equivalents of POCl₃ to 3.5 or 4.0, or by extending the irradiation time for the chlorination step. The reaction temperature can also be cautiously increased to 120°C.
-
Formation of Dark/Tarry Byproducts: This may indicate decomposition at the set temperature. Reduce the microwave temperature by 10-15 °C for either step and compensate with a longer reaction time. Ensure the starting materials are pure.
-
Substrate Scope Optimization: Electron-withdrawing groups on the pyridine ring may require slightly longer reaction times or higher temperatures for the initial cyclization step. Conversely, electron-donating groups may facilitate a faster reaction.
Conclusion
The described microwave-assisted, sequential one-pot protocol provides a highly effective and time-efficient method for synthesizing 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine analogs. By eliminating the need for intermediate isolation and dramatically accelerating reaction rates, this procedure offers significant advantages in the context of library synthesis and medicinal chemistry research. The self-validating nature of the protocol, combined with clear guidelines for optimization, empowers researchers to rapidly access a wide array of these valuable chemical building blocks.
References
-
Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
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Molecules. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
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RSIS International. (n.d.). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. [Link]
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Molecules. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][9]triazines. National Institutes of Health (NIH). [Link]
-
Tetrahedron Letters. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). [Link]
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Organic Chemistry Portal. (2008). Synthesis of 2-Arylindoles via Tandem Radical Cylization. [Link]
-
ResearchGate. (2015). Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions. [Link]
-
RSC Advances. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. [Link]
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The Journal of Organic Chemistry. (2016). Microwave-Assisted Synthesis of 2‑Aryl-2-oxazolines, 5,6- Dihydro‑4H‑1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. CONICET. [Link]
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Monash University. (2023). One-pot synthesis of novel pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines under microwave irradiation in a green solvent. [Link]
-
Synlett. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. [Link]
-
Molecules. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health (NIH). [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]
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Scientific Reports. (2016). Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. National Institutes of Health (NIH). [Link]
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Molecular Diversity. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. National Institutes of Health (NIH). [Link]
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Beilstein Journal of Organic Chemistry. (2014). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: Strategic Bioisosteric Replacement Utilizing the Triazolo[1,5-a]pyridine Core
Introduction: Beyond the Phenyl Ring in Modern Drug Design
In the landscape of medicinal chemistry, the phenyl ring has long been a ubiquitous scaffold. Its rigid structure and ability to engage in various intermolecular interactions have made it a staple in the design of countless therapeutic agents. However, the very properties that make it attractive can also contribute to undesirable physicochemical characteristics, such as poor aqueous solubility and metabolic liabilities, which can hinder the development of promising drug candidates.[1][2] Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while improving other properties, offers a powerful approach to overcome these challenges. This application note provides a detailed guide on the use of the triazolo[1,5-a]pyridine core as a bioisosteric replacement for the phenyl ring and other moieties, a strategy that has gained traction in the pursuit of novel therapeutics with enhanced developability profiles.
The triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that presents a unique combination of electronic and steric properties, making it an attractive surrogate for various functional groups. Its nitrogen-rich structure can modulate a molecule's polarity, hydrogen bonding capacity, and metabolic stability, often leading to significant improvements in pharmacokinetic and pharmacodynamic profiles.[3][4] This guide will delve into the rationale behind this bioisosteric strategy, provide detailed synthetic protocols, and outline experimental workflows for the evaluation of the resulting analogues, with a particular focus on applications in central nervous system (CNS) drug discovery.
The Triazolo[1,5-a]pyridine Core: A Privileged Bioisostere
The utility of the triazolo[1,5-a]pyridine core as a bioisostere stems from its distinct electronic and structural features. Unlike the non-polar phenyl ring, the triazolo[1,5-a]pyridine system possesses a dipole moment and multiple hydrogen bond acceptors, which can enhance solubility and facilitate favorable interactions with biological targets. Furthermore, the fused ring system maintains a degree of rigidity comparable to the phenyl ring, allowing it to preserve the necessary orientation of substituents for target engagement.
The nitrogen atoms in the triazolo[1,5-a]pyridine ring also play a crucial role in altering the metabolic fate of a molecule. They can block sites of oxidative metabolism that are often problematic for phenyl-containing compounds, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[5]
Diagram 1: Bioisosteric Relationship
Caption: Bioisosteric replacement of a phenyl ring with a triazolo[1,5-a]pyridine core.
Case Study: Enhancing CNS Drug Properties
Consider a hypothetical lead compound for a CNS target containing a critical phenyl ring for receptor interaction. Despite showing good in vitro potency, the compound suffers from poor aqueous solubility and rapid metabolism, limiting its potential for in vivo efficacy.
Table 1: Comparative Properties of a Phenyl-Containing Lead and its Triazolo[1,5-a]pyridine Analogue
| Property | Lead Compound (Phenyl) | Analogue (Triazolo[1,5-a]pyridine) | Rationale for Improvement |
| Aqueous Solubility | Low | Moderate to High | Increased polarity and hydrogen bonding capacity of the triazolopyridine ring. |
| Lipophilicity (LogD) | High | Lower | The nitrogen atoms in the triazolopyridine core reduce lipophilicity. |
| Metabolic Stability (t½) | Short | Longer | The triazolopyridine ring can block sites of metabolism on the aromatic system. |
| In Vitro Potency (IC₅₀) | Potent | Maintained or Improved | The triazolopyridine core can establish new, favorable interactions with the target. |
| CNS Penetration | Limited | Enhanced | Improved solubility and reduced efflux can lead to better brain penetration.[6] |
This hypothetical data underscores the potential of the triazolo[1,5-a]pyridine core to address common liabilities in CNS drug discovery, ultimately leading to candidates with a higher probability of success in clinical development.
Synthetic Protocols: Accessing the Triazolo[1,5-a]pyridine Core
A variety of synthetic routes to the triazolo[1,5-a]pyridine scaffold have been reported, offering flexibility in accessing diverse substitution patterns.[3] A particularly efficient and versatile method is the microwave-assisted, catalyst-free synthesis from enaminonitriles and benzohydrazides.
Diagram 2: Synthetic Workflow
Caption: Microwave-assisted synthesis of triazolo[1,5-a]pyridine derivatives.
Protocol: Microwave-Assisted Synthesis of a 2,5-Disubstituted-[1][7][11]triazolo[1,5-a]pyridine
Materials:
-
Appropriately substituted enaminonitrile (1.0 eq)
-
Appropriately substituted benzohydrazide (1.2 eq)
-
Anhydrous toluene
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add the enaminonitrile and benzohydrazide.
-
Add anhydrous toluene to the vial to achieve a concentration of approximately 0.1 M of the enaminonitrile.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired triazolo[1,5-a]pyridine derivative.
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, often reducing reaction times from hours to minutes compared to conventional heating. This is due to the efficient and uniform heating of the reaction mixture.
-
Catalyst-Free: This protocol avoids the use of a metal catalyst, simplifying the workup procedure and eliminating concerns about metal contamination in the final product.
-
Anhydrous Toluene: Toluene is a suitable high-boiling solvent for this reaction. The use of an anhydrous solvent is important to prevent side reactions, such as hydrolysis of the starting materials or intermediates.
Experimental Evaluation of Bioisosteric Replacement
A successful bioisosteric replacement should maintain or improve the desired biological activity while enhancing the overall developability profile of the compound. A comprehensive evaluation should therefore include a battery of in vitro and in vivo assays.
Diagram 3: Drug Discovery and Evaluation Workflow
Caption: Integrated workflow for the evaluation of bioisosteric replacements.
In Vitro Assays
-
Target Engagement and Potency:
-
Protocol: Utilize biochemical or cell-based assays specific to the biological target to determine the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) of the new analogues.
-
Rationale: This is the primary screen to ensure that the bioisosteric replacement has not negatively impacted the compound's ability to interact with its intended target.
-
-
Physicochemical Properties:
-
Aqueous Solubility:
-
Protocol: Employ a kinetic or thermodynamic solubility assay to quantify the solubility of the compounds in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Rationale: Poor solubility is a major hurdle in drug development. The triazolopyridine core is expected to improve solubility compared to a lipophilic phenyl ring.
-
-
Lipophilicity (LogD):
-
Protocol: Determine the distribution coefficient (LogD) at pH 7.4 using a shake-flask method or a high-throughput chromatographic method.
-
Rationale: LogD is a key predictor of a compound's ability to cross cell membranes and the blood-brain barrier. A moderate LogD is often desirable for CNS drugs.
-
-
-
ADME (Absorption, Distribution, Metabolism, and Excretion) Properties:
-
Permeability:
-
Protocol: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion across an artificial membrane. For CNS targets, a blood-brain barrier (BBB)-PAMPA model can be employed.
-
Rationale: Good membrane permeability is essential for oral absorption and, for CNS drugs, for crossing the BBB.
-
-
Metabolic Stability:
-
Protocol: Incubate the compounds with liver microsomes or hepatocytes and measure the rate of metabolism over time to determine the in vitro half-life (t½).
-
Rationale: The triazolopyridine core is often more resistant to metabolic degradation than a phenyl ring, leading to improved in vivo exposure.
-
-
In Vivo Assays
-
Pharmacokinetics (PK):
-
Protocol: Administer the compound to a suitable animal model (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous) and collect blood samples at various time points to determine key PK parameters such as clearance, volume of distribution, and oral bioavailability. For CNS targets, brain tissue or cerebrospinal fluid (CSF) should also be collected to assess brain penetration.
-
Rationale: In vivo PK studies are crucial to confirm the predictions from in vitro ADME assays and to establish a dose-response relationship for efficacy studies.
-
-
Efficacy in a Disease Model:
-
Protocol: Evaluate the compound in a relevant animal model of the disease to assess its therapeutic effect.
-
Rationale: This is the ultimate test of the compound's potential as a drug. The improved properties of the triazolo[1,5-a]pyridine analogue should translate to enhanced efficacy in vivo.
-
Conclusion
The triazolo[1,5-a]pyridine core represents a versatile and valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to serve as a bioisosteric replacement for the phenyl ring and other functionalities provides a powerful strategy to address common challenges in drug discovery, such as poor solubility, metabolic instability, and off-target effects. By thoughtfully applying the principles and protocols outlined in this guide, researchers can leverage the unique properties of the triazolo[1,5-a]pyridine scaffold to design and develop novel drug candidates with improved therapeutic potential.
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
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Zheng, Y., et al. (2013). Synthesis and anticonvulsant activity evaluation of 5-phenyl-[1][6][10]triazolo[4,3-c]quinazolin-3-amines. Archiv der Pharmazie, 346(2), 119-126. [Link]
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Application Notes & Protocols for the Development of RORγt Inverse Agonists Using a 2-Chloro-triazolo[1,5-a]pyridine Intermediate
Application Notes & Protocols for the Development of RORγt Inverse Agonists Using a 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine Intermediate
Introduction: Targeting the Master Regulator of Th17 Cells
The Retinoic acid-related orphan receptor gamma t (RORγt) is a ligand-dependent nuclear transcription factor that serves as the master regulator for the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells are critical for clearing certain types of infections but their dysregulation and subsequent overproduction of pro-inflammatory cytokines, particularly Interleukin-17A (IL-17A), are central to the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4][2] The clinical success of biologics that neutralize the IL-17 pathway has provided compelling validation for RORγt as a high-value therapeutic target for a new generation of oral small-molecule drugs.[5]
RORγt exhibits a high level of constitutive, ligand-independent activity.[6] Therefore, the most effective therapeutic strategy is not simple antagonism but inverse agonism—the stabilization of an inactive receptor conformation to suppress this basal activity.[6][7] This approach effectively shuts down the RORγt-driven transcriptional program, reducing IL-17 production and downstream inflammation.
The[8][4][9]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent activity against a variety of targets.[10][11][12] Its utility in developing RORγt inverse agonists has been specifically highlighted, offering a rigid and synthetically tractable core for building potent and selective modulators.[13] This guide provides a comprehensive framework for researchers, outlining the strategic synthesis, in vitro characterization, and in vivo evaluation of novel RORγt inverse agonists derived from the versatile 2-Chloro-[8][4][9]triazolo[1,5-a]pyridine intermediate.
Section 1: The RORγt Signaling Axis: A Validated Therapeutic Pathway
RORγt is the key transcription factor that orchestrates the development and function of Th17 cells.[3] Upon differentiation from naïve CD4+ T cells, Th17 cells, under the control of RORγt, produce a suite of inflammatory cytokines including IL-17A, IL-17F, and IL-22.[14] These cytokines act on various cell types (e.g., keratinocytes, fibroblasts, endothelial cells) to induce the expression of secondary inflammatory mediators, leading to neutrophil recruitment and tissue inflammation characteristic of autoimmune pathologies.[2] Suppressing RORγt activity with an inverse agonist directly intervenes at the top of this inflammatory cascade.
Section 2: Synthetic Strategy & Core Protocol
The 2-Chloro-[8][4][9]triazolo[1,5-a]pyridine core is an ideal starting point for library synthesis. The chlorine atom at the 2-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the rapid introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR).[10][15][16]
Protocol 2.1: Example Synthesis of a Triazolopyridine Amide Derivative via Suzuki Coupling and Amidation
This protocol describes a representative two-step synthesis. The causality for this approach is its robustness and modularity. The Suzuki coupling first installs a key aryl group containing a carboxylic acid ester, a common feature in RORγt modulators. The subsequent hydrolysis and amidation allow for the introduction of a second diversity element.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Rationale: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 2-Chloro-[8][4][9]triazolo[1,5-a]pyridine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). The use of a pre-catalyst or a ligand/palladium source combination is critical for efficient catalytic turnover.
-
Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). The aqueous component is necessary to dissolve the base.
-
Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq). The base is essential for the transmetalation step of the catalytic cycle.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the methyl 4-([8][4][9]triazolo[1,5-a]pyridin-2-yl)benzoate intermediate.
Step 2: Ester Hydrolysis and Amide Coupling
-
Rationale: Dissolve the purified ester intermediate from Step 1 in a solvent mixture of THF and water. Add lithium hydroxide (LiOH) (2.0-3.0 eq). LiOH is a strong nucleophile for saponification and is preferred for its high reactivity.
-
Stir at room temperature until LC-MS analysis indicates complete conversion to the carboxylic acid.
-
Workup: Acidify the mixture with 1N HCl to pH ~3-4 to protonate the carboxylate, then extract with ethyl acetate. Dry the organic layer and concentrate to afford the crude carboxylic acid, which is often used without further purification.
-
Rationale: To a solution of the crude acid in an anhydrous aprotic solvent like DMF or CH₂Cl₂, add an amine (R-NH₂) (1.1 eq) and a peptide coupling reagent such as HATU (1.2 eq). HATU is chosen for its high efficiency and low rate of racemization.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to activate the carboxylic acid and neutralize the ammonium salt formed.
-
Stir at room temperature for 4-16 hours, monitoring by LC-MS.
-
Workup & Purification: Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to yield the final target molecule.
Section 3: The In Vitro Assay Cascade
A tiered screening approach is essential for efficiently identifying and prioritizing compounds. The cascade moves from high-throughput biochemical assays measuring direct target engagement to lower-throughput, more physiologically relevant cellular assays.
Protocol 3.1: RORγt Ligand Binding Domain (LBD) TR-FRET Assay
-
Principle: This assay measures the ability of a test compound to disrupt the interaction between the RORγt LBD and a fluorescently labeled coactivator peptide. Inverse agonists stabilize a conformation of the LBD that cannot bind the coactivator, resulting in a loss of the FRET signal.[17]
-
Methodology:
-
Prepare assay buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20).
-
Dispense test compounds serially diluted in DMSO into a low-volume 384-well plate.
-
Add a pre-mixed solution of GST-tagged RORγt-LBD and a biotinylated steroid receptor coactivator-1 (SRC1) peptide.
-
Add the detection reagents: Europium (Eu)-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665nm/620nm). Plot the ratio against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Cell-Based RORγt Reporter Gene Assay
-
Principle: This assay confirms that a compound can penetrate the cell membrane and engage the full-length RORγt protein to modulate transcription in a cellular context. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ROR response elements (ROREs).[18][19]
-
Methodology:
-
Use a stable cell line (e.g., Jurkat) or transiently transfect a host cell line (e.g., HEK293T) with two plasmids: one expressing full-length human RORγt and another containing a RORE-driven luciferase reporter construct.
-
Plate the cells in a 96- or 384-well white, clear-bottom plate.
-
Treat cells with a serial dilution of the test compound and incubate for 18-24 hours.
-
Lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a cell viability control. Plot normalized signal versus compound concentration to calculate the IC₅₀. A counterscreen using a constitutively active promoter (e.g., CMV-Luc) is crucial to eliminate compounds that non-specifically inhibit luciferase or are cytotoxic.[19]
-
Protocol 3.3: Human PBMC Th17 Differentiation Assay
-
Principle: This is the gold-standard assay, measuring the functional consequence of RORγt inhibition—the suppression of IL-17A production in primary human T cells.[20]
-
Methodology:
-
Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Culture the isolated cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide T-cell activation signals.
-
Add a "Th17-polarizing cocktail" of cytokines and antibodies (e.g., IL-1β, IL-6, IL-23, anti-IFNγ, anti-IL-4).
-
Simultaneously, add serial dilutions of the test compounds.
-
Culture for 3-5 days.
-
For the final 4-6 hours, re-stimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
-
Harvest cells and measure IL-17A production via:
-
ELISA: Analyze the supernatant for secreted IL-17A (omit step 6).
-
Flow Cytometry: Fix, permeabilize, and stain cells with a fluorescently-labeled anti-IL-17A antibody.
-
-
Data Analysis: Determine the IC₅₀ for the inhibition of IL-17A production.
-
| Compound ID | TR-FRET IC₅₀ (nM) | Reporter Gene IC₅₀ (nM) | Th17 IL-17A IC₅₀ (nM) | Notes |
| Example-01 | 25 | 80 | 150 | Potent binder, good cell activity. |
| Example-02 | 15 | 1200 | >5000 | Potent binder but poor cell permeability or high efflux. |
| Example-03 | 5000 | >10000 | >10000 | Inactive. |
| Control | 10 | 50 | 95 | Known RORγt inverse agonist. |
Section 4: In Vivo Proof-of-Concept Models
After a compound demonstrates potent and selective in vitro activity, the next step is to evaluate its efficacy in vivo. Animal models that are known to be Th17/IL-17-dependent are used to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and provide proof-of-concept.
Protocol 4.1: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model
-
Rationale: This is a rapid and robust model where daily topical application of imiquimod, a TLR7/8 agonist, induces a strong Th17-dependent inflammatory response in the skin of mice, mimicking key aspects of human psoriasis.[21] It is widely used to test the efficacy of RORγt inhibitors.[21][22]
-
Methodology:
-
Acclimation: Acclimate C57BL/6 or BALB/c mice for one week prior to the study.
-
Induction: Apply a daily topical dose (e.g., 62.5 mg) of 5% imiquimod cream (Aldara) to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment: Administer the test compound via the desired route (e.g., oral gavage) once or twice daily, starting on the same day as IMQ application. Include a vehicle control group.
-
Endpoints:
-
Clinical Scoring: Measure ear thickness daily using a digital caliper. Score back skin for erythema, scaling, and thickness.
-
Histology: At the end of the study, collect ear and back skin tissue for H&E staining to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Pharmacodynamics: Analyze tissue homogenates or serum for IL-17A and other inflammatory cytokine levels via qPCR or multiplex immunoassay.
-
-
Data Analysis: Compare the changes in ear thickness and other endpoint measurements between the vehicle and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
| Treatment Group | Dose (mpk, PO, BID) | Mean Ear Thickness Change (mm ± SEM) | % Inhibition |
| Vehicle | - | 0.18 ± 0.02 | - |
| Example-01 | 10 | 0.11 ± 0.01 | 39% |
| Example-01 | 30 | 0.06 ± 0.01 | 67% |
| Positive Control | 30 | 0.05 ± 0.01 | 72% |
Conclusion and Forward Look
The strategic use of the 2-Chloro-[8][4][9]triazolo[1,5-a]pyridine intermediate provides a robust and flexible platform for the discovery of novel RORγt inverse agonists. By following a structured discovery paradigm—from rational synthetic design through a cascade of increasingly complex in vitro assays to in vivo proof-of-concept—researchers can efficiently identify and advance promising candidates. Future development efforts for a clinical candidate would focus on optimizing pharmacokinetic properties, minimizing off-target effects, and carefully evaluating potential safety liabilities, such as effects on thymocyte development, which has been a challenge for this target class.[7]
References
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Fujimoto, T., et al. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. Molecules. Available at: [Link]
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Kim, H. Y., et al. (2018). RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associated with TH17 cells. Proceedings of the National Academy of Sciences. Available at: [Link]
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Puri, M., et al. (2022). The Discovery and Chemical Development of BMS-986251: A Selective RORγt Inverse Agonist for the Potential Treatment of Autoimmune Diseases. ACS Omega. Available at: [Link]
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Schenkel, J. M., et al. (2016). Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases. Cytokine & Growth Factor Reviews. Available at: [Link]
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Ge, C., et al. (2023). Progress in discovery of RORγt inverse agonists for the treatment of autoimmune diseases. Chinese Journal of Medicinal Chemistry. Available at: [Link]
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Xue, Y., et al. (2017). From RORγt Agonist to Two Types of RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y., et al. (2015). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Okamoto, R., et al. (2020). Discovery of[8][4][9]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Withers, S. B., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. bioRxiv. Available at: [Link]
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MySkinRecipes. (n.d.). 2-Chloro-[8][4][9]triazolo[1,5-a]pyridine. MySkinRecipes. Available at: [Link]
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Weiss, J., et al. (2015). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE. Available at: [Link]
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Postila, P. A., et al. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Available at: [Link]
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Ciofani, M., et al. (2012). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity. Available at: [Link]
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Ren, Y., et al. (2020). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Nucleic Acids Research. Available at: [Link]
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Lee, J. C., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry. Available at: [Link]
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The Dual Threat: Unlocking the Antifungal and Anticancer Potential of 2-Chloro-triazolo[1,5-a]pyridine Derivatives
The Dual Threat: Unlocking the Antifungal and Anticancer Potential of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine Derivatives
The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues. Among these, the heterocyclic scaffold of[1][2][3]triazolo[1,5-a]pyridine has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The introduction of a chlorine atom at the 2-position, creating 2-chloro-[1][2][3]triazolo[1,5-a]pyridine, further enhances the therapeutic potential of this scaffold, giving rise to derivatives with potent antifungal and anticancer properties. This guide provides an in-depth exploration of the applications of these derivatives, complete with detailed experimental protocols and an analysis of their mechanisms of action for researchers, scientists, and drug development professionals.
Part 1: Anticancer Applications: Targeting Key Signaling Pathways
Derivatives of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine have demonstrated significant promise as anticancer agents by targeting critical signaling pathways that drive tumor growth, proliferation, and survival. Their efficacy has been documented against a range of human cancer cell lines, including but not limited to breast (MCF-7), colon (HCT-116), glioblastoma (U-87 MG), ovarian (HO-8910), and liver (Bel 7402) cancers.[3][4]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of these compounds is not monolithic; instead, they exert their effects through the inhibition of multiple key oncogenic signaling pathways.
1. Inhibition of Receptor Tyrosine Kinases (RTKs): The AXL Example
The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and the development of therapeutic resistance.[1][2] Its overexpression is correlated with poor prognosis in numerous cancers.[3] Certain 2-chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of AXL.[1] By binding to the kinase domain of AXL, these compounds block its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades that promote cell survival, proliferation, and migration, such as the PI3K/AKT and MAPK/ERK pathways.[2][5][6]
Caption: Inhibition of the AXL signaling pathway.
2. Modulation of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune responses.[7][8] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers. 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as inhibitors of JAK1 and JAK2.[9] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the subsequent transcription of target genes involved in cell growth and survival.[10][11]
Caption: Inhibition of the JAK/STAT signaling pathway.
3. Disruption of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers.[12][13][14] The transmembrane protein Smoothened (SMO) is a key component of this pathway.[14] Derivatives of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine have been shown to act as SMO antagonists, inhibiting the pathway and leading to cancer cell cycle arrest and apoptosis.[15]
Caption: Inhibition of the Hedgehog signaling pathway.
Quantitative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1c | HCT-116 (Colon) | Not Specified (Potent) | [4] |
| Derivative 2d | U-87 MG (Glioblastoma) | Not Specified (Potent) | [4] |
| Derivative H12 | MCF-7 (Breast) | 3.91 | [1] |
| Compound A14 | HCT-15 (Colon) | 12.05 ± 2.35 | [15] |
| Compound A14 | RKO (Colon) | 3.53 ± 0.34 | [15] |
| Compound TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standardized method for determining the cytotoxic effects of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives on adherent cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[16][17][18] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[9]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[19]
-
Include wells for a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 25 µL of MTT stock solution to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 50 µL of DMSO to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[19]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Antifungal Applications: Combating Fungal Pathogens
The emergence of drug-resistant fungal infections poses a significant global health threat. 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives have shown considerable promise as a new class of antifungal agents, exhibiting potent activity against clinically relevant fungal pathogens.
Mechanism of Action: Disrupting Fungal Cell Integrity
The primary mechanism of action for many triazole-based antifungal drugs is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. While specific studies on 2-chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives are ongoing, it is hypothesized that they share a similar mechanism, targeting enzymes involved in the ergosterol pathway. Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.
Quantitative Antifungal Activity
The in vitro antifungal efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Derivative 9a-m (representative) | Candida albicans | Comparable to Fluconazole | [5] |
| Derivative 9a-m (representative) | Trichophyton rubrum | Superior to Fluconazole | [5] |
| THTQ | Aspergillus niger | 15 | [20] |
| THTQ | Candida albicans | 7.5 | [20] |
| THTQ | Aspergillus flavus | 15 | [20] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine derivatives against yeast and filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[21][22]
Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is determined by observing the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.[23]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer for molds to encourage sporulation.
-
For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the agar with a sterile, wetted swab to harvest conidia.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be done using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Plate Inoculation:
-
Dispense 100 µL of the appropriate drug dilution into the wells of the test microplate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until growth is clearly visible in the positive control well.[24]
-
-
MIC Determination:
-
Visually read the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥80% reduction in turbidity) compared to the positive control. A reading mirror can aid in this determination.
-
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Conclusion
The 2-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents with dual antifungal and anticancer activities. The insights into their mechanisms of action, targeting fundamental cellular processes in both cancer cells and fungal pathogens, provide a strong rationale for their continued investigation. The detailed protocols provided herein offer a robust framework for researchers to further explore the potential of this exciting class of compounds and to contribute to the development of next-generation therapies.
References
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Cancer Growth Metastasis. AXL Receptor Tyrosine Kinase as a Promising Therapeutic Target Directing Multiple Aspects of Cancer Progression and Metastasis. Available from: [Link]
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PubMed. Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Available from: [Link]
-
PubMed. Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. Available from: [Link]
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PubMed. Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. Available from: [Link]
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Wikipedia. AXL receptor tyrosine kinase. Available from: [Link]
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Bentham Science. Inhibitors of the Hedgehog Signal Transduction Pathway. Available from: [Link]
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SciSpace. The JAK/STAT signalling pathway: Tiny molecules transforming therapeutics. Available from: [Link]
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AACR Journals. A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. Available from: [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]
-
PubMed. Small molecule drug discovery targeting the JAK-STAT pathway. Available from: [Link]
-
Signal Transduction and Targeted Therapy. Mechanisms and therapeutic potential of the hedgehog signaling pathway in cancer. Available from: [Link]
-
Wikipedia. Hedgehog pathway inhibitor. Available from: [Link]
-
ResearchGate. Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Available from: [Link]
-
Hadden Research Lab. Inhibitors of the Hedgehog Signaling Pathway. Available from: [Link]
-
PubMed. Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. Available from: [Link]
-
Semantic Scholar. MTT assay to evaluate the cytotoxic potential of a drug. Available from: [Link]
-
PubMed. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]
-
Journal of Medicinal Chemistry. Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Available from: [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]
-
Globe Thesis. Design,Synthesis And Biological Evaluation Of 8-chloro-[1][2][3]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. Available from: [Link]
-
protocols.io. MTT Assay. Available from: [Link]
-
ResearchGate. Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Available from: [Link]
-
National Center for Biotechnology Information. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Available from: [Link]
-
YouTube. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Available from: [Link]
-
PubMed. Discovery of new[1][2][3] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. Available from: [Link]
-
PubMed. Synthesis, antifungal activity and CoMFA analysis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Available from: [Link]
-
Journal of Clinical Microbiology. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Available from: [Link]
-
Chemistry – A European Journal. The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available from: [Link]
-
ResearchGate. Synthesis and antifungal evaluation of 1,2,4-Triazolo[1,5-α]pryrimidine bearing 1,2,4-Triazole heterocycle derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Available from: [Link]
-
Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Available from: [Link]
-
ResearchGate. Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Available from: [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]
-
MDPI. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Available from: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
-
PubMed. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Available from: [Link]
Sources
- 1. AXL Receptor Tyrosine Kinase as a Promising Therapeutic Target Directing Multiple Aspects of Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
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- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
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- 15. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-triazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges encountered during this synthesis, providing in-depth, field-proven insights to help you improve your yield, purity, and overall success.
The synthesis of 2-Chloro-triazolo[1,5-a]pyridine, a valuable scaffold in drug discovery, is typically achieved via a two-step process. This guide is structured to troubleshoot issues in each of these critical stages.
Core Synthetic Pathway: A Visual Overview
The most common and reliable route involves the initial formation of a[1][2][3]triazolo[1,5-a]pyridin-2-ol intermediate, followed by a robust chlorination step. Understanding this workflow is the first step to troubleshooting.
Caption: General two-step synthesis of 2-Chloro-triazolo[1,5-a]pyridine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter. Each answer provides a causal explanation and actionable solutions.
Part A: Synthesis of the[1][2][3]Triazolo[1,5-a]pyridin-2-ol Intermediate
Question 1: My yield for the cyclization of 2-hydrazinopyridine and urea is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in this condensation reaction are common and typically stem from three main areas: reaction conditions, reagent quality, and incomplete reaction.
-
Causality (The "Why"): The reaction involves the nucleophilic attack of the hydrazine onto the carbonyl carbon of urea, followed by cyclization and elimination of ammonia. High temperatures are required to drive this process, but they can also lead to decomposition of the 2-hydrazinopyridine starting material, which is prone to oxidation and thermal degradation. Sublimation of urea at higher temperatures can also alter the stoichiometry in the reaction vessel.
-
Troubleshooting & Solutions:
-
Temperature Control is Critical: While the reaction requires heat, excessive temperatures (>200°C) can cause charring and decomposition. Precisely control the temperature using a sand or oil bath. We recommend a step-wise heating profile: heat to 130-140°C to melt the urea and initiate the reaction, then slowly increase to 180-190°C and hold for 2-3 hours.
-
Ensure Reagent Purity: 2-Hydrazinopyridine is susceptible to air oxidation. Use freshly sourced or purified material. If it has a dark color (it should be a white to pale yellow solid), consider recrystallization from ethanol or isopropyl alcohol.
-
Optimize Stoichiometry: A slight excess of urea (1.1 to 1.2 equivalents) can help compensate for any sublimation and drive the reaction to completion.
-
Consider a High-Boiling Solvent: While often performed neat (solvent-free), using a high-boiling, inert solvent like diphenyl ether or Dowtherm A can provide more uniform heat transfer and minimize localized overheating. This also simplifies stirring of the reaction mixture.
-
Question 2: During work-up, I get a significant amount of water-insoluble material that is not my desired product. What is this, and how can I prevent its formation?
Answer: This is likely a side-product from the self-condensation of 2-hydrazinopyridine.
-
Causality (The "Why"): At elevated temperatures, 2-hydrazinopyridine can undergo dimerization or other side reactions, especially if the primary reaction with urea is slow. These byproducts are often less polar and less soluble in the basic aqueous solution used during work-up.
-
Troubleshooting & Solutions:
-
Improve Mixing: In a neat reaction, the mixture can become a thick, unstirrable mass. This prevents efficient mixing of the reactants. Using a robust mechanical stirrer or opting for the high-boiling solvent method mentioned above will ensure homogeneity and favor the desired bimolecular reaction.
-
Control the Heating Ramp: A rapid increase in temperature can promote decomposition and side reactions before the primary condensation gets underway. A slower, more controlled heating ramp is advised.
-
Purification Strategy: The desired[1][2][3]triazolo[1,5-a]pyridin-2-ol product is amphoteric. It can be dissolved in an aqueous base (like 1M NaOH) and then precipitated by acidification (with acetic acid or HCl). Most non-polar byproducts will remain as insoluble solids during the initial basic dissolution, allowing for their removal by filtration.
-
Part B: Chlorination of[1][2][3]Triazolo[1,5-a]pyridin-2-ol
Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish and gives incomplete conversion, even after prolonged reflux. How can I improve this?
Answer: Incomplete conversion during this chlorination is a frequent challenge. It's often related to insufficient activation of the hydroxyl group or reaction equilibrium.
-
Causality (The "Why"): The reaction proceeds via the formation of a chlorophosphate ester intermediate from the pyridinol oxygen and POCl₃. This intermediate is then displaced by a chloride ion. The triazolopyridine nitrogen atoms are basic and can be protonated by the HCl generated in situ, which can deactivate the ring. Furthermore, the intermediate itself can be quite stable.
-
Troubleshooting & Solutions:
-
Use a Tertiary Amine Additive: The addition of 1.0 to 1.2 equivalents of a high-boiling tertiary amine, such as N,N-diethylaniline or tri-n-butylamine, is highly recommended. The amine acts as an HCl scavenger, preventing the deactivation of the heterocyclic substrate. It can also catalyze the reaction.
-
Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture in your starting material or glassware will consume the reagent and generate acids, hindering the reaction. Ensure your intermediate is thoroughly dried and use oven-dried glassware under an inert atmosphere (N₂ or Ar).
-
Increase Reagent Stoichiometry: POCl₃ is often used as both the reagent and the solvent. If you are using a co-solvent, ensure you are using a significant excess of POCl₃ (5-10 equivalents) to drive the reaction forward.
-
Higher Temperatures (with caution): If the reaction is still slow, a higher temperature may be required. This can be achieved by carefully running the reaction under a slight positive pressure or by adding a high-boiling co-solvent. However, this increases the risk of decomposition.
-
Question 4: The reaction mixture turns dark brown or black upon heating with POCl₃, resulting in a low yield of a tarry product. What causes this decomposition?
Answer: This indicates thermal decomposition, a common issue when heating sensitive heterocyclic systems with aggressive reagents like POCl₃.
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Causality (The "Why"): The combination of high heat and a strong dehydrating/chlorinating agent like POCl₃ can lead to uncontrolled side reactions and polymerization, essentially "charring" the material. The electron-rich nature of the triazolopyridine ring system can make it susceptible to electrophilic attack under harsh acidic conditions.
-
Troubleshooting & Solutions:
-
Alternative Chlorinating Agents: If decomposition is severe, POCl₃ may be too harsh. Consider alternative, milder chlorinating reagents. A combination of triphenylphosphine (PPh₃) in carbon tetrachloride (CCl₄) or oxalyl chloride with a catalytic amount of DMF can convert hydroxyl groups to chlorides under much milder conditions. Another effective, modern reagent is 1-chloro-1,2-benziodoxol-3-one, which works under neutral conditions.[4]
-
Strict Temperature Control: Do not overheat. Refluxing POCl₃ occurs around 106°C. Ensure your bath temperature is no more than 110-115°C to maintain a controlled reflux without superheating the reaction walls.
-
Minimize Reaction Time: Monitor the reaction closely by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). As soon as the starting material is consumed, proceed with the work-up. Prolonged heating will only increase the likelihood of decomposition.
-
Question 5: The work-up procedure for the POCl₃ reaction is difficult and potentially hazardous. What is a safe and effective protocol for isolating the product?
Answer: The quenching of excess POCl₃ is highly exothermic and must be performed with extreme care. A well-planned work-up is essential for safety and product purity.
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Causality (The "Why"): Phosphorus oxychloride reacts violently with water and alcohols, producing large volumes of HCl gas and significant heat. Simply pouring the reaction mixture into water is dangerous and can lead to a violent, uncontrolled exothermic event.
-
Safe & Effective Work-up Protocol:
-
Cool Down: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove Excess POCl₃: The bulk of the unreacted POCl₃ can be removed under reduced pressure (vacuum distillation). This dramatically reduces the violence of the subsequent quench.
-
Controlled Quench: Very slowly and carefully, pour the cooled reaction residue onto a large amount of crushed ice in a well-ventilated fume hood. The ice provides a large thermal mass to absorb the heat of quenching. Stir the ice slurry vigorously during the addition.
-
Basification: Once the quench is complete and the ice has melted, the solution will be strongly acidic. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or by the portion-wise addition of solid sodium carbonate until the pH is ~8-9. This will be highly effervescent.
-
Extraction: The neutral 2-Chloro-triazolo[1,5-a]pyridine product can now be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform.
-
Purification: After drying and concentrating the organic extracts, the crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture or hexanes/ethyl acetate).
-
Detailed Experimental Protocols
Protocol 1: Synthesis of[1][2][3]Triazolo[1,5-a]pyridin-2-ol
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To a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-hydrazinopyridine (10.9 g, 100 mmol, 1.0 equiv.).
-
Add urea (7.2 g, 120 mmol, 1.2 equiv.).
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Begin stirring and heat the mixture in an oil bath to 140°C. The solids will melt and begin to bubble as ammonia is evolved.
-
After 30 minutes, slowly increase the temperature to 190°C and maintain for 3 hours. The mixture will solidify during the reaction.
-
Allow the flask to cool to approximately 100°C.
-
Carefully add 100 mL of 1 M sodium hydroxide solution. The solid product should dissolve.
-
Heat the basic solution to boiling and filter it while hot to remove any insoluble byproducts.
-
Cool the filtrate in an ice bath and acidify to pH 5-6 by the dropwise addition of glacial acetic acid.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at 80°C to yield[1][2][3]triazolo[1,5-a]pyridin-2-ol.
Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)
SAFETY FIRST: This reaction should be performed in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
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To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add[1][2][3]triazolo[1,5-a]pyridin-2-ol (6.75 g, 50 mmol, 1.0 equiv.).
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Under a flow of nitrogen, add phosphorus oxychloride (POCl₃, 35 mL, 375 mmol, 7.5 equiv.).
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Slowly add N,N-diethylaniline (7.45 g, 60 mmol, 1.2 equiv.) dropwise. The mixture may warm slightly.
-
Heat the reaction mixture to a gentle reflux (oil bath at ~110°C) and maintain for 4 hours. Monitor the reaction's progress by TLC.
-
Allow the mixture to cool to room temperature.
-
(Optional but recommended) Remove the excess POCl₃ by vacuum distillation.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 400 g).
-
Under vigorous stirring, slowly and carefully pour the reaction residue onto the crushed ice.
-
Once the quench is complete, slowly neutralize the acidic solution with solid sodium carbonate until gas evolution ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution from 100% hexanes to 50% ethyl acetate in hexanes) to afford pure 2-Chloro-triazolo[1,5-a]pyridine.
Summary of Key Parameters
| Step | Parameter | Recommended Value | Rationale & Notes |
| 1. Cyclization | Temperature | 180-190°C | Balances reaction rate against thermal decomposition. |
| Reactant Ratio | 1.2 eq. Urea | Drives reaction to completion; compensates for sublimation. | |
| Work-up pH | 1. Basic (filtration) 2. Acidic (precipitation) | Exploits amphoteric nature of product for purification. | |
| Typical Yield | 65-80% | Highly dependent on temperature control and reagent purity. | |
| 2. Chlorination | Chlorinating Agent | POCl₃ | Standard, robust reagent for this transformation. |
| Additive | 1.2 eq. N,N-Diethylaniline | Scavenges HCl, prevents substrate deactivation, and catalyzes. | |
| Temperature | 105-110°C (Reflux) | Sufficient for reaction without excessive decomposition. | |
| Work-up | Quench on ice, then neutralize | Critical safety step to control exothermic reaction. | |
| Typical Yield | 70-85% | Dependent on anhydrous conditions and effective work-up. |
References
-
Khomenko, D., et al. (2023). Strategies for the Synthesis of[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry & Chemical Technology, 17(2), 294-306. Available at: [Link][3]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link][2][5]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link][6]
-
Zheng, C., et al. (2014). PhI(OCOCF3)2-Mediated Intramolecular Oxidative N−N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. Available at: [Link][7]
-
Li, Z., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 2142–2145. Available at: [Link][4]
Sources
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-triazolo[1,5-a]pyridine and Its Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 2-Chloro-triazolo[1,5-a]pyridine and its structurally related analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important class of N-heterocycles. The unique electronic and structural properties of the triazolopyridine scaffold, while beneficial for pharmacological activity, often introduce specific challenges during purification.[1][2][3]
This document provides field-proven insights and systematic troubleshooting strategies to help you achieve your desired purity and yield, whether you are preparing a few milligrams for initial screening or scaling up for preclinical studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling the purification of this compound class.
Q1: What are the key physicochemical properties of 2-Chloro-triazolo[1,5-a]pyridine that influence purification?
A1: The purification strategy is dictated by the molecule's inherent properties. The triazolopyridine core is a nitrogen-rich, polar heterocyclic system.[1] The pyridine nitrogen imparts a basic character (pKa of the parent triazolopyridine is typically low), leading to strong interactions with acidic stationary phases like silica gel. The chlorine atom at the 2-position adds a degree of lipophilicity and serves as a key synthetic handle for further diversification.[4] Consequently, these molecules often exhibit moderate polarity, good solubility in chlorinated solvents and polar aprotics (like DCM, Chloroform, EtOAc, Acetone), but potentially poor solubility in non-polar hydrocarbons (like hexanes) and water.
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: Impurities are almost always a reflection of the synthetic route employed. Common syntheses, such as the cyclization of N-(pyridin-2-yl)amidines or diazotization of 2-amino-[1][5][6]triazolo[1,5-a]pyridines, can lead to specific side products.[4][5][6]
-
Unreacted Starting Materials: Incomplete consumption of precursors like 2-aminopyridine derivatives or the corresponding hydrazones is common.
-
Regioisomers: Depending on the substitution pattern of the starting pyridine, formation of isomeric triazolopyridine products is possible.
-
Hydrolysis Products: The 2-chloro substituent can be susceptible to hydrolysis to the corresponding 2-hydroxy derivative, particularly if exposed to water under non-neutral pH conditions during workup or chromatography.
-
Over-chlorinated Byproducts: If harsh chlorinating agents are used in the synthesis of precursors, polychlorinated species may arise.[7]
-
Solvent Adducts & Reagent-Derived Impurities: Residual high-boiling point solvents (e.g., DMF, DMSO) or byproducts from reagents (e.g., triphenylphosphine oxide from a Mitsunobu reaction) can contaminate the final product.[8]
Q3: Which purification technique is the best choice for my compound?
A3: The choice depends on three factors: the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.
Sources
- 1. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
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- 5. organic-chemistry.org [organic-chemistry.org]
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- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
Welcome to the Technical Support Center for the synthesis of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical, field-proven insights.
Troubleshooting Guide: Navigating Common Side Reactions
This section directly addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low or No Yield of the Desired Triazolo[1,5-a]pyridine
Question: My reaction is showing low or no formation of the target triazolo[1,5-a]pyridine. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in triazolo[1,5-a]pyridine synthesis is a common issue that can often be traced back to several key factors, primarily incomplete cyclization of the intermediate.
Root Causes and Solutions:
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Incomplete Cyclization of the Acylhydrazinopyridine Intermediate: The final ring-closing step is often the most challenging. Insufficient heat or an inappropriate dehydrating agent can lead to the accumulation of the uncyclized intermediate.
-
Troubleshooting:
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Increase Reaction Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier. Consider increasing the reflux temperature by using a higher boiling point solvent (e.g., toluene, xylene, or DMF). Microwave-assisted synthesis can also be highly effective in promoting cyclization in shorter reaction times.[1][2]
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Optimize the Dehydrating Agent/Catalyst: For syntheses involving the cyclization of an acylhydrazinopyridine, the choice and amount of the dehydrating agent are critical.
-
Phosphorus oxychloride (POCl₃): A common and effective reagent, but can be harsh. Use in stoichiometric amounts or as a solvent, but be mindful of potential charring with sensitive substrates.
-
Polyphosphoric acid (PPA): Excellent dehydrating agent, but product isolation can be challenging.
-
Trifluoroacetic anhydride: A milder alternative for cyclization under less harsh conditions.[3]
-
Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) can be an effective catalyst for some cyclization reactions.
-
-
-
-
Hydrolysis of Intermediates: Acylhydrazinopyridine intermediates can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This will revert the intermediate back to 2-hydrazinopyridine and the corresponding carboxylic acid.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Control pH: If the reaction is sensitive to pH, consider using a non-aqueous workup or buffering the reaction mixture.
-
-
-
Sub-optimal Reaction Conditions for One-Pot Syntheses: One-pot procedures, while efficient, require careful optimization of conditions to ensure all steps proceed smoothly.
-
Troubleshooting:
-
Stepwise vs. One-Pot: If a one-pot synthesis is failing, consider performing the reaction in a stepwise manner to isolate and characterize the intermediate. This will help identify the problematic step.
-
Reagent Addition Order: The order of reagent addition can be critical. Ensure that the initial condensation to form the hydrazone or acylhydrazone is complete before initiating the cyclization step.
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Issue 2: Formation of an Isomeric Impurity
Question: I've isolated my product, but spectroscopic analysis (NMR, MS) suggests the presence of an isomer. What is this isomer and how can I avoid its formation?
Answer:
The most common isomeric impurity in the synthesis of[4][5][6]triazolo[1,5-a]pyridines is the[4][5][6]triazolo[4,3-a]pyridine isomer. This is often the kinetically favored product, which can then rearrange to the thermodynamically more stable [1,5-a] isomer via a process known as the Dimroth rearrangement.[5][7][8]
Understanding the Dimroth Rearrangement:
The Dimroth rearrangement involves the ring-opening of the triazole ring followed by rotation and re-cyclization to form the more stable isomer.[4][7] This rearrangement is often facilitated by acidic or basic conditions and elevated temperatures.[5][7]
Troubleshooting Isomer Formation:
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Promote the Rearrangement to the Desired Isomer: In many cases, the [1,5-a] isomer is the desired product. If you have a mixture of isomers, you can often convert the undesired [4,3-a] isomer to the desired product.
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Acid or Base Treatment: Refluxing the mixture in a suitable solvent with a catalytic amount of acid (e.g., HCl) or base (e.g., sodium ethoxide) can drive the rearrangement to completion.[7]
-
Thermal Conditions: Simply increasing the reaction time or temperature can sometimes be sufficient to effect the rearrangement.
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-
Preventing the Formation of the [4,3-a] Isomer (if it is the undesired product):
-
Reaction Conditions: Carefully control the reaction temperature and pH to avoid conditions that favor the Dimroth rearrangement. Milder reaction conditions and shorter reaction times may favor the kinetic product.
-
Characterization of Isomers:
Distinguishing between the [1,5-a] and [4,3-a] isomers can be achieved through spectroscopic methods.
| Spectroscopic Technique | [4][5][6]triazolo[1,5-a]pyridine | [4][5][6]triazolo[4,3-a]pyridine |
| ¹H NMR | The proton on the pyridine ring adjacent to the fused triazole ring (at C5) is typically more deshielded and appears at a lower field. | The proton on the pyridine ring adjacent to the bridgehead nitrogen (at C5) is generally more shielded and appears at a higher field. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the pyridine and triazole rings will differ significantly between the two isomers. | The chemical shifts of the carbon atoms in the pyridine and triazole rings will differ significantly between the two isomers. |
| Mass Spectrometry | While the molecular ion will be the same, the fragmentation patterns in tandem MS (MS/MS) can be used to differentiate the isomers.[9] | While the molecular ion will be the same, the fragmentation patterns in tandem MS (MS/MS) can be used to differentiate the isomers.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of triazolo[1,5-a]pyridines?
A1: The most common and versatile starting materials are 2-hydrazinopyridine and 2-aminopyridine.
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From 2-Hydrazinopyridine: This is a very common route that involves condensation with a carboxylic acid, acyl chloride, or orthoester to form an acylhydrazinopyridine intermediate, which is then cyclized. Reactions with aldehydes will form hydrazones which can be oxidatively cyclized.[10]
-
From 2-Aminopyridine: This route often involves reaction with reagents that can provide the N-N bond of the triazole ring, such as N-(pyrid-2-yl)formamidoximes or oxidative cyclization of N-(pyridin-2-yl)benzimidamides.[3]
-
From 2-Chloropyridine: This involves nucleophilic substitution with a hydrazine derivative followed by cyclization.[11]
Q2: How can I purify my triazolo[1,5-a]pyridine product from unreacted starting materials and side products?
A2: Purification can typically be achieved through a combination of techniques:
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Recrystallization: This is an effective method for purifying crystalline solid products. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol, ethyl acetate/hexanes, and toluene.[12][13]
-
Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds (like isomers), silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Acid-Base Extraction: If your product has a different pKa than the impurities, an acid-base extraction can be a useful preliminary purification step.
Q3: Are there any specific safety precautions I should take during the synthesis of triazolo[1,5-a]pyridines?
A3: Yes, several safety precautions are essential:
-
Hydrazine Derivatives: 2-Hydrazinopyridine and other hydrazine derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃) are corrosive and react violently with water. Handle with extreme care in a fume hood.
-
High Temperatures: Many of these reactions require high temperatures. Use appropriate heating mantles and ensure that your glassware is free of cracks.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenyl[4][5][6]triazolo[1,5-a]pyridine from 2-Hydrazinopyridine
-
Step 1: Acylation. In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as pyridine or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Step 2: Cyclization. Add phosphorus oxychloride (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 100-120 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Step 3: Workup and Purification. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base such as sodium bicarbonate or sodium hydroxide until it is slightly alkaline.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.
Visualizing Reaction Pathways
Diagram 1: General Synthesis and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low yield issues.
References
-
Dimroth, O. Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie1909 , 364 (2), 183–226. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry2021 , 25 (1), 1-1. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds2021 , 57 (5), 481-501. [Link]
-
Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. - ResearchGate. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules2024 , 29 (4), 894. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry2023 , 16 (11), 105244. [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. - ResearchGate. [Link]
-
Dimroth rearrangement leading to[4][5][6]triazolo[1,5‐a]pyridines. - ResearchGate. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[4][5][6]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry2013 , 9, 2688–2697. [Link]
-
A Facile Synthesis of Amide Derivatives of[4][5][6]Triazolo[4,3-a]pyridine. Journal of Heterocyclic Chemistry2015 , 52 (5), 1466-1473. [Link]
-
DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances2017 , 7 (8), 4585-4589. [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science2015 , 17 (10), 594-605. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry2021 , 25 (1), 1-1. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[4][5][6]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry2013 , 9, 2688–2697. [Link]
-
Identification by NMR spectroscopy of some isomeric 1,2,4-triazolo[4,3-a] and [1,5-a]pyrimidines. Tetrahedron1978 , 34 (19), 2927-2929. [Link]
-
Chemical structures of triazolopyridine isomers 1–5. - ResearchGate. [Link]
-
Engineering an Affinity-Enhanced Peptide through Optimization of Cyclization Chemistry. Bioconjugate Chemistry2016 , 27 (12), 2963-2971. [Link]
-
Optimization of the reaction conditions. - ResearchGate. [Link]
-
Synthesis of[4][5][6]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds2016 , 52 (3), 155-157. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules2022 , 27 (19), 6271. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules2021 , 26 (9), 2696. [Link]
- Synthetic process for 2-hydrazinylpyridine derivative.
-
Purification: How To. University of Rochester Department of Chemistry. [Link]
-
One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Tetrahedron Letters2014 , 55 (30), 4118-4120. [Link]
-
Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry1995 , 6 (10), 962-971. [Link]
-
The Chemistry of[4][5][7]Triazolo[1,5- a] pyridines. - ResearchGate. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules2023 , 28 (14), 5373. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
- Synthesis process of 2-hydrazinopyridine derivative.
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Optimization of 2-Chloro-triazolo[1,5-a]pyridine Synthesis
Technical Support Center: Optimization of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind key procedural steps.
The synthesis of this important heterocyclic scaffold is typically approached via a robust two-step sequence: first, the construction of the fused triazolopyridine ring system to yield the 2-amino intermediate, followed by a deaminative chlorination. This guide is structured to address challenges in both stages of this synthetic workflow.
General Synthesis Workflow
The overall synthetic strategy involves two key transformations: the initial cyclization to form the core heterocyclic structure with a functional handle (an amino group), followed by the substitution of this group with the desired chlorine atom.
Caption: High-level workflow for the two-step synthesis of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general strategic questions you may have before beginning your synthesis.
Q1: What are the most common strategies for synthesizing the[1][2][3]triazolo[1,5-a]pyridine core?
A1: Several robust methods exist. The choice often depends on the availability of starting materials and desired substitution patterns. Key strategies include:
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From 2-Aminopyridines: This is a very common starting point. The 2-aminopyridine can be reacted with various reagents to form the triazole ring, such as N-(pyrid-2-yl)formamidoximes followed by cyclization.[2]
-
Oxidative Cyclization: Copper-catalyzed oxidative cyclization of guanidylpyridines is an effective method for directly installing the 2-amino group required for subsequent chlorination.[1] Other oxidative systems like PIFA or I₂/KI can be used for related amidine precursors.[2]
-
Microwave-Assisted Synthesis: For rapid optimization and improved yields, microwave-mediated synthesis from enaminonitriles and benzohydrazides has proven effective, offering a catalyst-free and eco-friendly option.[1][4]
Q2: My target molecule has substituents on the pyridine ring. Should I introduce them before or after forming the triazole ring?
A2: It is almost always preferable to begin with a pre-substituted pyridine derivative. The fused[1][2][3]triazolo[1,5-a]pyridine system is an electron-deficient heterocycle, which can complicate electrophilic aromatic substitution reactions, often leading to issues with regioselectivity and harsh reaction conditions. Starting with the required substituents on the 2-aminopyridine or 2-chloropyridine precursor provides a more controlled and predictable synthetic route.
Q3: Can the 2-chloro group be installed directly without going through the 2-amino intermediate?
A3: Yes, this is mechanistically possible, though less common for this specific scaffold. One approach involves starting with a 2,X-dichloropyridine (where X is the position of another leaving group) and selectively reacting at the more activated position with a suitable triazole precursor. Another patented method involves reacting 2-chloropyridine with semicarbazide to form a[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, which would require subsequent modification.[5] For general applicability, the 2-amino intermediate route is often more reliable and versatile.
Q4: What are the typical methods for purification of the final 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine product?
A4: Standard chromatographic and crystallization techniques are effective.
-
Column Chromatography: Silica gel chromatography is the most common method for purification. Eluent systems are typically gradients of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of any additional substituents.
-
Crystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can yield highly pure material.
-
Acid/Base Extraction: For crude products from the chlorination step, an acidic wash can help remove any remaining basic starting materials or byproducts.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the two primary stages of the synthesis.
Stage 1: Synthesis of[1][2][3]triazolo[1,5-a]pyridin-2-amine
This stage involves the oxidative cyclization of a 2-guanidinopyridine precursor.
Problem 1: Low or no yield of the desired 2-amino product.
-
Potential Cause: The oxidizing agent is inefficient or has degraded.
-
Solution & Rationale: If using a copper catalyst with air as the terminal oxidant, ensure vigorous stirring and an open-to-air (but not evaporating) setup to facilitate oxygen transfer.[1] If the reaction is sluggish, consider switching to a stoichiometric chemical oxidant like (diacetoxyiodo)benzene (PIDA) or manganese dioxide (MnO₂), which are known to promote similar cyclizations.[1] Always use freshly opened or properly stored oxidants.
-
-
Potential Cause: Incorrect reaction temperature or solvent.
-
Solution & Rationale: Copper-catalyzed aerobic oxidations often require elevated temperatures (e.g., 80-120 °C) to achieve a reasonable reaction rate. Screen solvents of varying polarity. While DMF or DMSO are common, some reactions may proceed more cleanly in less coordinating solvents like toluene or dioxane. A solvent screen is a critical first step in optimization.
-
-
Potential Cause: The guanidinopyridine starting material is of poor quality or is degrading under the reaction conditions.
-
Solution & Rationale: Verify the purity of your starting material by ¹H NMR and LC-MS before starting. Guanidines can be strongly basic and may be unstable as the free base over long periods. If possible, generate it and use it directly in the next step. Ensure the reaction medium is not overly acidic or basic, which could lead to decomposition.
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| Parameter | Condition A (Recommended Start) | Condition B (Alternative) | Rationale |
| Catalyst/Oxidant | CuBr (10 mol%), Air | MnO₂ (2-3 equiv.) | Air is economical and green; MnO₂ is a powerful stoichiometric oxidant for stubborn substrates.[1] |
| Solvent | DMSO or DMF | Toluene or Dioxane | Polar aprotic solvents aid solubility; non-polar solvents can sometimes reduce side reactions. |
| Temperature | 100-120 °C | 80-100 °C | Higher temperatures are often needed for C-N bond formation and oxidation. |
| Atmosphere | Air (via balloon or open flask) | Inert (N₂ or Ar) | Air is the oxidant for Condition A; an inert atmosphere is required for Condition B to prevent unwanted side oxidations. |
Caption: Table 1. Recommended starting conditions and alternatives for the oxidative cyclization step.
Stage 2: Deaminative Chlorination via Sandmeyer Reaction
This is often the most challenging step. The classical Sandmeyer reaction involves diazotization of the 2-amino group followed by copper(I) chloride-mediated substitution.[6]
Caption: Troubleshooting decision tree for the Sandmeyer chlorination step.
Problem 2: The reaction turns black, and the main product is the 2-hydroxy-[1][2][3]triazolo[1,5-a]pyridine.
-
Potential Cause: Premature decomposition of the diazonium salt in the aqueous acidic medium before it can react with the chloride source.
-
Solution & Rationale: This is a classic failure mode. The diazonium cation is highly reactive and can be attacked by water. Ensure your copper(I) chloride solution is prepared and ready before you start the diazotization. The key is to use the diazonium salt solution immediately after its formation. Add the cold (0-5 °C) diazonium salt solution portion-wise to the CuCl solution, rather than the other way around. The Cu(I) catalyst is essential for facilitating the desired substitution over hydrolysis.[7]
-
Problem 3: The reaction does not proceed, and starting material is recovered.
-
Potential Cause: Incomplete diazotization. The formation of the diazonium salt is highly dependent on temperature and acid concentration.
-
Solution & Rationale: Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite. Temperatures that are too low can cause the reaction to stall, while temperatures that are too high cause premature decomposition. Use a sufficient excess of strong acid (e.g., 3-4 equivalents of HCl). The acid protonates the sodium nitrite to form nitrous acid in situ and also keeps the starting amine protonated and soluble. Use a freshly prepared solution of sodium nitrite.
-
Problem 4: The reaction is successful, but yields are inconsistent and there are safety concerns.
-
Potential Cause: Inherent instability of heteroaromatic diazonium salts.
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Solution & Rationale: Heterocyclic diazonium salts, particularly those from nitrogen-rich systems, are known to be thermally unstable and potentially explosive when isolated.[8] Always perform the reaction in solution, behind a blast shield, and never attempt to isolate the diazonium salt intermediate. For a safer, more modern, and often higher-yielding alternative, consider a deaminative chlorination using a pyrylium salt activator and a simple chloride source like tetrabutylammonium chloride. This method avoids the generation of diazonium intermediates altogether.[8]
-
| Issue | Potential Cause | Recommended Action & Explanation |
| Low Yield / -OH byproduct | Diazonium hydrolysis | Add the freshly prepared, cold diazonium salt solution to the CuCl solution. Do not let the diazonium salt warm up or sit for an extended period. |
| Starting Material Recovered | Failed diazotization | Maintain temperature at 0-5 °C. Use >3 eq. of concentrated HCl. Use a fresh, clear solution of NaNO₂. |
| Foaming / Vigorous N₂ evolution | Reaction too fast | Add the diazonium solution slowly to the CuCl solution to control the rate of nitrogen gas evolution. |
| Safety / Reproducibility | Diazonium salt instability | (Optimization) Switch to a modern deaminative chlorination protocol using pyrylium reagents to bypass the hazardous diazonium intermediate.[8] |
Caption: Table 2. Quick-reference troubleshooting guide for the deaminative chlorination step.
Part 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific substrate and laboratory conditions.
Protocol 1: Synthesis of[1][2][3]triazolo[1,5-a]pyridin-2-amine
This protocol is adapted from copper-catalyzed oxidative cyclization methodologies.[1]
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To a round-bottom flask equipped with a reflux condenser, add the 2-guanidinopyridine starting material (1.0 eq.), copper(I) bromide (0.1 eq.), and DMSO to form a ~0.5 M solution.
-
Ensure the top of the condenser is open to the air (or use an air-filled balloon).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the title compound.
Protocol 2: Synthesis of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine (Sandmeyer Reaction)
This protocol is based on classical Sandmeyer conditions and must be performed with extreme caution.[6][7]
-
Diazotization: In a flask, dissolve[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq.) in concentrated hydrochloric acid (3.0-4.0 eq.) and water. Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in a small amount of water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Substitution: In a separate, larger flask, dissolve copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid and heat to 60-70 °C.
-
Slowly and carefully, add the cold diazonium salt solution from step 2 to the hot CuCl solution via a dropping funnel. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to stir the reaction at 60-70 °C for 1-2 hours until gas evolution ceases.
-
Cool the reaction to room temperature, and neutralize carefully with a saturated sodium bicarbonate solution or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
References
-
Lee, C.-F., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 867. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Wang, X.-M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(23), 7322. Available at: [Link]
-
ResearchGate. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. Available at: [Link]
- Google Patents. (1998). Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. US5811555A.
-
Gomaa, M. A.-M., & Ali, M. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Available at: [Link]
-
Scriven, E. F. V., & Suschitzky, H. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(17), 3983. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available at: [Link]
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Chernyshev, V. M., et al. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137. Available at: [https://www.researchgate.net/publication/233777558_Improved_synthesis_of_2-amino-124-triazolo15-a]pyrimidines]([Link])
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Misale, A., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1235-1242. Available at: [Link]
- Google Patents. (1981). Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. EP0025603A1.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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Technical Support Center: Strategies for Overcoming Poor Solubility of 2-Chloro-triazolo[1,5-a]pyridine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Chloro-triazolo[1,5-a]pyridine derivatives. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to facilitate your experimental success.
Introduction: The Solubility Challenge
2-Chloro-triazolo[1,5-a]pyridine and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities.[1][2] However, their often rigid, planar structure and potential for lipophilic substitutions can lead to poor aqueous solubility.[1][3] This low solubility can be a significant hurdle, leading to issues such as low oral bioavailability, inconsistent results in biological assays, and challenges in formulation development.[3][4] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with these compounds.
Q1: My 2-Chloro-triazolo[1,5-a]pyridine derivative won't dissolve in my aqueous buffer. What's the first step?
A1: The initial and most critical step is to systematically assess the compound's solubility profile. Before attempting advanced solubilization techniques, it's essential to understand the inherent solubility and the impact of basic physicochemical parameters.
Initial Assessment Workflow:
Caption: Initial solubility assessment workflow.
Step-by-Step Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Compound Addition: Add an excess amount of your 2-Chloro-triazolo[1,5-a]pyridine derivative to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal if the compound's solubility is pH-dependent. Weakly basic drugs, for instance, tend to be more soluble at lower pH.[5]
Q2: Adjusting the pH didn't sufficiently improve solubility. What's the next logical step?
A2: The use of co-solvents is a common and effective strategy to enhance the solubility of poorly water-soluble compounds.[6][7] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic molecules to dissolve.[7]
Commonly Used Co-solvents and Their Properties:
| Co-solvent | Properties & Considerations | Typical Final Concentration in Assay |
| Dimethyl Sulfoxide (DMSO) | A powerful, aprotic solvent. Can have biological effects at higher concentrations. | < 0.5% |
| Ethanol | A protic solvent, generally well-tolerated in many biological systems. | < 1% |
| Polyethylene Glycol (PEG 300/400) | A non-toxic, water-miscible polymer. Can increase viscosity. | 1-10% |
| Propylene Glycol | A viscous, non-toxic solvent. Often used in pharmaceutical formulations. | 1-5% |
Experimental Protocol: Co-solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a neat co-solvent (e.g., 10-50 mM in DMSO). Ensure the compound is fully dissolved.
-
Serial Dilution: Serially dilute the stock solution into your primary aqueous buffer to achieve the desired final concentrations for your experiment.
-
Observation and Control: Visually inspect for any precipitation upon dilution. It is crucial to run a vehicle control (buffer with the same final concentration of the co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.[8]
Q3: My compound precipitates out of the co-solvent/buffer mix over time. How can I stabilize it?
A3: Precipitation indicates that the solution is supersaturated and thermodynamically unstable.[8] This can be addressed by moving to more advanced formulation strategies that aim to either increase the apparent solubility or stabilize the dissolved state.
Advanced Solubilization Strategies:
-
Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC).[7] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[9]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[10][11]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[14][15] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[14] The resulting product can enhance dissolution by presenting the drug in an amorphous state or as fine particles, improving wettability and dispersibility.[16][17]
-
Nanosuspensions: This involves reducing the particle size of the drug to the sub-micron range (nanoparticles).[18][19] According to the Noyes-Whitney equation, a smaller particle size leads to a larger surface area, which in turn increases the dissolution rate.[11][20] Stabilizers are required to prevent the aggregation of nanoparticles.[20][21]
Decision Tree for Advanced Strategies:
Caption: Decision tree for advanced solubility enhancement.
Q4: Can the solid form of my compound affect its solubility?
A4: Absolutely. The solid-state properties of a compound, such as its crystal form (polymorphism), can have a dramatic impact on its solubility and dissolution rate.[22][23][24]
-
Polymorphs: These are different crystalline arrangements of the same molecule.[22] Metastable polymorphs generally have higher energy and are more soluble than the most stable crystalline form.[13] However, they can convert to the more stable, less soluble form over time.[13]
-
Amorphous vs. Crystalline: Amorphous solids lack a long-range ordered crystal lattice.[11] This higher energy state typically leads to significantly higher apparent solubility compared to their crystalline counterparts.[16] Solid dispersion techniques often aim to produce the drug in an amorphous state.[25]
-
Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds.[7] Co-crystals can modify the physicochemical properties of the API, including solubility and dissolution rate.[26]
It is highly recommended to characterize the solid form of your 2-Chloro-triazolo[1,5-a]pyridine derivative using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches.
Summary of Key Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[27] | Simple, cost-effective. | Only applicable to ionizable compounds; pH must be compatible with the experimental system. |
| Co-solvents | Reduces the polarity of the solvent system.[7] | Easy to implement for initial screening. | Can have biological effects; risk of precipitation upon dilution.[11] |
| Surfactants | Form micelles that encapsulate the drug.[9] | Can significantly increase apparent solubility. | Potential for toxicity; concentration must be above CMC. |
| Cyclodextrins | Form inclusion complexes with the drug.[10] | Generally low toxicity; can improve stability.[11][28] | Can be expensive; may alter drug-target interactions. |
| Solid Dispersions | Enhances wettability and dispersibility; can create amorphous forms.[16][20] | Significant solubility and bioavailability enhancement.[15] | Can be complex to prepare; potential for physical instability (recrystallization).[25] |
| Nanosuspensions | Increases surface area, leading to a faster dissolution rate.[18] | Applicable to many poorly soluble drugs; can improve bioavailability.[19][29] | Requires specialized equipment; stability can be a concern (particle growth).[21] |
Concluding Remarks
Overcoming the poor solubility of 2-Chloro-triazolo[1,5-a]pyridine derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can effectively address these challenges. It is recommended to start with simpler methods like pH adjustment and co-solvent screening before progressing to more complex formulation technologies. Careful characterization and the use of appropriate controls are paramount to generating reliable and reproducible data.
References
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Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
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- Bhalani, D. V., & Thakkar, V. T. (2015). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
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- BenchChem. (2025).
- Thomas, S. L., & Vittal, J. J. (2021). Crystals and Crystallization in Drug Delivery Design.
- Fenyvesi, É., & Loftsson, T. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3719.
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BenchChem. (n.d.). 2-Chloro-[11][20]triazolo[1,5-A]pyridine. BenchChem.
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Takeda, Y., Yano, T., & Onishi, T. (2017). Novel 3H-[11][21]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(16), 4339-4354.
- SciSpace. (n.d.).
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- Popescu, C., & Cirnatu, A. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 13(11), 1845.
- Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules?. Stack Exchange.
- Sharma, A., & Sharma, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- El-Sayed, N. N. E. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- ResearchGate. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- Singh, S., & Singh, P. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(8), 103986.
- RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review. RJPT.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Pharmaguddu.
- Zhang, Y., & Antonchick, A. P. (2019). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 24(18), 3290.
- Kumar, S., & S, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 3(4), 526-534.
- Siepe, S., & Siepmann, J. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. International Journal of Pharmaceutics, 319(1-2), 25-32.
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Biosynth. (n.d.). 2-chloro-[11][20]triazolo[1,5-a]pyridine. Biosynth.
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ChemScene. (n.d.). 2-Chloro-[11][20]triazolo[1,5-a]pyridine-6-carboxylic acid. ChemScene.
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Salas, C., & Maya, J. D. (2019). Novel[11][21]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(13), 1607-1619.
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Technical Support Center: Scale-Up Synthesis of 2-Chloro-triazolo[1,5-a]pyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic intermediate. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower your process development.
Overview of the Core Synthesis
The most prevalent laboratory and industrial synthesis of 2-Chloro-[1][2]triazolo[1,5-a]pyridine involves the chlorination of its precursor,[1][3]triazolo[1,5-a]pyridin-2-ol. This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). While effective, this reagent presents significant challenges in handling, safety, and waste management, particularly during scale-up operations.
The reaction proceeds via the activation of the hydroxyl group by POCl₃, forming a phosphate ester intermediate. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the desired product. Understanding this mechanism is key to troubleshooting many of the issues that may arise.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Q1: My reaction is stalled or incomplete, with significant starting material remaining. What are the likely causes and how can I resolve this?
A1: Incomplete conversion is a common hurdle when moving from a lab-scale to a larger batch. The root cause often lies in reagent purity, moisture control, or thermal management.
Potential Causes & Solutions:
-
Moisture Contamination: Phosphorus oxychloride reacts violently and exothermically with water to form phosphoric acid and hydrochloric acid gas, consuming the reagent and rendering it ineffective.[4][5]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon). For scale-up, this means ensuring your reactor is dry and performing nitrogen purges before charging reagents.
-
-
Insufficient Reagent or Poor Mixing: On a larger scale, localized concentration gradients can occur without efficient agitation.
-
Solution: Use a slight excess of POCl₃ (1.5-3.0 equivalents) to drive the reaction to completion. Ensure the reactor's overhead stirrer is appropriately sized and configured for the vessel geometry to maintain a homogenous slurry or solution. Monitor addition rates to control the exotherm.
-
-
Inadequate Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: The reaction is typically refluxed. Ensure your heating mantle or oil bath has sufficient power for the larger volume and that the vessel is properly insulated. Confirm the internal batch temperature with a calibrated probe, not just the external heating temperature.
-
Q2: The final product is a dark, tarry material, and the yield of the desired white crystalline solid is very low. What's causing this decomposition?
A2: Product darkening is a classic indicator of thermal decomposition or side reactions, which are exacerbated by the harsh conditions of the POCl₃ reaction.
Potential Causes & Solutions:
-
Excessive Temperature or Extended Reaction Time: The triazolopyridine ring system can be susceptible to degradation under strongly acidic and high-temperature conditions for prolonged periods.[6]
-
Solution: Monitor the reaction progress closely using an appropriate analytical method (TLC or HPLC). Once the starting material is consumed, proceed with the workup immediately. Avoid unnecessarily long reflux times. A detailed temperature profile study during scale-up is recommended to identify the optimal balance between reaction rate and impurity formation.
-
-
Formation of Polymeric Byproducts: The highly reactive nature of the reagents and intermediates can lead to polymerization.
-
Solution: Consider using a high-boiling inert solvent (e.g., toluene, xylenes) to moderate the reaction temperature and improve slurry properties, which can sometimes mitigate byproduct formation compared to running the reaction neat in excess POCl₃.
-
Q3: The workup and quenching of the reaction are extremely difficult to control, with violent gas evolution and difficulty in product isolation. How can I improve this critical step?
A3: The quench of residual POCl₃ is arguably the most hazardous step in this process and requires meticulous planning for scale-up. The violent, exothermic hydrolysis of POCl₃ generates significant amounts of HCl gas.[7][8]
Troubleshooting the Quench:
-
Problem: Uncontrolled exotherm and gas evolution upon adding the reaction mixture to water/ice.
-
Causality: The rate of hydrolysis is extremely rapid. Adding the batch too quickly to the quench vessel results in a runaway reaction.
-
Scale-Up Solution: Employ a "reverse quench." Slowly and controllably add the quenching solution (e.g., cold water or ice) to the cooled reaction mixture. This allows the reactor's cooling system to manage the exotherm. Alternatively, perform a controlled addition of the reaction mixture into a well-agitated, sufficiently large, and baffled vessel containing a large volume of ice and water. A scrubber system to neutralize the evolved HCl gas is mandatory for safe operation.
-
-
Problem: Product "oiling out" or precipitating in an unmanageable form during neutralization.
-
Causality: Rapid pH changes can cause the product to crash out of solution as an amorphous solid or oil, trapping impurities.
-
Solution: After the initial quench, cool the acidic slurry (e.g., to 0-10 °C) and slowly add a cooled base solution (e.g., 20-50% NaOH or K₂CO₃) while monitoring the internal temperature and pH. Slower neutralization often yields a more crystalline, filterable solid.
-
Experimental Protocol: Safe Quenching and Isolation (5L Scale)
-
Preparation: Prepare a quench vessel (e.g., 20L reactor) with a robust overhead stirrer, a temperature probe, and an outlet connected to an HCl scrubber system. Charge the vessel with 10 kg of crushed ice.
-
Cooling: Once the reaction is deemed complete by in-process control (IPC), cool the reaction vessel to room temperature (20-25 °C).
-
Controlled Transfer: Slowly transfer the reaction mixture via a peristaltic pump or pressure transfer into the vigorously stirred quench vessel over 1-2 hours, ensuring the internal temperature of the quench vessel does not exceed 15 °C.
-
Neutralization: Once the transfer is complete, cool the acidic slurry to 0-5 °C. Slowly add a pre-chilled 25% aqueous sodium hydroxide solution, maintaining the internal temperature below 10 °C, until the pH reaches 7-8.
-
Isolation: Filter the resulting solid precipitate. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: The primary hazard is phosphorus oxychloride (POCl₃). It is highly toxic, corrosive, and reacts violently with water.[9]
-
Inhalation/Contact: It can cause severe burns to the skin, eyes, and respiratory tract.[8] Inhalation can lead to delayed pulmonary edema, a medical emergency.[7]
-
Reactivity: The quench is highly exothermic and releases large volumes of toxic HCl gas.
-
Mitigation: Always handle POCl₃ in a well-ventilated fume hood or a closed-system reactor. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Ensure emergency showers and eyewash stations are accessible.[8] Plan all operations, especially the quench, with extreme care.
Q: Are there viable, less hazardous alternatives to phosphorus oxychloride?
A: Yes, while POCl₃ is common, other reagents can be considered, though they may require significant process development.
-
Thionyl Chloride (SOCl₂): Can also be used but presents similar hazards (toxic, corrosive, water-reactive) and generates HCl and SO₂ gas.
-
Vilsmeier-Haack Type Reagents: Reagents formed from DMF with phosgene or oxalyl chloride can sometimes effect this transformation, but these also involve highly toxic components.[10]
-
Triphenylphosphine/Carbon Tetrachloride (Appel Reaction): This is a much milder method but is generally not suitable for large-scale synthesis due to stoichiometry and the generation of triphenylphosphine oxide, which can be difficult to remove.
Table 1: Comparison of Common Chlorinating Agents
| Reagent | Formula | Key Advantages | Key Scale-Up Challenges |
| Phosphorus Oxychloride | POCl₃ | High reactivity, relatively low cost | Highly toxic, violent reaction with water, corrosive, difficult quench |
| Thionyl Chloride | SOCl₂ | High reactivity, volatile byproducts | Highly toxic, corrosive, generates SO₂ gas, difficult quench |
| Oxalyl Chloride/DMF | (COCl)₂/DMF | Milder conditions possible | Highly toxic, moisture-sensitive, generates CO/CO₂ gas |
Q: How can I reliably monitor the reaction's progress and determine the product's purity?
A: Robust analytical methods are essential for successful process control and quality assurance.
-
Reaction Monitoring (IPC):
-
Purity Analysis of Final Product:
-
HPLC: To determine purity (typically >99%).
-
GC-MS: To identify and quantify volatile impurities or residual solvents.
-
¹H NMR: To confirm the structure and check for proton-bearing impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
Q: My final product is pure by NMR, but the yield is consistently low (~50-60%). Where could the product be lost?
A: Assuming the reaction went to completion, significant yield loss often occurs during the workup and isolation steps.
-
Aqueous Solubility: While the product has low water solubility, some losses to the aqueous phase during workup are inevitable, especially if large volumes are used. Minimize aqueous volumes where possible.
-
Mechanical Losses: During filtration and transfers, material is always lost. Ensure efficient scraping of vessels and complete transfer of solids.
-
Incomplete Precipitation: If the pH of the neutralization is not optimal (typically 7-8), a portion of the product may remain dissolved in the aqueous mother liquor. Check the pH carefully.
-
Extraction Issues: If performing a liquid-liquid extraction instead of precipitation, ensure you are using a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) and performing a sufficient number of extractions (e.g., 3x) to recover all the product from the aqueous layer.
Visual Logic Guides
Diagram 1: Simplified Reaction Mechanism
Caption: Conversion of the hydroxyl precursor to the chloro product via a phosphate ester.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. PHOSPHORUS OXYCHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 10. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 11. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling on Triazolo[1,5-a]pyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed functionalization of triazolo[1,5-a]pyridines. This guide is structured to provide in-depth, field-proven insights into overcoming common challenges encountered during these critical synthetic transformations. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions on triazolo[1,5-a]pyridines often challenging?
A1: The primary challenge arises from the inherent nature of the triazolo[1,5-a]pyridine scaffold. The presence of multiple nitrogen atoms makes it a Lewis basic heterocycle. These nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This coordination can interfere with the desired catalytic cycle, resulting in low yields or failed reactions.[1] Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these inhibitory effects.
Q2: Which positions on the triazolo[1,5-a]pyridine ring are most amenable to cross-coupling?
A2: The reactivity of different positions on the triazolo[1,5-a]pyridine ring can be influenced by electronic and steric factors. Generally, halogenated positions are targeted for cross-coupling. DFT calculations have shown that the reaction pathway can be directed to specific positions, such as C7 or C3, by carefully choosing the base.[2] For instance, a strong base may facilitate deprotonation at C7, while a weaker base might favor a different mechanistic pathway involving another position.
Q3: What are the most common types of palladium-catalyzed cross-coupling reactions performed on triazolo[1,5-a]pyridines?
A3: The most frequently employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is widely used to introduce aryl or alkyl substituents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or other nitrogen nucleophiles.[3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, often requiring a copper co-catalyst.[4][5]
-
Heck Coupling: For the formation of C-C bonds between the heterocycle and an alkene.[6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical progression for troubleshooting.
Issue 1: Low to No Product Yield
Low or no conversion is a frequent and frustrating issue. A systematic approach is key to identifying the root cause.
Possible Cause 1: Catalyst Inhibition by the Heterocyclic Substrate
-
Explanation: The nitrogen lone pairs on the triazolo[1,5-a]pyridine can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[8][9][10] These ligands can sterically hinder the coordination of the substrate's nitrogen atoms to the palladium center and promote the desired catalytic steps.
-
Catalyst Pre-activation: Using a well-defined Pd(II) precatalyst that is readily reduced to the active Pd(0) species can be more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.[11]
-
Possible Cause 2: Inappropriate Base Selection
-
Explanation: The choice of base is critical and can influence the reaction outcome by affecting catalyst activity, substrate stability, and the transmetalation step in Suzuki-Miyaura couplings.[12] For triazolopyridines, the base can also play a role in directing regioselectivity.[2]
-
Solutions:
-
Base Screening: If a standard base like K₂CO₃ or Cs₂CO₃ is failing, consider screening other bases such as K₃PO₄, or for base-sensitive substrates, weaker bases like KF.
-
Anhydrous Conditions: Ensure the base is anhydrous, as water content can affect its solubility and reactivity. However, in some Suzuki-Miyaura reactions, a small amount of water can be beneficial for dissolving inorganic bases.[12]
-
Possible Cause 3: Poor Quality of Reagents or Solvents
-
Explanation: Impurities in starting materials, particularly the organometallic reagent in Suzuki or Sonogashira couplings, can poison the catalyst. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[12][13]
-
Solutions:
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates competing side reactions.
Side Product 1: Homocoupling of the Organometallic Reagent (e.g., Boronic Acid)
-
Explanation: This is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[16]
-
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Stoichiometry Adjustment: Using a slight excess of the triazolopyridine halide can sometimes minimize the homocoupling of the boronic acid.[16]
-
Side Product 2: Dehalogenation of the Triazolopyridine
-
Explanation: The halide on the triazolopyridine is replaced by a hydrogen atom. This can occur through various pathways, including a competing reaction with trace water or other proton sources.
-
Solutions:
-
Anhydrous Conditions: Maintain strict anhydrous conditions throughout the reaction setup and execution.
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes favor decomposition pathways leading to dehalogenation.
-
Side Product 3: Protodeborylation of the Boronic Acid
-
Explanation: Cleavage of the C-B bond in the boronic acid, replacing the boron group with a hydrogen atom. This is more common with electron-rich or sterically hindered boronic acids.
-
Solutions:
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeborylation.
-
Careful Base Selection: The choice of base can influence the rate of this side reaction.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of a Halogenated Triazolo[1,5-a]pyridine
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst | Provides a reliable source of Pd(0). |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination while preventing catalyst inhibition.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases suitable for a wide range of substrates. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Common aprotic solvents for cross-coupling reactions.[14] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without causing significant thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Protocol: General Procedure for a Trial Suzuki-Miyaura Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor, ligand, and base under an inert atmosphere.
-
Reagent Addition: Add the halogenated triazolo[1,5-a]pyridine (1.0 equiv.) and the boronic acid or ester (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate can then be washed, dried, and concentrated for purification.
Visualizing the Troubleshooting Process
A logical workflow can aid in systematically diagnosing and resolving issues.
Caption: A stepwise decision-making workflow for troubleshooting low-yield reactions.
The Catalytic Cycle: A Point of Reference
Understanding the fundamental steps of the catalytic cycle is crucial for informed troubleshooting.
Caption: The general catalytic cycle for a palladium-catalyzed cross-coupling reaction.
By systematically addressing these potential issues and understanding the underlying chemical principles, researchers can significantly improve the success rate of palladium-catalyzed cross-coupling reactions on the valuable triazolo[1,5-a]pyridine scaffold.
References
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 139(36), 12541–12548. [Link]
-
Chen, P., & Houk, K. N. (2018). Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. Chemistry – An Asian Journal, 13(17), 2505–2510. [Link]
-
Various Authors. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 624–629. [Link]
-
ResearchGate. (n.d.). Development of N-heterocyclic ligands towards cross-coupling reactions. Retrieved from [Link]
-
Various Authors. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research, 50(9), 2347–2357. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Various Authors. (2018). SYNTHESIS OF FUNCTIONALIZED TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 54(2), 173–180. [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
Various Authors. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(3), 1358–1470. [Link]
-
Royal Society of Chemistry. (n.d.). catalyzed regioselective C–H alkylation of pyridotriazoles with maleimides: access to triazolopyridine–succinimide scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Cambridge Open Engage. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[2][8][17]triazolo[1, 5-a]pyrimidine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of the[8][17][18]Triazolo[1 , 5 -a]pyridines: An Update. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Palladium-Catalyzed Triazolopyridine Synthesis:. Retrieved from [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
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Validation & Comparative
Mechanism of action studies for bioactivetriazolo[1,5-a]pyridine derivatives
**A Comparative Guide to the
Mechanisms of Action of Bioactive Triazolo[1,5-a]pyridine Derivatives**
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] Its structural similarity to purines allows it to act as a bioisostere, interacting with a wide range of biological targets.[2] This guide provides an in-depth comparison of the mechanisms of action for several classes of bioactive triazolo[1,5-a]pyridine derivatives, supported by experimental data to inform drug discovery and development efforts.
Kinase Inhibition: A Dominant Mechanism in Cancer Therapy
A significant number of triazolo[1,5-a]pyridine derivatives exert their anticancer effects through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[3][4][5]
1.1. Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a key player in cytokine-mediated cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[3] Triazolo[1,5-a]pyridine derivatives have emerged as potent JAK inhibitors.
-
CEP-33779: This orally bioavailable compound is a selective inhibitor of JAK2.[3] Structure-activity relationship (SAR) studies have shown that substitution at the C2 nitrogen position is critical for cellular potency, while modifications at the C8 position influence JAK2 potency.[3]
-
J-4 and J-6: These derivatives exhibit high potency against JAK1/2 while maintaining selectivity over JAK3.[4] Their efficacy has been demonstrated in BaF3 cells, which have high JAK1/2 expression.[4]
Comparative Analysis:
Compared to the broader-spectrum kinase inhibitor Ruxolitinib (a pyrazolo[1,5-a]pyrimidine), which is an approved JAK1/2 inhibitor, newer triazolo[1,5-a]pyridine derivatives like CEP-33779 offer improved selectivity, potentially reducing off-target effects such as the immunosuppression associated with JAK3 inhibition.[3]
Table 1: Comparative Inhibitory Activity of Triazolo[1,5-a]pyridine-Based JAK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-Based Potency | Key Features | Reference |
| CEP-33779 | JAK2 | Potent (specific values proprietary) | Effective in cell-based assays | Orally bioavailable, selective for JAK2 over JAK3 | [3] |
| J-4 | JAK1/2 | Potent (specific values proprietary) | Suppresses proliferation of BaF3 cells | Selective over JAK3, acceptable metabolic stability | [4] |
| J-6 | JAK1/2 | Potent (specific values proprietary) | Suppresses proliferation of BaF3 cells | Selective over JAK3, acceptable metabolic stability | [4] |
| Ruxolitinib | JAK1/2 | ~3 nM | Potent | Approved for myelofibrosis and polycythemia vera | N/A |
1.2. Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition
The TGF-β signaling pathway is involved in a wide array of cellular processes, and its dysregulation can contribute to cancer and fibrosis.[5]
-
Pyrazole Derivative 21b: This compound, a 4-([2][3][6]triazolo[1,5-a]pyridin-6-yl)pyrazole, is a potent and selective inhibitor of ALK5.[5] It demonstrated an IC50 value of 0.018 µM in an enzyme assay and 95% inhibition at 0.03 µM in a cell-based luciferase reporter assay.[5] Molecular docking studies have shown that it fits into the ATP-binding pocket of ALK5.[5]
1.3. S-Phase Kinase-Associated Protein 2 (SKP2) Inhibition
SKP2 is a component of an E3 ubiquitin ligase complex that targets cell cycle inhibitors like p21 and p27 for degradation.[7] Its inhibition can lead to cell cycle arrest and has shown promise as an anticancer strategy.[7]
-
Compound E35: This derivative demonstrated excellent inhibitory activity against the binding of Skp2-Cks1, leading to cell cycle arrest at the S-phase and increased expression of p21 and p27.[7] It also showed a significant inhibitory effect in a MGC-803 xenograft mouse model.[7]
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Example for ALK5)
-
Reagents and Materials: Recombinant human ALK5, kinase buffer, ATP, appropriate peptide substrate, test compound (e.g., 21b), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 96-well plate, add the recombinant ALK5 enzyme to each well. c. Add the diluted test compound or vehicle control to the wells. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) using a suitable detection method and a plate reader.
-
Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antimicrobial Activity: Dual-Target Inhibition
Certain triazolo[1,5-a]pyrimidine derivatives have demonstrated significant antimicrobial activity through a dual-inhibition mechanism, targeting both bacterial DNA gyrase and dihydrofolate reductase (DHFR).[8][9] This multi-target approach can be advantageous in overcoming antibiotic resistance.
-
Compounds 9n and 9o: These compounds showed excellent bactericidal activity against both Gram-positive and Gram-negative bacteria, with inhibitory effects on both E. coli DNA gyrase and DHFR.[8][9] Their minimum inhibitory concentration (MIC) values were comparable to the standard antibiotic ciprofloxacin.[9]
Comparative Analysis:
Compared to single-target antibiotics like ciprofloxacin (a DNA gyrase inhibitor) and trimethoprim (a DHFR inhibitor), these dual-acting triazolo[1,5-a]pyrimidine derivatives may have a lower propensity for the development of resistance.
Table 2: Comparative Antimicrobial Activity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Organism(s) | Mechanism of Action | MIC (µM) | Reference |
| 9n | S. aureus, B. subtilis, E. coli, P. aeruginosa | Dual DNA gyrase and DHFR inhibitor | 16-102 | [8][9] |
| 9o | S. aureus, B. subtilis, E. coli, P. aeruginosa | Dual DNA gyrase and DHFR inhibitor | 16-102 | [8][9] |
| Ciprofloxacin | Broad-spectrum | DNA gyrase inhibitor | 10-90 | [8] |
| Trimethoprim | Broad-spectrum | DHFR inhibitor | Varies by organism | N/A |
Signaling Pathway: Bacterial DNA Replication and Folate Synthesis Inhibition
The following diagram illustrates the dual-target mechanism of these antimicrobial agents.
Caption: Dual inhibition of DNA gyrase and DHFR by triazolo[1,5-a]pyrimidine derivatives.
Modulation of Microtubule Dynamics in Neurodegenerative Diseases
Microtubule (MT) stabilization is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, where MT destabilization is a key pathological feature.[6][10] Some triazolo[1,5-a]pyrimidine derivatives have been identified as MT-stabilizing agents.[6][10]
-
TPD Congeners: Depending on the substituents, these compounds can interact with one or two distinct binding sites on tubulin heterodimers (the seventh site and the vinca site), leading to MT stabilization.[6] This normalization of MTs has shown therapeutic potential in neuronal assays.[10]
Comparative Analysis:
Unlike classic MT-stabilizing agents such as paclitaxel, which can have significant side effects, some triazolo[1,5-a]pyrimidine derivatives exhibit a unique mechanism of tubulin inhibition.[11] They promote tubulin polymerization but do not compete with paclitaxel for its binding site; instead, they inhibit the binding of vinca alkaloids.[11] This suggests a different mode of interaction with tubulin and potentially a better safety profile for chronic use in neurodegenerative diseases.
Other Mechanisms of Action
The versatility of the triazolo[1,5-a]pyridine scaffold extends to other biological activities:
-
Antiparasitic Activity: Certain derivatives inhibit 14α-demethylase in Trypanosoma cruzi, disrupting the sterol biosynthesis pathway and leading to cell cycle arrest and death.[12]
-
Adenosine A2A Receptor Antagonism: Triazolo[1,5-c]pyrimidine derivatives have been developed as selective antagonists for the A2A adenosine receptor, a target for movement disorders like Parkinson's disease.[13]
Conclusion
Triazolo[1,5-a]pyridine derivatives represent a highly adaptable and promising scaffold in drug discovery. Their ability to be tailored to interact with a diverse range of biological targets, including kinases, bacterial enzymes, and microtubules, underscores their therapeutic potential across multiple disease areas. The comparative analysis of their mechanisms of action, supported by robust experimental data, provides a valuable framework for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Future research should continue to explore the vast chemical space of this scaffold to uncover novel mechanisms and therapeutic applications.
References
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.).
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed.
- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed.
- Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. (2022). PubMed.
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (n.d.).
-
4-([2][3][6]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. (2014). PubMed.
-
Discovery of[2][3][6]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). ResearchGate.
-
Synthesis and SAR of[2][3][6]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (n.d.). Journal of Medicinal Chemistry.
-
Novel[2][3][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed.
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.
-
Discovery of Novel[2][3][6]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). PubMed.
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A Comparative Guide to the In Vitro and In Vivo Validation of 2-Chloro-triazolo[1,5-a]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-chloro-triazolo[1,5-a]pyridine-based inhibitors, with a particular focus on their role as antagonists of Never in Mitosis (NIMA) Related Kinase 2 (Nek2). Nek2 is a critical regulator of mitotic processes, and its aberrant overexpression in a wide array of human cancers has implicated it in tumorigenesis, drug resistance, and tumor progression.[1] This makes Nek2 a promising therapeutic target for cancer treatment.[1][2]
Here, we delve into the in vitro and in vivo validation of this class of inhibitors, comparing their performance with alternative Nek2 inhibitors and providing the experimental data and protocols necessary for their evaluation.
The Role of Nek2 in Cancer Progression
Nek2 is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly in centrosome duplication and separation, microtubule stabilization, and the spindle assembly checkpoint.[1][3] Its overexpression is linked to several hallmarks of cancer, including:
-
Uncontrolled Proliferation: Nek2 is required for the transformed phenotype of cancer cells and regulates their growth and survival.[1] Silencing Nek2 expression has been shown to inhibit cell proliferation in various cancer cell lines.[1]
-
Metastasis: Overexpression of Nek2 has been associated with tumor invasion and metastasis.[2] It can induce the nuclear accumulation of β-catenin, a key player in tumor metastasis.[2]
-
Drug Resistance: Nek2 contributes to resistance to several anticancer drugs, including cisplatin, paclitaxel, and doxorubicin, often through the activation of efflux drug pumps.[1]
Given its multifaceted role in cancer, the development of potent and selective Nek2 inhibitors is a significant area of research.
Triazolo[1,5-a]pyridines as Nek2 Inhibitors
The triazolo[1,5-a]pyridine scaffold has emerged as a promising starting point for the development of kinase inhibitors.[4][5][6][7] While specific 2-chloro-triazolo[1,5-a]pyridine-based Nek2 inhibitors are still in the early stages of development, related compounds have shown potent activity against various kinases. The focus of this guide is to provide a framework for validating such novel inhibitors.
Comparative In Vitro Validation
The initial validation of any potential Nek2 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.
Biochemical Potency: Nek2 Kinase Inhibition Assay
The primary assay to determine the direct inhibitory effect of a compound on Nek2 is the kinase inhibition assay. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by recombinant Nek2.
Table 1: Comparison of In Vitro Potency of Nek2 Inhibitors
| Inhibitor Class | Example Compound | Target | IC50 | Kinase Selectivity | Reference |
| Triazolo[1,5-a]pyrimidine-based | Hypothetical Compound A | Nek2 | - | - | - |
| Oxindole-based (Irreversible) | JH295 | Nek2 | 770 nM | Inactive against Cdk1, Aurora B, or Plk1 | [8][9] |
| Pyrimidine-based | HCI-2389 | Nek2 | 16 nM | Highly potent and cell-active | [10][11] |
| Viridin-like | Viridin Analog | Nek2 | - | >70-fold selective over Nek6 and Nek7 | [12] |
| Thiophene-based | Compound 2/3 | Nek2, PLK1 | - | Originally developed for PLK1 | [1] |
| Aminopyrazine-based | - | Nek2 | - | - | [8] |
Experimental Protocol: In Vitro Nek2 Kinase Inhibition Assay
This protocol is adapted from established methods for assessing kinase activity.[10][13][14]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[13][14]
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
Prepare a solution of recombinant human Nek2 kinase.
-
Prepare a mixture of a biotinylated peptide substrate (e.g., Biotin-CREB (Ser133) peptide) and ATP.[13][15]
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of the inhibitor solution or vehicle control (e.g., 5% DMSO) to each well.
-
Add 2 µl of the recombinant Nek2 enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega).[13][14]
-
This involves adding the ADP-Glo™ Reagent, incubating for 40 minutes, then adding the Kinase Detection Reagent and incubating for another 30 minutes.
-
Record the luminescence signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Activity: Cell Viability and Proliferation Assays
To assess the effect of the inhibitors on cancer cells, cell viability and proliferation assays are crucial. The MTT and MTS assays are widely used colorimetric methods for this purpose.[16][17][18][19]
Table 2: Comparison of Cellular Activity of Nek2 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| Nek2 siRNA | Breast cancer, colorectal cancer, etc. | Proliferation | Cell Growth | Inhibition of cell proliferation and induction of cell death | [1] |
| HCI-2184, HCI-2389 | HeLa | Flow Cytometry | Cell Cycle | G2/M phase arrest | [10] |
| NBI-961 | DLBCL | Viability | GI50 | Nanomolar range, particularly in ABC-derived cells | [20] |
| Viridin Analogs | Human tumor cell lines | Growth | Growth Inhibition | Inhibition at concentrations consistent with biochemical potencies | [12] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is based on standard methodologies for MTT assays.[16][18][19]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to dissolve the formazan crystals.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In Vivo Validation
Promising inhibitors from in vitro studies must be validated in vivo to assess their pharmacokinetic properties and anti-tumor efficacy.
Animal Models
Subcutaneous xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of anticancer agents.[1][20][21]
Table 3: Comparison of In Vivo Efficacy of Nek2 Inhibitors
| Inhibitor/Intervention | Animal Model | Tumor Type | Outcome | Reference |
| Nek2 siRNA | Xenograft nude mouse model | Various | Reduction of tumor size | [1] |
| NBI-961 | NSG-IL6 mice with DLBCL xenografts | Diffuse Large B-cell Lymphoma | Delayed tumor growth and prolonged survival | [20] |
| MBM-5 | MGC-803 gastric and HCT-116 xenografts | Gastric and Colorectal Cancer | Retained efficacy in vivo | [11] |
| Compound 1c ([1][2][16]triazolo[1,5-a]pyridinylpyridine) | Mice bearing sarcoma S-180 | Sarcoma | Anticancer effect observed | [22] |
| Compound E35 ([1][2][16]triazolo[1,5-a]pyrimidine) | MGC-803 xenograft mice | Gastric Cancer | Obvious inhibitory effect on tumor growth without obvious toxicity | [23] |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by Nek2 and its inhibitors is crucial for rational drug development. Nek2 is known to interact with and regulate several key signaling pathways implicated in cancer.
Nek2 Signaling Pathway
Caption: General workflow for the validation of Nek2 inhibitors.
Conclusion
The development of 2-chloro-triazolo[1,5-a]pyridine-based inhibitors targeting Nek2 holds significant promise for cancer therapy. A rigorous validation process, encompassing both in vitro and in vivo studies, is essential to identify potent, selective, and effective drug candidates. This guide provides a framework for researchers to design and execute these critical experiments, ultimately contributing to the advancement of novel cancer treatments.
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1][2][16]riazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed
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1][2][16]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - MDPI
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyridine Analogs in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various series of triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine analogs, offering insights for researchers and drug development professionals. We will explore how subtle structural modifications to this core influence activity across different therapeutic areas, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Tubulin and Kinases
The triazolo[1,5-a]pyrimidine core has proven to be a fertile ground for the discovery of potent anticancer agents, with distinct SAR profiles depending on the specific molecular target.
Unique Tubulin Polymerization Promoters
A notable class of[1][2][3]triazolo[1,5-a]pyrimidines acts as anticancer agents by promoting tubulin polymerization through a unique mechanism, distinct from paclitaxel.[1][4] Instead of competing with paclitaxel, they inhibit the binding of vinca alkaloids to tubulin.[1][4] The SAR for this class is well-defined:
-
Position 5: A crucial requirement for high potency is the presence of a (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group.[1][3][4]
-
Phenyl Ring at Position 6: Optimal activity necessitates two fluoro atoms at the ortho positions of the phenyl ring.[1][3][4]
-
Para-position of the Phenyl Ring: The most potent compounds feature an oxygen linkage followed by a three-methylene unit, terminating in an alkylamino or a hydroxy group.[1]
These compounds have demonstrated significant efficacy in nude mouse xenograft models with both oral and intravenous administration.[1][4]
Table 1: SAR of Tubulin-Targeting Triazolo[1,5-a]pyrimidines
| Position 5 Substituent | Phenyl Ring (Position 6) Substituents | Para-substituent on Phenyl Ring | Relative Potency |
| (1S)-2,2,2-trifluoro-1-methylethylamino | ortho-difluoro | -O-(CH2)3-NH2 | High |
| 2,2,2-trifluoroethylamino | ortho-difluoro | -O-(CH2)3-OH | High |
| Other alkylamino groups | Lacking ortho-difluoro | Other linkers/groups | Reduced |
Multi-Kinase Inhibition
Triazolo[1,5-a]pyrimidine derivatives have also been developed as inhibitors of multiple kinases, a promising strategy to overcome drug resistance in cancer.[5] One study identified compounds with broad-spectrum antiproliferative activity.[5] Compound 12b from this series emerged as a potent multi-kinase inhibitor, targeting EGFR, VEGFR2, TrkA, and CDK2.[5] Another related series of[1][2][3]triazolo[1,5-a]pyridinylpyridines also showed potent antiproliferative activities against various cancer cell lines, including HCT-116, U-87 MG, and MCF-7.[6]
More specifically, the triazolo[1,5-a]pyrimidine scaffold has been instrumental in developing selective CDK2 inhibitors.[7][8][9] Through a template-hopping approach guided by crystallography, potent and selective inhibitors of CDK2 over GSK-3β were identified, with one example exhibiting a CDK2 IC50 of 120 nM.[7]
Recently, derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been designed as inhibitors of S-phase kinase-associated protein 2 (Skp2), showcasing their versatility in targeting different aspects of the cell cycle.[10]
α-Glucosidase Inhibition: A Novel Scaffold for Diabetes Treatment
In a recent development, the 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile scaffold has been introduced as a novel and potent inhibitor of α-glucosidase, an important target for managing type 2 diabetes.[2][11] To the best of our knowledge, this was the first investigation of this scaffold for α-glucosidase inhibition.[2] A series of synthesized compounds exhibited remarkable inhibitory potencies, with IC50 values significantly lower than the standard drug, acarbose.[2]
The SAR for these α-glucosidase inhibitors can be summarized as follows:
-
Ar3 Ring (Position 7): Introduction of a chlorine group at the C-4 position of the Ar3 phenyl ring significantly enhances potency.[2]
-
Ar2 Ring (Position 5): A 4-chlorophenyl group at this position was found in the most potent compound, 15j .[2]
-
Ar1 Ring (Position 2): The unsubstituted phenyl ring was common among the most active compounds.
Compound 15j emerged as the most potent inhibitor, with an IC50 value of 6.60 ± 0.09 µM, making it approximately 98-fold more potent than acarbose.[2] This compound also demonstrated selectivity, with no inhibitory effect on α-amylase.[2]
Table 2: Comparative α-Glucosidase Inhibitory Activity
| Compound | Ar1 Substituent | Ar2 Substituent | Ar3 Substituent | IC50 (µM) |
| 15a | Phenyl | Phenyl | Phenyl | 20.32 ± 0.11 |
| 15c | Phenyl | Phenyl | 4-Chlorophenyl | 9.69 ± 0.09 |
| 15j | Phenyl | 4-Chlorophenyl | 4-Methylphenyl | 6.60 ± 0.09 |
| Acarbose | - | - | - | 750.00 ± 0.56 |
Applications in Neurodegenerative Diseases
The therapeutic potential of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold extends to neurodegenerative diseases. Certain analogs have been identified as microtubule-stabilizing agents, which hold promise for conditions like Alzheimer's disease.[12][13] The cellular effects of these compounds are highly dependent on the substituents, which appear to govern their interaction with one or two distinct binding sites on tubulin heterodimers (the vinca site and the "seventh site").[12][13] Matched molecular pair analyses and computational studies have been employed to further elucidate the SAR for these microtubule-active compounds, leading to the identification of novel candidates with favorable pharmacokinetic profiles, including brain penetration.[12][13]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a typical method for evaluating the α-glucosidase inhibitory activity of test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and acarbose in phosphate buffer (with a final DMSO concentration not exceeding 1%).
-
In a 96-well plate, add 20 µL of the test compound solution (or buffer for control) and 20 µL of the α-glucosidase solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key SAR principles and experimental workflows.
Caption: Key SAR features for tubulin-targeting anticancer agents.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Conclusion
The[1][2][3]triazolo[1,5-a]pyridine and its pyrimidine analog represent a remarkably versatile scaffold in drug discovery. As demonstrated, strategic modifications to this core can yield potent and selective inhibitors for a range of therapeutic targets, from tubulin and protein kinases in oncology to α-glucosidase in diabetes and microtubule-stabilizing agents for neurodegenerative disorders. The clear SAR trends identified in various studies provide a rational basis for the future design of novel therapeutics based on this privileged heterocyclic system.
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Zhang, N. et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(17), 4085-4103. [Link]
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Peytam, F. et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 134122. [Link]
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Li, Y. et al. (2014). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 74, 465-474. [Link]
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Zhang, N. et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]
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El-Gamal, M. I. et al. (2019). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 85, 35-47. [Link]
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Wang, Z. et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. [Link]
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Wang, J. et al. (2020). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 25(15), 3354. [Link]
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Li, J. et al. (2012). Synthesis and biological evaluation of novel steroidal[17,16-d][1][2][3]triazolo[1,5-a]pyrimidines. Steroids, 77(6), 710-715. [Link]
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Zhang, N. et al. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(17), 4085-4103. [Link]
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Various Authors. (2020). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108. [Link]
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Johnson, K. A. et al. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, 66(1), 435-459. [Link]
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Peytam, F. et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. ResearchGate. [Link]
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Bower, J. F. et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate. [Link]
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Richardson, C. et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Semantic Scholar. [Link]
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Shinkre, B. A. et al. (2012). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. PMC. [Link]
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Johnson, K. A. et al. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. PubMed. [Link]
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Liu, Y. et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 167, 219-231. [Link]
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Zhao, M. et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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Various Authors. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Chloro-triazolo[1,5-a]pyridine
A Comparative Guide to the Synthetic Routes of 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this valuable compound, supported by experimental data and mechanistic insights to aid researchers in selecting the most suitable route for their specific needs.
Introduction to the Synthetic Landscape
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system is well-established, with primary routes often involving the cyclization of 2-hydrazinopyridine derivatives. However, the direct and efficient synthesis of the 2-chloro substituted analog presents unique challenges. The main strategies can be broadly categorized into two approaches: a two-step synthesis involving the formation and subsequent chlorination of a hydroxy intermediate, and a more direct, one-pot synthesis. This guide will explore these pathways in detail.
Route 1: Two-Step Synthesis via a Hydroxy Intermediate
This common and reliable approach involves two distinct stages: the synthesis of[1][2][3]triazolo[1,5-a]pyridin-2-ol (or its tautomer,[1][2][3]triazolo[1,5-a]pyridin-2(1H)-one) followed by a chlorination reaction.
Step 1: Synthesis of[1][2][3]triazolo[1,5-a]pyridin-2-ol
The key precursor,[1][2][3]triazolo[1,5-a]pyridin-2-ol, is typically synthesized from readily available 2-hydrazinopyridine. One established method involves its reaction with urea under microwave irradiation, which offers a rapid and efficient route to the intermediate.
Experimental Protocol:
A mixture of 2-hydrazinopyridine (1 equivalent) and urea (2 equivalents) is subjected to microwave irradiation at 300 W for 50 seconds. After cooling, water is added to the reaction mixture, and the resulting solid precipitate is filtered, washed with water, and dried to yield[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. It is important to note that this reaction initially forms the [4,3-a] isomer.
Mechanistic Insight:
The reaction proceeds through the initial formation of a semicarbazide intermediate from the reaction of 2-hydrazinopyridine and urea. Subsequent intramolecular cyclization and dehydration lead to the formation of the triazolopyridinone ring system. The use of excess urea can improve the yield.
Isomerization: The Dimroth Rearrangement
The initially formed[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one can be converted to the desired[1][2][3]triazolo[1,5-a]pyridin-2-ol via a Dimroth rearrangement. This rearrangement is often facilitated by acidic or basic conditions, or by heating.
Step 2: Chlorination of[1][2][3]triazolo[1,5-a]pyridin-2-ol
The hydroxyl group at the 2-position of the triazolopyridine ring can be readily converted to a chloro group using standard chlorinating agents. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation.
Experimental Protocol:
[1][2][3]Triazolo[1,5-a]pyridin-2-ol is heated under reflux with an excess of phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product. Further purification by recrystallization or column chromatography yields 2-chloro-[1][2][3]triazolo[1,5-a]pyridine.
Causality Behind Experimental Choices:
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it ideal for converting the relatively unreactive hydroxyl group of the pyridinone tautomer into a good leaving group, which is then displaced by a chloride ion. The use of reflux conditions ensures the reaction goes to completion. Careful quenching and neutralization are critical due to the highly reactive nature of POCl₃ with water.
Route 2: One-Pot Synthesis from 2-Hydrazinopyridine
A more streamlined approach to 2-chloro-[1][2][3]triazolo[1,5-a]pyridine involves a one-pot reaction from 2-hydrazinopyridine, bypassing the isolation of the intermediate hydroxy compound. This method often utilizes a reagent that can act as both a cyclizing and chlorinating agent.
Experimental Protocol:
To a solution of 2-hydrazinopyridine in a suitable solvent (e.g., dichloromethane), a phosgene equivalent such as triphosgene is added portion-wise at low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion. The reaction is subsequently quenched, and the product is isolated and purified.
Mechanistic Insight:
The reaction is believed to proceed through the formation of an intermediate N-carbonyl chloride of 2-hydrazinopyridine. Intramolecular cyclization with the pyridine nitrogen, followed by elimination of HCl, leads to the formation of the triazolopyridinone ring, which is then chlorinated in situ by the reaction conditions.
Comparison of Synthetic Routes
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | 2-Hydrazinopyridine, Urea, POCl₃ | 2-Hydrazinopyridine, Phosgene equivalent |
| Number of Steps | Two (plus potential isomerization) | One |
| Reaction Conditions | Microwave irradiation, Reflux | Low to ambient temperature |
| Yield | Generally good to high overall yield | Moderate to good yield |
| Scalability | Readily scalable | Requires careful handling of toxic reagents |
| Safety Considerations | POCl₃ is corrosive and reacts violently with water. | Phosgene and its equivalents are highly toxic. |
| Purification | Two purification steps required. | Single purification step. |
Visualization of Synthetic Workflows
Caption: A comparison of the two-step and one-pot synthetic routes to 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Conclusion
Both the two-step and one-pot synthetic routes offer viable pathways to 2-chloro-[1][2][3]triazolo[1,5-a]pyridine. The choice of method will largely depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The two-step synthesis is generally more robust, potentially offering higher overall yields and avoiding the use of highly toxic phosgene equivalents. However, the one-pot synthesis provides a more streamlined and time-efficient alternative. Careful consideration of the reaction mechanisms and experimental conditions outlined in this guide will enable the selection of the most appropriate and efficient synthetic strategy.
References
A Senior Application Scientist's Guide to High-Throughput Screening Assays for Triazolo[1,5-a]pyridine Libraries
Introduction: The Triazolo[1,5-a]pyridine Scaffold, a Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The triazolo[1,5-a]pyridine scaffold is one such "privileged structure."[1] Its rigid, planar geometry and isoelectronic relationship to natural purines make it an exceptional starting point for engaging with a wide array of biological targets.[1][2] This versatility has led to its incorporation into drugs targeting diverse disease areas, from inflammation and cancer to infectious diseases.[2][3][4]
Notably, derivatives of this scaffold have shown significant promise as potent and selective inhibitors of protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory disorders.[3][5][6] Given the vast chemical space that can be explored by decorating the core triazolo[1,5-a]pyridine ring system, libraries containing tens of thousands of these compounds are a common feature in drug discovery campaigns. The challenge—and the focus of this guide—is to design and execute high-throughput screening (HTS) strategies that can efficiently and accurately identify the most promising candidates from these extensive collections.
This guide provides a comparative analysis of the most relevant HTS assay technologies for screening triazolo[1,5-a]pyridine libraries, grounded in the practical realities of assay development, data integrity, and the ultimate goal of advancing translatable hits.
Chapter 1: The High-Throughput Screening (HTS) Cascade: A Strategic Workflow
A successful HTS campaign is not a single experiment but a multi-stage funnel designed to progressively filter a large library down to a small number of high-quality lead compounds. Each stage employs assays of increasing biological complexity and decreasing throughput. The initial primary screen must be robust, rapid, and cost-effective, while subsequent secondary and tertiary assays are designed to confirm activity, eliminate artifacts, and build a comprehensive pharmacological profile.
The causality behind this tiered approach is resource management; it is inefficient and cost-prohibitive to run complex, low-throughput assays on an entire compound library. The primary screen acts as a coarse filter, prioritizing potency and reproducibility, with the understanding that false positives will be eliminated in later, more rigorous testing.
Caption: A typical HTS workflow for identifying drug candidates.
Chapter 2: A Comparative Analysis of Primary Assay Formats
The choice of the primary assay is the most critical decision in an HTS campaign. It must balance sensitivity and robustness with the practical constraints of screening a large library. For targets commonly modulated by triazolo[1,5-a]pyridines, such as protein kinases, the choice often comes down to a biochemical (cell-free) versus a cell-based approach.[7][8]
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures direct interaction with a purified target (e.g., enzyme, receptor).[8] | Measures a biological response within a living cell.[7][9] |
| Pros | High precision, direct target engagement, easier to troubleshoot, fewer confounding biological variables.[10] | More physiologically relevant, accounts for cell permeability and intracellular metabolism, can identify novel mechanisms.[7][9][10] |
| Cons | Lacks physiological context (no cell membranes, metabolism), may identify hits that are not cell-permeable.[10] | More complex, higher variability, susceptible to cytotoxicity artifacts, target deconvolution may be required for phenotypic screens.[7] |
| Typical Use | Primary HTS, mechanism of action studies, potency determination (IC50). | Secondary/orthogonal assays, target validation, phenotypic screening, toxicity assessment.[10][11] |
For a primary screen of a large triazolo[1,5-a]pyridine library, biochemical assays are generally favored due to their robustness, lower cost, and higher throughput. They provide a direct measure of a compound's ability to inhibit the target of interest, which is the essential first step.
Deep Dive: Key Biochemical Assay Technologies
Several powerful, homogeneous ("mix-and-read") assay technologies are staples of HTS. Their primary advantage is the elimination of wash steps, which simplifies automation and improves reproducibility.[12]
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: TR-FRET measures the proximity between two molecules labeled with specific fluorophores: a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor.[13][14] When the donor and acceptor are brought close by a biological interaction (e.g., an antibody binding a phosphorylated substrate), excitation of the donor leads to energy transfer and emission from the acceptor.[14][15] This process is measured after a time delay, which significantly reduces background fluorescence from compounds and plastics, leading to a very high signal-to-noise ratio.[12][13]
-
Application for Kinases: A biotinylated substrate peptide and a phospho-specific antibody labeled with the acceptor are used. Kinase activity leads to substrate phosphorylation, antibody binding, and a high FRET signal. Inhibitors prevent phosphorylation, resulting in a loss of signal.
-
Advantages: Highly sensitive, robust, ratiometric output corrects for well-to-well variations.[13]
-
Disadvantages: Can be susceptible to light-scattering compounds or those that absorb at the excitation/emission wavelengths.
Caption: Principle of a TR-FRET kinase assay.
2. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based technology uses two types of beads: a "Donor" bead that converts ambient oxygen to singlet oxygen upon illumination at 680 nm, and an "Acceptor" bead containing a thioxene derivative that emits light upon reacting with the singlet oxygen.[16] Singlet oxygen is highly reactive and travels only ~200 nm, so a signal is produced only when the beads are brought into close proximity by a biological interaction.[16][17]
-
Application for Kinases: A biotinylated substrate is captured by a streptavidin-coated Donor bead. A phospho-specific antibody is captured by a Protein A-coated Acceptor bead.[16][17] Kinase activity brings the beads together, generating a strong signal.
-
Advantages: Extremely high signal amplification provides exceptional sensitivity.[17]
-
Disadvantages: Sensitive to light, singlet oxygen can be quenched by some compounds, and the large bead surfaces can sometimes promote non-specific interactions.
Chapter 3: The Self-Validating System: Protocols and Quality Control
Trustworthiness in HTS is built upon rigorous quality control. Every assay plate must include controls that validate the results of that specific plate. The key metric for this is the Z'-factor (Z-prime) , a statistical parameter that quantifies the separation between the high (positive) and low (negative) signal controls.[18][19]
Z'-Factor Formula: Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )
Where:
-
SD_high and SD_low are the standard deviations of the positive and negative controls.
-
Mean_high and Mean_low are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variability. Ideal for HTS.[18][20] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but hit confirmation will be challenging. Optimization is recommended.[18][20] |
| < 0 | Unacceptable | The control signals overlap, and the assay cannot distinguish hits from noise.[18][20] |
Experimental Protocol: TR-FRET Primary Assay for a Novel Kinase Inhibitor
This protocol describes a 384-well plate format for a primary screen of a triazolo[1,5-a]pyridine library against "Kinase-X".
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X Solution: Prepare a 2X working solution of purified Kinase-X in Assay Buffer. The final concentration should be empirically determined to yield ~50-80% substrate conversion in the reaction time.
-
Substrate/ATP Solution: Prepare a 4X working solution of biotinylated peptide substrate and ATP in Assay Buffer. Final concentrations should be at or near the Km for each.
-
Compound Plates: Prepare plates with triazolo[1,5-a]pyridine compounds serially diluted in 100% DMSO. Then, dilute into Assay Buffer to a 4X final concentration.
-
Detection Solution: Prepare a solution containing the Europium-labeled anti-phospho-antibody and Streptavidin-Acceptor in detection buffer (e.g., HTRF Detection Buffer).
2. Assay Procedure (384-well plate):
-
Add 5 µL of 4X compound solution (or DMSO for controls) to the appropriate wells.
-
Add 5 µL of 2X Kinase-X solution to all wells except the negative controls (add 5 µL of Assay Buffer instead).
-
To initiate the kinase reaction, add 10 µL of 2X Substrate/ATP solution to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the Detection Solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[13]
3. Data Analysis:
-
Calculate the ratiometric signal for each well.
-
Calculate the Z'-factor for each plate using the positive (DMSO, no inhibitor) and negative (no enzyme) controls. Plates with Z' < 0.5 should be flagged for review.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the library compounds).
Chapter 4: The Crucial Next Step: From Primary Hit to Validated Lead
A primary hit is not a lead. It is an observation that requires rigorous validation. The triazolo[1,5-a]pyridine scaffold, like many heterocyclic structures, can be prone to assay interference.[21][22][23] Therefore, a robust hit validation cascade is non-negotiable.
1. Orthogonal Biochemical Screen:
-
Causality: To ensure the observed activity is not an artifact of the primary assay technology (e.g., fluorescence interference in a TR-FRET assay), hits must be re-tested in an assay with a different detection principle.[21] A luminescence-based assay like Kinase-Glo®, which measures ATP depletion, is an excellent choice. True hits should show activity in both assays.
2. Cell-Based Target Engagement:
-
Causality: A compound must enter a cell and bind to its intended target in a complex physiological environment to be effective.[7] The NanoBRET™ Target Engagement Assay is a state-of-the-art method to confirm this directly.[24][25][26]
-
Principle: It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds to the target's active site.[24][27] Test compounds that enter the cell and bind the target will displace the tracer, causing a loss of BRET signal.[27][28] This provides definitive proof of intracellular target binding.[24][25]
| Validation Step | Purpose | Technology Example | Outcome |
| Dose-Response | Confirm potency (IC50) of primary hits. | TR-FRET Assay | Quantitative measure of compound potency. |
| Orthogonal Assay | Rule out technology-specific artifacts. | Luminescence (e.g., ADP-Glo) | Confirmation of activity via a different mechanism. |
| Cellular Target Engagement | Confirm compound penetrates cells and binds the target. | NanoBRET™ Assay | Evidence of target binding in a physiological context.[24] |
| Selectivity Profiling | Assess off-target activity. | Kinome-wide screening panel.[29] | Understanding of the compound's selectivity profile. |
Conclusion: An Integrated Strategy for Success
Screening triazolo[1,5-a]pyridine libraries requires a thoughtful, multi-faceted strategy that prioritizes data quality and biological relevance at every step. The journey from a vast chemical library to a validated lead compound is guided by a logical progression of assays. It begins with a robust and scalable biochemical assay like TR-FRET, is rigorously validated by orthogonal methods and quality control metrics like the Z'-factor, and is ultimately confirmed in the complex environment of a living cell using powerful technologies like NanoBRET. By understanding the principles, advantages, and inherent limitations of each assay technology, researchers can design screening campaigns that efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of the triazolo[1,5-a]pyridine scaffold.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-Chloro-triazolo[1,5-a]pyridine-Based Kinase Inhibitors
This guide provides a comprehensive analysis of the selectivity and cross-reactivity of kinase inhibitors built on the 2-Chloro-triazolo[1,5-a]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative performance of these inhibitors, supported by experimental data and detailed protocols to empower your own screening initiatives. We will explore why this scaffold is a cornerstone in modern kinase inhibitor design, compare its selectivity against alternative chemical cores, and provide the technical foundation to validate these findings in your laboratory.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies.[1] However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[2]
Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity profile is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline. This guide focuses on inhibitors derived from the versatile triazolopyridine scaffold, a privileged structure in medicinal chemistry known for its ability to act as an ATP mimetic and form key hydrogen bonds within the kinase hinge region.[3][4]
The Triazolopyridine Scaffold: A Privileged Core
The[5][6][7]triazolo[1,5-a]pyridine scaffold has been successfully employed in the development of inhibitors for a wide range of kinases, including JAK1/2, ALK, ROS1, and PI3K/mTOR.[8][9][10][11] Its rigid, planar structure and specific hydrogen bonding capabilities allow for high-affinity binding to the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[4] This guide will focus on two prominent examples to illustrate the cross-reactivity profiles inherent to this class:
-
Lorlatinib (PF-06463922): A potent, third-generation, brain-penetrant inhibitor of ALK and ROS1, designed to overcome resistance to earlier-generation inhibitors.[12][13][14]
-
Gedatolisib (PF-05212384): A dual inhibitor of the PI3K/mTOR pathway, targeting all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[15][16][17]
By comparing the selectivity of these advanced clinical candidates, we can gain insights into how modifications to the core scaffold influence target engagement and off-target effects.
Comparative Cross-Reactivity Analysis
The ultimate measure of a kinase inhibitor's utility is its selectivity profile across the human kinome. Below, we compare Lorlatinib, a highly selective inhibitor, with Gedatolisib, a multi-targeted inhibitor, to showcase the versatility of the triazolopyridine core.
Lorlatinib (PF-06463922): A Profile in Selectivity
Lorlatinib was engineered for high potency against its primary targets, ALK and ROS1, including mutants that confer resistance to other inhibitors like crizotinib.[18][19] Its macrocyclic structure helps to reduce the number of rotatable bonds and pre-organizes the molecule for binding, which can contribute to enhanced selectivity.[20]
Biochemical assays demonstrate that Lorlatinib has a mean inhibitory constant (Kᵢ) of <0.07 nM against wild-type ALK and <0.025 nM against ROS1.[18][21] More importantly, broad kinome screening reveals a highly selective profile. In a panel of 206 kinases, only 13, in addition to ALK and ROS1, were inhibited by >75% at a high concentration of 1 µM.[21] This high degree of selectivity is crucial for a drug designed to be CNS-penetrant, as it minimizes the risk of off-target neurological effects.[20]
Table 1: Comparative Potency of ALK Inhibitors
| Inhibitor | Scaffold Type | Target | Wild-Type ALK Kᵢ (nM) | Crizotinib-Resistant Mutants | Reference(s) |
| Lorlatinib (PF-06463922) | Triazolopyridine (Macrocyclic) | ALK/ROS1 | <0.07 | Potent (sub-nM Kᵢ) against L1196M, G1202R, etc. | [13][18] |
| Crizotinib | Aminopyridine | ALK/ROS1/MET | ~20-30 | Ineffective against many mutants (e.g., G1202R) | [18][22] |
| Ceritinib | Pyrimidine-based | ALK | ~0.2 | Active against some mutants, less so against others | [18] |
| Alectinib | Acridine derivative | ALK | ~1.9 | Active against L1196M, but not G1202R | [18][19] |
This table highlights the superior potency of the triazolopyridine-based Lorlatinib against both wild-type and resistant ALK mutations compared to inhibitors with different chemical cores.
Gedatolisib: A Profile in Multi-Targeting
In contrast to the focused selectivity of Lorlatinib, the triazolopyridine scaffold can also be adapted for multi-kinase inhibition. Gedatolisib is a potent dual inhibitor of the PI3K and mTOR kinases, which share structural similarities in their ATP-binding sites.[2][5] This "polypharmacology" is intentional, as simultaneously blocking the pathway at multiple nodes can prevent feedback activation and lead to a more durable response.[5][15]
Gedatolisib inhibits all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes.[15] This broad activity within a single signaling pathway is a strategic design choice. Preclinical studies show that Gedatolisib has greater anti-proliferative effects compared to inhibitors that target only a single kinase in the pathway, such as the PI3Kα-specific inhibitor Alpelisib or the mTORC1 inhibitor Everolimus.[15]
Table 2: Comparison of PI3K/mTOR Pathway Inhibitors
| Inhibitor | Scaffold Type | Target(s) | Mechanism | Reference(s) |
| Gedatolisib | Triazolopyridine | Pan-PI3K, mTORC1/2 | Dual ATP-competitive inhibitor | [15][17] |
| Alpelisib | 2-aminothiazole derivative | PI3Kα | Isoform-selective PI3K inhibitor | [7] |
| Everolimus | Rapamycin analog (macrolide) | mTORC1 | Allosteric mTOR inhibitor | [6][7] |
| Capivasertib | Pyrrolopyrimidine | Pan-AKT | ATP-competitive AKT inhibitor | [7] |
This table illustrates how the triazolopyridine core in Gedatolisib is leveraged for potent, multi-node pathway inhibition, contrasting with the mechanisms and targets of other pathway inhibitors.
Experimental Protocols for Cross-Reactivity Profiling
To ensure scientific integrity, inhibitor selectivity must be validated through robust, reproducible experimental methods. Below are detailed protocols for two cornerstone assays in cross-reactivity profiling.
Workflow for Kinase Inhibitor Selectivity Profiling
The process involves a tiered approach, starting with broad screening and moving towards detailed, cell-based validation of target engagement.
Caption: Workflow for kinase inhibitor profiling.
Protocol 1: KINOMEscan® Competition Binding Assay
KINOMEscan® is an active site-directed competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases. It is ATP-independent, providing true dissociation constants (Kd).[23][24][25]
Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of recovered kinase indicates stronger binding by the test compound.[23]
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test inhibitor (e.g., your 2-chloro-triazolopyridine derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the test compound. For a full Kd determination, an 11-point, 3-fold serial dilution is standard.[23]
-
Binding Reaction: In each well of the assay plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the diluted test compound. A DMSO-only well serves as the 100% binding control.
-
Incubation: Allow the reaction to equilibrate. This is typically performed for 60 minutes at room temperature.
-
Washing: Capture the immobilized ligand beads and wash away any unbound kinase.
-
Elution & Quantification: Elute the bound kinase-DNA conjugate from the beads. Quantify the amount of DNA tag using qPCR.
-
Data Analysis:
-
Calculate the percent of DMSO control (%Ctrl) for each compound concentration.
-
Plot %Ctrl versus compound concentration and fit the data to a standard dose-response curve to calculate the dissociation constant (Kd).
-
Visualize the data using a TREEspot® interaction map, where hits are represented as red circles on a phylogenetic tree of the human kinome.[25]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly measures target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature.[26][27]
Principle: Cells or cell lysates are treated with a compound and then heated across a temperature gradient. Stabilized target proteins remain soluble at higher temperatures, while unbound proteins unfold and precipitate. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[26][28]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling.[27]
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction (containing folded proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min).[27]
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the protein of interest using a specific detection method:
-
Western Blot: Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target kinase.
-
Mass Spectrometry (MS): For proteome-wide analysis, digest the soluble proteins and analyze by quantitative mass spectrometry to identify multiple proteins that are thermally stabilized.[29]
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or peptide abundance (MS) at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve.
-
A shift of the melting curve to the right for the drug-treated sample compared to the vehicle control indicates target engagement and stabilization.
-
Caption: Experimental workflow for CETSA®.
Conclusion and Future Directions
The 2-Chloro-triazolo[1,5-a]pyridine scaffold is a remarkably versatile and privileged core in kinase inhibitor design. As demonstrated by Lorlatinib and Gedatolisib, it can be tailored to produce both highly selective, single-pathway inhibitors and rationally designed multi-targeted agents. The key to unlocking its potential lies in rigorous cross-reactivity profiling.
By employing a systematic approach that combines broad kinome scanning with cellular target engagement assays like CETSA®, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for interpreting biological outcomes, predicting potential toxicities, and ultimately developing safer and more effective kinase-targeted therapies. The continued exploration of this and other privileged scaffolds, guided by robust profiling methodologies, will undoubtedly continue to fuel the pipeline of next-generation precision medicines.
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A Senior Application Scientist's Guide to Comparative Docking of Triazolo[1,5-a]pyridine Derivatives
In the landscape of contemporary drug discovery, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to a variety of pharmacologically active agents with applications ranging from anticancer and anti-inflammatory to antimicrobial.[3][4] The versatility of this scaffold makes it a compelling subject for in-silico analysis, particularly through molecular docking, to elucidate its binding mechanisms and guide the development of more potent and selective therapeutic agents.[5]
This guide provides a comprehensive, in-depth comparison of the docking behaviors of selected triazolo[1,5-a]pyridine derivatives against a key therapeutic target. As a senior application scientist, the focus extends beyond a mere procedural walkthrough to instill a deeper understanding of the rationale behind each step, ensuring scientific rigor and fostering a self-validating experimental design.
The Rationale for Target Selection: Janus Kinase 2 (JAK2)
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling pathways that govern cell growth, differentiation, and immune responses. Dysregulation of JAK signaling, particularly of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases. Consequently, JAK2 has become a well-established target for therapeutic intervention. Several triazolo[1,5-a]pyridine derivatives have shown potent inhibitory activity against JAKs, making this an ideal context for a comparative docking study.[6][7]
This guide will focus on the comparative docking of three distinct triazolo[1,5-a]pyridine derivatives against the crystal structure of human JAK2.
Experimental Design and Workflow
A robust computational study hinges on a well-defined and logical workflow. The following diagram illustrates the overarching process of our comparative docking analysis.
Caption: Overall workflow for the comparative docking study.
Part 1: Rigorous Preparation of Biomolecular Structures
The fidelity of a docking simulation is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the protein receptor and the small molecule ligands.
Target Protein Preparation: Human JAK2
Causality: The starting point for any structure-based drug design project is a high-resolution crystal structure of the target protein. We will utilize the crystal structure of the human JAK2 kinase domain (PDB ID: 2B7A). The preparation process aims to clean the raw PDB file, add missing atoms, and assign appropriate charges, thereby creating a computationally tractable and biologically relevant model.
Protocol:
-
Obtain the Crystal Structure: Download the PDB file for JAK2 (ID: 2B7A) from the Protein Data Bank ([Link]).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[8][9]
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. Assign Gasteiger charges to all atoms. This step is critical for accurately calculating the electrostatic interactions during docking. AutoDock Tools (ADT) provides a robust utility for this purpose.[10]
-
File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.[11]
Ligand Preparation: Triazolo[1,5-a]pyridine Derivatives
Causality: The ligands must be accurately represented in three dimensions with correct bond orders and protonation states to ensure meaningful docking results. This protocol outlines the steps for preparing the triazolo[1,5-a]pyridine derivatives.
Protocol:
-
2D Structure Generation: Draw the 2D structures of the selected triazolo[1,5-a]pyridine derivatives using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be done using software like Open Babel or Avogadro.
-
Charge Calculation and Torsion Angle Definition: As with the protein, calculate Gasteiger charges for the ligand atoms. Define the rotatable bonds (torsions) within the ligand to allow for conformational flexibility during the docking simulation. AutoDock Tools is the recommended software for this step.[12]
-
File Format Conversion: Save the prepared ligands in the PDBQT format.
Part 2: The Core of the Analysis: Molecular Docking and Validation
With the prepared protein and ligands, we can now proceed to the molecular docking simulations. This section will also emphasize the critical step of validating the docking protocol.
Molecular Docking with AutoDock Vina
Causality: AutoDock Vina is a widely used and highly efficient open-source program for molecular docking.[13] It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within a defined binding site of the protein. The scoring function then estimates the binding affinity, providing a quantitative measure of the protein-ligand interaction.
Protocol:
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of JAK2. The dimensions and center of this box are crucial parameters that dictate the search space for the ligand. The box should be large enough to allow for the free rotation and translation of the ligand but not so large as to unnecessarily increase the computational cost. The co-crystallized ligand in the original PDB file can serve as a guide for positioning the grid box.[11]
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output Analysis: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). The log file will contain the binding affinity scores for each pose.[14]
Self-Validation: Ensuring Protocol Reliability
Causality: Before proceeding to dock our novel compounds, it is imperative to validate our docking protocol. This is achieved by redocking the co-crystallized ligand back into the active site of the protein. A successful validation is indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand.[15][16]
Protocol:
-
Extract and Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original 2B7A PDB file and prepare it as described in section 1.2.
-
Perform Docking: Dock the prepared co-crystallized ligand into the JAK2 active site using the same protocol as described in section 2.1.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[17][18]
Part 3: Interpreting the Data: Results Analysis and Visualization
The final phase of our study involves a thorough analysis of the docking results and their visualization to gain insights into the binding mechanisms of the triazolo[1,5-a]pyridine derivatives.
Comparative Analysis of Docking Scores
The primary quantitative output from AutoDock Vina is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity.
Data Presentation:
| Derivative | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Derivative A | -9.2 | LEU855, GLU930 | VAL863, LEU932, ALA956 |
| Derivative B | -8.5 | LYS882, ASP994 | VAL863, LEU983, PHE995 |
| Derivative C | -7.8 | GLU930, CYS992 | LEU855, VAL911, ALA956 |
| Reference | -10.1 | LEU855, GLU930, ASP994 | VAL863, LEU932, LEU983 |
Note: The data presented in this table is illustrative and for demonstration purposes only.
Visualization of Binding Interactions with PyMOL
Causality: Visual inspection of the docked poses is crucial for understanding the specific molecular interactions that contribute to the binding affinity. PyMOL is a powerful molecular visualization system that allows for the detailed examination of protein-ligand complexes.[19][20]
Protocol:
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file and the output PDBQT files for each docked ligand.
-
Display Representations: Display the protein in a cartoon or surface representation and the ligands as sticks or spheres.[9]
-
Identify Interactions: Use PyMOL's analysis tools to identify and visualize key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions between the ligands and the protein's active site residues.
-
Generate Publication-Quality Images: Create high-resolution images that clearly depict the binding mode of each derivative within the JAK2 active site.
Caption: Key interactions of Derivative A within the JAK2 active site.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of triazolo[1,5-a]pyridine derivatives against the JAK2 protein. By adhering to the principles of meticulous preparation, robust validation, and detailed analysis, researchers can generate reliable in-silico data to inform and accelerate the drug discovery process. The insights gained from such studies are invaluable for understanding structure-activity relationships and for the rational design of next-generation inhibitors with enhanced potency and selectivity.
References
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11][21][22]triazolo[1,5-a]pyrimidines and analogs - ResearchGate
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6][21][22]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - NIH
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- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 19. youtube.com [youtube.com]
- 20. dasher.wustl.edu [dasher.wustl.edu]
- 21. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. casfaculty.fiu.edu [casfaculty.fiu.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-triazolo[1,5-A]pyridine
A Comprehensive Guide to the Safe Disposal of 2-Chloro-[1][2][3]triazolo[1,5-A]pyridine
For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-[1][2][3]triazolo[1,5-A]pyridine, a halogenated heterocyclic compound often used as a versatile intermediate in medicinal and agrochemical synthesis.[1][4] Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Chemical Characteristics
| Property | Information | Source |
| Molecular Formula | C₆H₄ClN₃ | Biosynth[5] |
| Molecular Weight | 153.57 g/mol | Biosynth[5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Primary Hazards | Assumed to be toxic, irritant, and environmentally hazardous based on analogous compounds. | Inferred from 2-Chloropyridine SDS[6][7] |
Core Directive: The Disposal Workflow
The proper disposal of 2-Chloro-[1][2][3]triazolo[1,5-A]pyridine is a multi-step process that begins with waste generation and ends with collection by a certified hazardous waste contractor. The following workflow is designed to ensure safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][8][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. usbioclean.com [usbioclean.com]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine [stage0.myskinrecipes.com]
- 5. biosynth.com [biosynth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. osha.gov [osha.gov]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-triazolo[1,5-A]pyridine
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-[1][2][3]triazolo[1,5-A]pyridine
This guide provides essential safety protocols for handling 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar chemicals, such as 2-chloropyridine and other chlorinated heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.
Hazard Analysis: A Precautionary Approach
Given its structure as a chlorinated triazolopyridine, it is prudent to assume that 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine possesses significant health risks. Analogous compounds like 2-chloropyridine are classified as harmful if swallowed, fatal upon skin contact or inhalation, and capable of causing severe skin and eye damage.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended—it is imperative for your safety.
Assumed Hazard Profile:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[3][4]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[3][4]
-
Serious Eye Damage/Irritation: High probability of causing serious eye damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Organ Toxicity: Potential for organ damage through prolonged or repeated exposure.[3][4]
-
Aquatic Toxicity: May be toxic to aquatic life.[3]
Your First Line of Defense: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine. Each component plays a critical role in creating a barrier between you and potential exposure.
Engineering Controls: The Foundation of Safety
Before considering personal protective equipment, all work with this compound must be conducted within a properly functioning and certified chemical fume hood.[1] This primary engineering control is designed to minimize the inhalation of vapors, dust, or aerosols. Ensure the sash is positioned at the lowest practical height to maximize airflow and protection.
Personal Protective Equipment: A Detailed Breakdown
The following table outlines the minimum required PPE for handling 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves.[1][5] | Provides a robust barrier against dermal absorption, which can be fatal with similar compounds.[3] Double-gloving minimizes risk if the outer glove is breached.[6] |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashing.[3][5] | Protects against splashes and vapors that can cause serious and irreversible eye damage.[3][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or higher-risk procedures, a chemical-resistant apron or gown is recommended.[5][7] | Protects the body and personal clothing from contamination. The flame-retardant property adds a layer of safety against potential ignition sources. |
| Respiratory Protection | For handling solids or when aerosolization is possible, a minimum of an N95-rated respirator is required. In situations with potential for significant vapor release, a full-face respirator with appropriate chemical cartridges should be used.[6][8][9] | Prevents the inhalation of potentially fatal airborne particles or vapors.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure risk. The following workflow outlines the procedural steps for safely handling 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Preparation and Donning PPE
-
Inspect Your Equipment: Before entering the designated work area, thoroughly inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.
-
Hand Washing: Wash and dry your hands thoroughly.
-
Body Protection: Don your lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection: If required, perform a seal check on your respirator to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.
-
Gloving: Don your first pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Then, don the second pair of gloves over the first.
Doffing PPE: A Critical Decontamination Procedure
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield (if used) and then the goggles, handling them by the sides.
-
Body Protection: Unfasten and remove your lab coat or gown, rolling it up with the contaminated side inward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Emergency Response and Disposal Plan
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Spill Response
-
Evacuate the immediate area.
-
Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent.
Disposal Plan
All waste contaminated with 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine, including used PPE and spill cleanup materials, must be disposed of as hazardous waste.[5] This should be done through a licensed and certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for different laboratory tasks involving 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Caption: PPE selection workflow for handling 2-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
-
PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. (2023, June 12). Loba Chemie. [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Washington State University. [Link]
-
Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. [Link]
-
SAFETY DATA SHEET - 3,4,5-Trichloropyridine. (2015, March 9). Thermo Fisher Scientific. [Link]
-
Personal Protective Equipment. Environmental Health & Safety Services, The University of Texas at Dallas. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Ali. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. actylislab.com [actylislab.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
